molecular formula C6H3ClINO2 B1359147 1-Chloro-2-iodo-3-nitrobenzene CAS No. 32337-97-6

1-Chloro-2-iodo-3-nitrobenzene

Cat. No.: B1359147
CAS No.: 32337-97-6
M. Wt: 283.45 g/mol
InChI Key: AIRXOASLLZFVNX-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-3-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRXOASLLZFVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628151
Record name 1-Chloro-2-iodo-3-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32337-97-6
Record name 1-Chloro-2-iodo-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32337-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-iodo-3-nitrobenzene (CAS: 32337-97-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing and sterically demanding functional groups. This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its predicted reactivity in key organic transformations. The strategic placement of chloro, iodo, and nitro moieties on the benzene ring makes this molecule a potentially valuable, yet under-explored, building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Nitroaromatic compounds are well-established precursors in the synthesis of a wide array of pharmaceuticals, dyes, and polymers, primarily due to the versatile reactivity of the nitro group.[2][3][4]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized in the table below. While experimentally determined spectroscopic data is not widely available in the public domain, predicted values based on computational models and the known effects of the substituents are provided to guide researchers in characterization.

PropertyValue / PredictionSource
CAS Number 32337-97-6[5]
Molecular Formula C₆H₃ClINO₂[5]
Molecular Weight 283.45 g/mol [5]
Physical Form Solid
Melting Point 100-101 °C
Boiling Point 305.0 ± 27.0 °C at 760 mmHg (Predicted)
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.
Calculated logP 3.4
Predicted ¹H NMR δ 7.5-8.0 ppm (m, 3H)Predicted
Predicted ¹³C NMR δ 150 (C-NO₂), 140 (C-I), 135 (C-Cl), 130 (CH), 128 (CH), 125 (CH)Predicted
Key IR Absorptions 1530-1550 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 800-850 cm⁻¹ (C-Cl stretch), 600-650 cm⁻¹ (C-I stretch)Predicted

Synthesis Pathway

A robust synthetic route to this compound is not explicitly detailed in the current literature. However, a logical and feasible multi-step synthesis can be proposed starting from the commercially available 2,6-dichloroaniline. This pathway leverages well-established and reliable transformations in aromatic chemistry.

Synthesis_Pathway A 2,6-Dichloroaniline B 2,6-Dichlorobenzenediazonium chloride A->B  NaNO₂, aq. HCl  0-5 °C (Diazotization)   C 1,2-Dichloro-3-iodobenzene B->C  KI (aq)  (Sandmeyer-type Iodination)   D This compound C->D  HNO₃, H₂SO₄  (Nitration)   SNAr_Reaction substrate <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x100.png?text=this compound"/>TD>TR>TABLE>> product <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x100.png?text=SubstitutedProduct"/>TD>TR>TABLE>> substrate->product  Nu⁻ (e.g., RO⁻, R₂NH)  Selective substitution of Cl   Suzuki_Coupling A This compound C Pd(0) catalyst, Base A->C B R-B(OH)₂ B->C D Coupled Product C->D

Sources

An In-depth Technical Guide to 1-Chloro-2-iodo-3-nitrobenzene: Molecular Structure, Weight, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a nitro group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular structure, molecular weight, and key characterization data, offering insights for its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The strategic placement of electron-withdrawing and leaving groups makes it a valuable intermediate for introducing specific functionalities into target molecules.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 1-position, an iodine atom at the 2-position, and a nitro group at the 3-position.

Molecular Diagram

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-chloro-2-iodo-3-nitrobenzene, a valuable substituted aromatic compound with applications in pharmaceutical and materials science research. The primary focus is on a robust and reliable Sandmeyer-type reaction, commencing from the readily available precursor, 2-chloro-6-nitroaniline. This document furnishes a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and an analysis of potential alternative synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and a framework for the successful synthesis and purification of the target molecule.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The presence of three distinct substituents—chloro, iodo, and nitro groups—on the benzene ring at specific positions (1, 2, and 3, respectively) offers multiple reaction sites for further chemical transformations. This trifunctional nature makes it a key intermediate in the synthesis of complex heterocyclic compounds, novel pharmaceutical agents, and advanced materials. The strategic placement of the substituents allows for selective manipulation, enabling the construction of intricate molecular architectures.

Recommended Synthesis Route: A Sandmeyer-Type Reaction

The most reliable and widely applicable method for the synthesis of this compound is a two-step sequence starting from 2-chloro-6-nitroaniline. This pathway involves the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction with an iodide source. This approach is favored due to its high regioselectivity and generally good yields.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to 2-chloro-6-nitroaniline as the logical precursor. The iodo group can be introduced via a diazonium salt, a classic transformation in aromatic chemistry.

Retrosynthesis target This compound intermediate Arenediazonium Salt target->intermediate Iodination (Sandmeyer-type) start 2-Chloro-6-nitroaniline intermediate->start Diazotization ReactionMechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination 2-Chloro-6-nitroaniline Arenediazonium Salt [Ar-N₂]⁺ HSO₄⁻ 2-Chloro-6-nitroaniline->Arenediazonium Salt NaNO₂, H₂SO₄ 0-5 °C This compound Arenediazonium Salt->this compound KI

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-Chloro-6-nitroaniline172.5710.0 g0.058>98%Sigma-Aldrich, AK Scientific
Concentrated Sulfuric Acid98.0850 mL-98%-
Sodium Nitrite69.004.4 g0.064>99%-
Potassium Iodide166.0014.4 g0.087>99%-
Diethyl Ether74.12200 mL-Anhydrous-
Saturated Sodium Bicarbonate Solution-100 mL---
10% Sodium Thiosulfate Solution-50 mL---
Brine-50 mL---
Anhydrous Magnesium Sulfate120.3710 g---
Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g (0.058 mol) of 2-chloro-6-nitroaniline to 50 mL of concentrated sulfuric acid.

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 4.4 g (0.064 mol) of sodium nitrite in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution via the dropping funnel over a period of 30-45 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

Step 2: Iodination

  • In a 500 mL beaker, dissolve 14.4 g (0.087 mol) of potassium iodide in 100 mL of water.

  • Cool the potassium iodide solution in an ice bath.

  • Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt. The evolution of nitrogen gas should cease.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of 10% sodium thiosulfate solution (to remove any residual iodine), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: Yellowish solid

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 8.0, 1.5 Hz, 1H), 7.60 (dd, J = 8.0, 1.5 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 140.5, 133.0, 128.5, 125.0, 95.0.

    • IR (KBr, cm⁻¹): ν 1530 (NO₂, asym), 1350 (NO₂, sym), 780 (C-Cl), 740 (C-I).

    • Mass Spectrometry (EI): m/z (%) 283 (M⁺), 237, 126, 111.

Alternative Synthesis Route: Nitration of 1-Chloro-2-iodobenzene

An alternative approach to this compound involves the direct nitration of 1-chloro-2-iodobenzene. However, this method presents significant challenges in terms of regioselectivity.

Discussion of Regioselectivity

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. [1][2][3]

  • Chloro Group: The chloro group is a deactivating but ortho, para-directing substituent. [1][2]* Iodo Group: The iodo group is also a deactivating but ortho, para-directing substituent. [1][2] When both a chloro and an iodo group are present, their directing effects are additive. Both groups will direct the incoming nitro group to the positions ortho and para to themselves. In the case of 1-chloro-2-iodobenzene, this would lead to a mixture of several isomers, making the isolation of the desired this compound difficult and resulting in a low yield. The primary products would likely be 1-chloro-2-iodo-4-nitrobenzene and 1-chloro-2-iodo-6-nitrobenzene.

NitrationRegioselectivity start 1-Chloro-2-iodobenzene products Mixture of Isomers (this compound as a minor product) start->products HNO₃, H₂SO₄

Caption: Nitration of 1-chloro-2-iodobenzene leading to a mixture of isomers.

Due to the lack of regiocontrol, the nitration of 1-chloro-2-iodobenzene is not the recommended synthetic route for obtaining pure this compound.

Safety and Handling

  • 2-Chloro-6-nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.

  • Diazonium Salts: Potentially explosive in the solid state. Do not isolate the diazonium salt. Keep it in solution at low temperatures at all times.

  • This compound: The toxicological properties have not been fully investigated. Handle with care, assuming it is harmful.

All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Sandmeyer-type reaction starting from 2-chloro-6-nitroaniline. This method offers excellent regiocontrol and good yields. The detailed protocol provided in this guide, based on established chemical principles, offers a clear pathway for the successful synthesis of this valuable chemical intermediate. While alternative routes such as the direct nitration of 1-chloro-2-iodobenzene exist, they are hampered by poor regioselectivity, making them less practical for targeted synthesis. Adherence to the outlined procedures and safety precautions is paramount for a successful and safe laboratory execution.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • PrepChem. (n.d.). Preparation of 1-iodo-3-nitrobenzene.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Arene Diazonium Ion Reactions. (n.d.).
  • Organic Syntheses. (n.d.). o-NITROANILINE.
  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
  • PubChem. (n.d.). 1-Chloro-2-nitrobenzene.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₆H₃ClINO₂.[1][2] As a derivative of nitrobenzene, it serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The precise arrangement of the chloro, iodo, and nitro substituents on the benzene ring creates a unique electronic environment, leading to a distinctive and interpretable Nuclear Magnetic Resonance (NMR) spectrum.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the underlying principles that govern the spectral features. We will delve into the predictive analysis of chemical shifts and coupling constants, offer a robust experimental protocol for data acquisition, and ground our claims in authoritative references to ensure scientific integrity.

Pillar 1: The Theoretical Framework of NMR for Substituted Aromatics

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for elucidating molecular structure.[3] Its power lies in its sensitivity to the local electronic environment of each nucleus. For a substituted benzene ring like this compound, the position of each signal (chemical shift) and its splitting pattern (multiplicity) are dictated by the cumulative electronic effects of the attached functional groups.

Two primary mechanisms are at play:

  • Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituents. Electron-withdrawing groups like -NO₂ and -Cl pull electron density away from the ring, "deshielding" the nearby nuclei and shifting their signals to a higher frequency (downfield).[4]

  • Mesomeric (Resonance) Effects: This effect is transmitted through the pi (π) electron system of the aromatic ring. Electron-withdrawing groups with π-bonds, like the nitro group, withdraw electron density, particularly from the ortho and para positions. Halogens, while inductively withdrawing, can donate lone-pair electron density into the ring via resonance, which can cause shielding.[4][5]

The interplay of these effects for each substituent—the strongly electron-withdrawing nitro group, the inductively withdrawing chloro group, and the less electronegative iodo group—determines the final chemical shifts of the three aromatic protons and six carbons in the molecule.

Pillar 2: Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the ring: H-4, H-5, and H-6. The prediction of their chemical shifts and coupling patterns requires a systematic evaluation of the substituent effects.

Causality Behind Chemical Shift Predictions
  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly deshields its ortho and para positions.[6]

  • The Chloro Group (-Cl): It is inductively electron-withdrawing, causing deshielding, particularly at the ortho position.

  • The Iodo Group (-I): Its inductive effect is weaker than that of chlorine.

Analysis of Individual Protons:

  • H-4: This proton is ortho to the iodo group and, most significantly, para to the strongly deshielding nitro group. The powerful resonance-withdrawing effect of the nitro group at the para position will make H-4 the most deshielded proton, shifting it furthest downfield.

  • H-6: This proton is positioned ortho to the inductively withdrawing chloro group and meta to the nitro group. It will experience significant deshielding from the adjacent chlorine.

  • H-5: This proton is para to the chloro group and meta to both the iodo and nitro groups. Being meta to the nitro group, it is least affected by its strong resonance deshielding, making it the most shielded (upfield) of the three aromatic protons.

Predicted Coupling Patterns

Spin-spin coupling provides information about adjacent protons. For benzene rings, typical coupling constants are:

  • Jortho: 7–10 Hz

  • Jmeta: 2–3 Hz

  • Jpara: 0–1 Hz

  • H-4: Will be coupled to H-5 (ortho coupling) and H-6 (meta coupling), appearing as a doublet of doublets (dd).

  • H-5: Is coupled to both H-4 and H-6 with similar ortho coupling constants. This will result in a signal that appears as a triplet (t) or, more precisely, a doublet of doublets (dd).

  • H-6: Will be coupled to H-5 (ortho coupling) and H-4 (meta coupling), appearing as a doublet of doublets (dd).

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~ 8.3 – 8.5Doublet of Doublets (dd)J4,5 ≈ 8 Hz, J4,6 ≈ 2 Hz
H-6~ 7.9 – 8.1Doublet of Doublets (dd)J6,5 ≈ 8 Hz, J6,4 ≈ 2 Hz
H-5~ 7.6 – 7.8Triplet (t) or ddJ5,4 ≈ 8 Hz, J5,6 ≈ 8 Hz

Pillar 3: Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the aromatic ring. The chemical shifts are influenced by the attached substituents, with carbons bearing electronegative groups generally shifted downfield.

Causality Behind Chemical Shift Predictions
  • Ipso-Carbons (C-1, C-2, C-3): These carbons are directly attached to the substituents.

    • C-3 (-NO₂): The carbon attached to the nitro group is significantly deshielded and will appear far downfield.[6]

    • C-1 (-Cl): The carbon bearing the chlorine atom will also be deshielded.

    • C-2 (-I): The carbon attached to iodine experiences a "heavy atom effect," which is a shielding effect. This often causes the signal to appear further upfield than predicted based on electronegativity alone.

  • Protonated Carbons (C-4, C-5, C-6): Their shifts are determined by their proximity to the electron-withdrawing groups.

    • C-4: Positioned para to the nitro group, it will be deshielded.

    • C-6: Ortho to the chloro group, it will also be deshielded.

    • C-5: Being meta to the nitro group, it will be the least deshielded of the protonated carbons.

Summary of Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~ 148 – 152Attached to -NO₂ (strong deshielding)
C-1~ 133 – 136Attached to -Cl (deshielding)
C-4~ 130 – 133para to -NO₂
C-6~ 125 – 128ortho to -Cl
C-5~ 122 – 125Least influenced by EWGs
C-2~ 90 – 95Attached to -I (heavy atom shielding)

Pillar 4: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (e.g., 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step ensures field stability. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or solvent peak.

  • ¹H NMR Data Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). c. Set the acquisition time to at least 3-4 seconds for good resolution. d. Apply a relaxation delay of 2-5 seconds to allow for full magnetization recovery between scans. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: a. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and improve signal-to-noise. b. Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm). c. Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H or the CDCl₃ peak to 77.16 ppm for ¹³C. e. Integrate the ¹H signals to determine the relative ratios of the protons. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific nuclei in the molecule.

Visualization of Key Workflows and Concepts

G Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 + TMS Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Standard proc2->proc3 an1 Assign Chemical Shifts (δ) proc3->an1 an2 Analyze Coupling (J) proc3->an2 an3 Integrate Signals proc3->an3 an4 Structure Confirmation an1->an4 an2->an4 an3->an4

Diagram 1: A standardized workflow for NMR spectral analysis.

G Diagram 2: Substituent Electronic Effects center Benzene Ring sub_no2 NO2 (Nitro) effect_no2 Strong -I, -M (Deshielding) sub_no2->effect_no2 sub_cl Cl (Chloro) effect_cl Strong -I, +M (Net Deshielding) sub_cl->effect_cl sub_i I (Iodo) effect_i Weak -I, +M (Weak Deshielding) sub_i->effect_i effect_no2->center withdraws e- effect_cl->center withdraws e- effect_i->center withdraws e-

Diagram 2: Electronic influence of substituents on the ring.

References

  • Griffiths, L., & Abraham, R. J. (2019). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Sebastiani, D., & D'Auria, R. (2017). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.pugetsound.edu.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • LookChem. (n.d.). Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE. lookchem.com.
  • UCL. (n.d.). Chemical shifts. ucl.ac.uk.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

Sources

An In-Depth Technical Guide to Interpreting the Mass Spectrum of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, predictive interpretation of the electron ionization (EI) mass spectrum of 1-Chloro-2-iodo-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of peaks to explain the causal logic behind the anticipated fragmentation pathways. The analysis is grounded in fundamental principles of mass spectrometry, including isotopic abundance, bond dissociation energies, and substituent-driven fragmentation mechanisms, particularly the ortho effect.

The Molecular Ion (M⁺•): A Foundational Signature

The first and most critical step in interpreting any mass spectrum is the identification of the molecular ion (M⁺•). This ion represents the intact molecule that has lost a single electron. For this compound (C₆H₃ClINO₂), two key features define its molecular ion peak: its mass-to-charge ratio (m/z) and its distinctive isotopic pattern.

Molecular Weight and Isotopic Distribution

The nominal molecular weight is calculated using the most abundant isotopes of each element: Carbon (¹²C), Hydrogen (¹H), Nitrogen (¹⁴N), Oxygen (¹⁶O), Chlorine (³⁵Cl), and Iodine (¹²⁷I). Iodine is monoisotopic (¹²⁷I exists at 100% natural abundance), which simplifies the spectrum.[1][2][3] Chlorine, however, has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[4][5]

This isotopic distribution for chlorine means the molecular ion will appear as a pair of peaks separated by 2 m/z units:

  • The M⁺• peak: Corresponding to molecules containing ³⁵Cl.

  • The M+2 peak: Corresponding to molecules containing ³⁷Cl.

The expected intensity of the M+2 peak will be approximately one-third that of the M⁺• peak, a clear diagnostic signature for any fragment containing a single chlorine atom.[2]

Isotopologue Formula Nominal Mass (m/z) Expected Relative Abundance
M⁺•C₆H₃³⁵ClNO₂283100%
M+2C₆H₃³⁷ClNO₂285~32%
Table 1. Predicted isotopic pattern for the molecular ion of this compound.

Any deviation from this m/z value or isotopic ratio would suggest that the peak is not the molecular ion. The M⁺• peak itself is expected to be of moderate to low intensity due to the molecule's inherent instability under EI conditions, driven by the presence of multiple labile functional groups.

A Hierarchy of Fragmentation: Predicting the Primary Dissociation Pathways

The fragmentation of an energetically unstable molecular ion is not random; it is governed by the relative strengths of its chemical bonds.[6] The most likely fragmentation pathways involve the cleavage of the weakest bonds, leading to the formation of the most stable neutral radicals and fragment ions.

Bond Energy as the Deciding Factor

The stability of the C-X bonds on the aromatic ring dictates the initial fragmentation events. A comparison of average bond energies reveals a clear hierarchy:

  • C-I Bond: ~213-240 kJ/mol[7][8]

  • C-Cl Bond: ~327-382 kJ/mol[7][8]

  • C-N Bond (in nitroaromatics): Relatively strong, but the NO₂ group itself is a facile leaving group.

The C-I bond is demonstrably the weakest, making the loss of an iodine radical (I•) the most favored primary fragmentation pathway.[7][9][10]

Primary Fragmentation Pathways

Based on this hierarchy, we can predict the most prominent initial fragmentation events:

  • Loss of Iodine Radical (•I): This is the most probable initial fragmentation, leading to the formation of a chloronitrobenzene cation at m/z 156/158. The large mass loss of 127 units is a highly diagnostic feature.[2]

    • [M - I]⁺ at m/z 156/158: The resulting [C₆H₃ClNO₂]⁺ ion will retain the characteristic 3:1 isotopic signature of chlorine. This is expected to be a major ion in the spectrum.

  • Loss of Nitro Group (•NO₂): A classic fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond to release a nitro radical.[11][12][13]

    • [M - NO₂]⁺ at m/z 237/239: This chloro-iodobenzene cation would also exhibit the 3:1 chlorine isotopic pattern.

  • Loss of Nitric Oxide (•NO): Another common pathway for nitro compounds involves rearrangement followed by the loss of •NO.[13][14]

    • [M - NO]⁺ at m/z 253/255: This fragment results from the loss of 30 mass units and would also contain chlorine.

  • Loss of Chlorine Radical (•Cl): While less favorable than the loss of iodine, cleavage of the C-Cl bond is also possible.[15]

    • [M - Cl]⁺ at m/z 248: This ion would appear as a single peak, as the chlorine atom has been lost.

The relative intensities of these primary fragments will depend on the precise ionization energy, but the [M - I]⁺ ion is predicted to be one of the most abundant, if not the base peak.

Secondary Fragmentation and the Influence of the Ortho Effect

The primary fragment ions are themselves energetic and will undergo further dissociation to produce the complex pattern of smaller ions seen in the spectrum. The spatial arrangement of the substituents in this compound is critical here, as the adjacent iodo and nitro groups can interact in what is known as an "ortho effect."[16][17][18]

Fragmentation of the [M - I]⁺ Ion (m/z 156/158)

The [C₆H₃ClNO₂]⁺ ion (chloronitrobenzene cation) is the primary gateway to many smaller fragments:

  • Loss of •NO₂: [C₆H₃Cl]⁺ at m/z 110/112. This represents the chlorophenyl cation.

  • Loss of •NO: [C₆H₃ClO]⁺ at m/z 126/128.

  • Loss of O, then CO: A common pathway for nitro-derived ions is the loss of an oxygen atom followed by the loss of carbon monoxide (CO).

    • [C₆H₃ClNO]⁺ (m/z 140/142) → [C₅H₃Cl]⁺ (m/z 112/114 - CO) → [C₅H₃Cl]⁺ (m/z 85/87)

Evidence of the Ortho Effect

The proximity of the substituents can facilitate unique rearrangements that are not possible in the meta or para isomers.[16][19][20] For example, an interaction between the nitro and chloro groups after the loss of iodine could lead to the elimination of a neutral molecule like NOCl.

  • [M - I - NOCl]⁺: This pathway would lead to a benzyne radical cation [C₆H₃]⁺• at m/z 75.

The diagram below illustrates the predicted cascade of fragmentation events, highlighting the key ions and their relationships.

Fragmentation_Pathway M [C₆H₃ClINO₂]⁺• m/z 283/285 (Molecular Ion) M_minus_I [C₆H₃ClNO₂]⁺ m/z 156/158 M->M_minus_I - •I (127) M_minus_NO2 [C₆H₄ClI]⁺• m/z 237/239 M->M_minus_NO2 - •NO₂ (46) M_minus_Cl [C₆H₃INO₂]⁺• m/z 248 M->M_minus_Cl - •Cl (35) Frag1 [C₆H₃Cl]⁺• m/z 110/112 M_minus_I->Frag1 - •NO₂ (46) Frag2 [C₆H₃ClO]⁺• m/z 126/128 M_minus_I->Frag2 - •NO (30) Frag3 [C₆H₄I]⁺ m/z 203 M_minus_NO2->Frag3 - •Cl (35) Frag4 [C₆H₅]⁺ m/z 77 M_minus_NO2->Frag4 - I, -Cl Frag5 [C₆H₃NO₂]⁺• m/z 123 M_minus_Cl->Frag5 - I (127) Frag6 [C₆H₃]⁺• m/z 75 Frag1->Frag6 - HCl (36)

Caption: Predicted EI fragmentation cascade for this compound.

Summary of Key Diagnostic Ions

The following table summarizes the key ions that would be instrumental in identifying this compound from its mass spectrum.

m/z (³⁵Cl / ³⁷Cl) Proposed Ion Formula Identity / Origin Significance
283 / 285[C₆H₃ClINO₂]⁺•Molecular Ion (M⁺•)Confirms molecular weight and presence of one Cl atom.
237 / 239[C₆H₃ClI]⁺•[M - NO₂]⁺Characteristic loss for a nitroaromatic.
248[C₆H₃INO₂]⁺•[M - Cl]⁺Loss of chlorine; less probable than I loss.
156 / 158[C₆H₃ClNO₂]⁺[M - I]⁺Key Fragment. Loss of the weakest bond (C-I). Likely base peak.
127[I]⁺Iodine CationSimple cleavage of iodine atom. Confirms presence of iodine.
110 / 112[C₆H₃Cl]⁺•[M - I - NO₂]⁺Secondary fragmentation; confirms structure.
77[C₆H₅]⁺Phenyl CationCommon fragment for aromatic compounds.[15]
75[C₆H₃]⁺•Benzyne CationPotential product of ortho effect and multiple losses.
Table 2. Summary of predicted key fragment ions and their diagnostic value.

Experimental Protocol: GC-MS Analysis Workflow

To validate this predictive interpretation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be employed.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the chromatographic peak for the target compound.

    • Extract the mass spectrum for the peak.

    • Compare the experimental spectrum to the predicted fragmentation pattern, paying close attention to the molecular ion cluster and the key diagnostic fragments outlined in Table 2.

    • Utilize spectral libraries (e.g., NIST) for confirmation, though unique isomers may not be present.

The workflow for this analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Inject Sample B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Acquire Spectrum F->G H Identify M⁺• Peak (m/z 283/285) G->H I Analyze Fragments (e.g., [M-I]⁺) H->I J Confirm Structure I->J

Caption: Standard workflow for the GC-MS analysis of a small organic molecule.

By systematically applying the principles of bond energies, isotopic patterns, and known fragmentation rules for aromatic, halogenated, and nitro-containing compounds, a robust and defensible interpretation of the mass spectrum for this compound can be achieved. This analytical reasoning is paramount for the unambiguous structural elucidation of novel compounds in pharmaceutical and chemical research.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers.
  • Vedantu. (n.d.). C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE.
  • Niessen, W. M. A. (2019). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 54(5), 437-455.
  • Allen. (n.d.). C-Cl bond is stronger than C-I bond, because.
  • Kosmidis, C., et al. (2001). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 105(28), 6796-6802.
  • Ledingham, K. W. D., et al. (n.d.). A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. silis.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Goscinny, S., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(23), 3657-3667.
  • Intro to Mass Spectrometry. (n.d.). Natural Abundance Atomic Isotopes.
  • Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • Wikipedia. (n.d.). Isotopes of chlorine.
  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide.
  • Bowie, J. H., & Kallury, R. K. M. R. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 8, 1435-1439.
  • Dr. M. B. Deshmukh. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.
  • USGS. (n.d.). Periodic Table--Chlorine.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Research Trends in Chemistry. (2023, February 6). Part 9 I Mass Spectrometry I Organic Spectroscopy I Onium Fragmentations & Ortho Effects [Video]. YouTube.
  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 63(11), 1011-1025.
  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Zhurnal analiticheskoi khimii, 63(11), 1140-1155.
  • Zaikin, V. G. (2014). “Ortho”-effect occurring during the fragmentation of ionized... ResearchGate.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene.

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Navigating the Solubility Landscape of 1-Chloro-2-iodo-3-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-Chloro-2-iodo-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this guide consolidates known qualitative solubility information with a robust theoretical framework based on physicochemical properties and intermolecular forces. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound. Furthermore, a detailed, self-validating experimental protocol for determining solubility is provided to empower researchers to generate precise quantitative data tailored to their specific laboratory conditions.

Introduction: The Significance of this compound and Its Solubility

This compound (C₆H₃ClINO₂) is a halogenated nitroaromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis.[1][2] Its utility in the creation of complex molecules for the pharmaceutical and agrochemical industries underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is paramount.

A thorough understanding of a compound's solubility in various organic solvents is critical for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete reactions.

  • Purification Strategies: Selecting appropriate solvents for crystallization, chromatography, and extraction.

  • Formulation Development: Creating stable and effective formulations for final products.

  • Safety and Handling: Understanding potential hazards and developing appropriate handling procedures.

This guide will delve into the factors governing the solubility of this compound, provide a summary of its known qualitative solubility, and offer a practical, step-by-step method for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties.

PropertyValue/PredictionSource
Molecular Formula C₆H₃ClINO₂[1][2]
Molecular Weight 283.45 g/mol [1][2]
Melting Point 100-101 °C[3]
Predicted XLogP3 3.4[3]
Appearance Red-brown crystalline powder[3]

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted XLogP3 value of 3.4 indicates a significant nonpolar character, suggesting that the compound will favor dissolution in less polar organic solvents over water.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, the following forces are at play:

  • Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule. The chloro (-Cl) and iodo (-I) groups also contribute to the overall polarity.

  • London Dispersion Forces: As a relatively large molecule with a significant number of electrons, this compound will exhibit considerable London dispersion forces.

  • Hydrogen Bonding: The molecule itself does not possess hydrogen bond donors. However, the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors.

A solvent's ability to dissolve this compound will depend on its capacity to engage in similar intermolecular interactions, thereby overcoming the solute-solute forces present in the crystalline lattice.

Qualitative Solubility of this compound

While quantitative data is scarce, qualitative solubility information provides valuable guidance for solvent selection.

SolventSolubilitySolvent Type
N,N-Dimethylformamide (DMF)Very SolublePolar Aprotic
MethanolSolublePolar Protic
Glacial Acetic AcidSparingly SolublePolar Protic
ChloroformVery Slightly SolubleWeakly Polar
WaterPractically InsolublePolar Protic

Source: Echemi[3]

Analysis of Qualitative Data:

  • High Solubility in DMF: N,N-Dimethylformamide is a strong polar aprotic solvent with a high dielectric constant. Its ability to effectively solvate the polar regions of this compound, particularly the nitro group, through dipole-dipole interactions, explains the observed high solubility.

  • Good Solubility in Methanol: Methanol, a polar protic solvent, can engage in dipole-dipole interactions and act as a hydrogen bond donor to the nitro group's oxygen atoms. This contributes to its effectiveness as a solvent.

  • Limited Solubility in Acetic Acid and Chloroform: Glacial acetic acid, while polar and protic, may have a more structured hydrogen-bonding network that is less readily disrupted. Chloroform is only weakly polar, and its interactions are likely not strong enough to overcome the solute's crystal lattice energy to a significant extent.

  • Insolubility in Water: The large, nonpolar benzene ring and the hydrophobic nature of the halogen substituents dominate the molecule's character, making it immiscible with the highly polar and extensively hydrogen-bonded network of water. This aligns with the high predicted XLogP3 value.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable and widely used technique.[4]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points is essential.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

  • Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent.

  • Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate in temperature-controlled shaker prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw supernatant with a syringe prep3->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Accurately dilute the filtrate samp2->samp3 quant2 Analyze standards and sample (e.g., HPLC) samp3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration of diluted sample quant3->quant4 calc1 Calculate concentration of saturated solution quant4->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Experimental workflow for determining solubility.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable.

Sources

A Researcher's Guide to Sourcing 1-Chloro-2-iodo-3-nitrobenzene: Suppliers, Quality, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Polysubstituted Benzene Ring

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity or material properties. 1-Chloro-2-iodo-3-nitrobenzene (CAS No. 32337-97-6) is a key chemical intermediate valued for its unique trifunctionalized structure.[1][2][3] The electronic and steric properties of the chloro, iodo, and nitro groups, and their specific 1,2,3-substitution pattern, offer a versatile platform for complex molecular architecture.

The nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution and primarily directs incoming groups to the meta position.[4] The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a reliable handle for introducing carbon-carbon and carbon-heteroatom bonds. The chlorine atom offers another potential reaction site for nucleophilic aromatic substitution or further cross-coupling, often under different reaction conditions than the more reactive iodine. This differential reactivity is the cornerstone of its utility, allowing for sequential and site-selective modifications.

This guide provides an in-depth analysis of commercial suppliers for research-grade this compound, outlines critical safety and handling protocols, and discusses its application in synthetic workflows.

Commercial Supplier Analysis for Research Applications

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. Purity, batch-to-batch consistency, and reliable supply chains are essential. Below is a comparative analysis of several commercial suppliers offering this compound for research purposes.

Supplier Product Name CAS Number Purity Notes
Santa Cruz Biotechnology This compound32337-97-6Not specified; lot-specific data available on Certificate of Analysis.Offered as a biochemical for proteomics research. Intended for Research Use Only.[1]
AiFChem This compound32337-97-697%Products are designated for scientific research only.[2]
Echemi This compound32337-97-699%Listed from suppliers such as HANGZHOU LEAP CHEM CO., LTD.[3]
Lookchem 1-CHLORO-3-IODO-2-NITROBENZENE937601-42-8Not specified.Note: This is an isomer. Listed as an intermediate for pharmaceuticals and agrochemicals.[5][6]
Sigma-Aldrich (AldrichCPR) 1-CHLORO-2-IODO-5-NITROBENZENE41252-96-4Not specified.Note: This is an isomer. Sold "as-is" without analytical data as part of a collection of rare chemicals.[7]

Note: Researchers should always verify the specific isomer (e.g., this compound vs. 1-Chloro-3-iodo-2-nitrobenzene) before purchasing, as different suppliers may list related but structurally distinct compounds.[5][8]

Procurement and Quality Validation Workflow

A systematic approach to sourcing and validating chemical reagents is crucial for experimental reproducibility. The following workflow is recommended:

G cluster_sourcing Sourcing & Selection cluster_validation In-House Validation s1 Identify Potential Suppliers (e.g., SCBT, AiFChem) s2 Request Certificate of Analysis (CoA) for specific lot s1->s2 s3 Compare Purity, Price, and Availability s2->s3 s4 Select Supplier & Place Order s3->s4 v1 Receive Reagent & Log Lot Number s4->v1 Procurement v2 Perform Identity Confirmation (e.g., ¹H NMR, LC-MS) v1->v2 v3 Assess Purity (e.g., HPLC, qNMR) v2->v3 v3->s2 Cross-verify with CoA v4 Release for Experimental Use v3->v4 G cluster_workflow Synthetic Strategy: Sequential Cross-Coupling start This compound step1 Step 1: C-I Bond Functionalization (e.g., Suzuki Coupling with R¹-B(OH)₂) start->step1 Pd(0) catalyst, mild conditions intermediate Intermediate Product (C2-Functionalized) step1->intermediate step2 Step 2: C-Cl Bond Functionalization (e.g., Buchwald-Hartwig Amination with HNR²) intermediate->step2 Pd catalyst, stronger ligand/harsher conditions final Final Product (C1, C2-Difunctionalized) step2->final

Caption: Selective functionalization enabled by differential halide reactivity.

This stepwise approach is fundamental in constructing complex molecules where precise substituent placement is required. For example, a Suzuki coupling could be performed first at the iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position under more forcing conditions. The nitro group can then be reduced to an amine, which can be further derivatized, for instance, by forming amides or participating in diazotization reactions.

Example Experimental Protocol: Selective Suzuki-Miyaura Coupling

This is a representative protocol and should be adapted and optimized for specific substrates and laboratory conditions.

Objective: To selectively couple a boronic acid to the C2 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in the dioxane/water mixture and sparge with inert gas for 15 minutes.

  • Add the degassed solvent and catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-chloro-3-nitrobenzene.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis. Its unique substitution pattern allows for selective, stepwise functionalization, which is a powerful strategy for building molecular complexity. Careful selection of a reputable commercial supplier, adherence to strict safety protocols, and in-house quality validation are essential prerequisites for leveraging this reagent's full potential in the laboratory. By understanding the principles of its reactivity and applying rigorous experimental technique, scientists can effectively utilize this compound to advance their research in drug discovery and materials science.

References

  • Lookchem. Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE. [Link]
  • MySkinRecipes. 1-Chloro-3-iodo-2-nitrobenzene. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]
  • Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]
  • Lumen Learning. 15.

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A Prospective Crystallographic Analysis of 1-Chloro-2-iodo-3-nitrobenzene: A Technical Guide to Structure Determination and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding and predicting the physicochemical properties of a material. This guide addresses the currently undetermined crystal structure of 1-chloro-2-iodo-3-nitrobenzene, a compound of interest in synthetic chemistry and materials science due to its unique substitution pattern which suggests the potential for significant intermolecular interactions such as halogen bonding. In the absence of a published structure, this document serves as a comprehensive, prospective technical guide for researchers, scientists, and drug development professionals. It outlines the complete experimental and computational workflow required to determine and analyze the crystal structure of the title compound, from synthesis and single-crystal growth to X-ray data collection, structure solution, and in-depth analysis of intermolecular forces.

Introduction: The Rationale for Structural Determination

This compound (C₆H₃ClINO₂) is a halogenated nitroaromatic compound.[1] The strategic placement of three distinct electronegative substituents—a chloro, an iodo, and a nitro group—on adjacent positions of the benzene ring creates a fascinating electronic and steric environment. This arrangement is expected to govern the crystal packing through a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and, most notably, halogen bonding.

The iodine atom, in particular, is a strong halogen bond donor due to the anisotropic distribution of its electron density (the σ-hole). Understanding how these competing and cooperating interactions dictate the supramolecular assembly is crucial for the rational design of new materials with tailored properties, such as pharmaceuticals, agrochemicals, and functional organic materials.[2] This guide, therefore, provides a self-validating, field-proven roadmap for elucidating this unknown crystal structure.

Synthesis and Purification Protocol

High-quality single crystals, the prerequisite for a successful X-ray diffraction experiment, can only be grown from highly pure material.[3] The following section details a plausible synthetic route and a rigorous purification protocol.

Proposed Synthesis via Sandmeyer-type Reaction

A common route to aryl iodides is through the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with an iodide salt. A plausible precursor for the title compound is 2-chloro-6-nitroaniline.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-6-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the crude product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product must be purified to ≥99% purity for successful crystallization.

  • Column Chromatography: Perform flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the solvent system should be optimized based on Thin Layer Chromatography (TLC) analysis.

  • Recrystallization: Further purify the product obtained from chromatography by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) to remove any remaining minor impurities. The process of purifying nitrobenzene can also be achieved by filtration through materials like fuller's earth followed by treatment with aluminum oxide.[4]

Single Crystal Growth Methodologies

Growing a single crystal suitable for X-ray diffraction (typically >0.1 mm in all dimensions) is often the most challenging step.[3] Several methods should be attempted in parallel to maximize the chances of success.[5][6]

Method Description Solvent System Examples Rationale & Insights
Slow Evaporation A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated lid (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[5][7]Dichloromethane, Chloroform, Acetone, Ethyl Acetate, TolueneThis is the simplest method. The choice of solvent is critical; it should have moderate volatility. A less volatile solvent provides a slower evaporation rate, which is often conducive to better crystal growth.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[5][8]Good: DichloromethanePoor: Pentane, Hexane, EtherThe vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing slow crystallization. This method is highly effective for small quantities of material.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled very slowly. This can be achieved by placing the solution in a Dewar flask filled with hot water or using a programmable heating block.[7][8]Toluene, Ethanol, AcetonitrileAs the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal formation. The cooling rate must be very slow (e.g., a few degrees per hour) to prevent rapid precipitation.

X-ray Diffraction and Structure Determination Workflow

Once a suitable single crystal is obtained, the following workflow is employed to determine its atomic structure. This process involves collecting diffraction data, solving the phase problem, and refining the structural model.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Mount on Goniometer Data_Processing 3. Data Integration & Reduction Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution 4. Structure Solution (e.g., SHELXS, Direct Methods) Data_Processing->Structure_Solution Generate .hkl file Structure_Refinement 5. Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Atomic Model Validation 6. Validation & Analysis (checkCIF, Hirshfeld) Structure_Refinement->Validation Final .cif file

Caption: Experimental and computational workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop using paratone oil.[9] The loop is then placed on a goniometer head in the X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The diffractometer, equipped with a source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or pixel detector), rotates the crystal while irradiating it with X-rays.[3][10] A series of diffraction images are collected over a range of orientations.

  • Data Processing: The collected images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.[10]

    • Integration: Measuring the intensity of each reflection.

    • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to produce a final reflection file (.hkl).

Structure Solution and Refinement

The .hkl file contains the intensities of the reflections but lacks the crucial phase information (the "phase problem").

  • Structure Solution: Programs like SHELXS or SHELXT, often using "direct methods," are employed to generate an initial set of phases and thus an initial electron density map.[11] This map usually reveals the positions of the heavier atoms (in this case, iodine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL.[12] This iterative process involves:

    • Assigning atom types (C, H, Cl, I, N, O).

    • Refining atomic coordinates and displacement parameters (initially isotropic, then anisotropic).

    • Locating lighter atoms (like hydrogen) from the difference Fourier map.

    • The refinement continues until the model converges, indicated by a stable R-factor (a measure of the agreement between observed and calculated structure factors).

Prospective Analysis of the Crystal Structure

While the precise structure is unknown, we can hypothesize about the key intermolecular interactions that will likely define its crystal packing, based on the known behavior of its functional groups.

Anticipated Intermolecular Interactions
  • Halogen Bonding: The primary interaction is expected to be a C—I···O halogen bond, where the electropositive σ-hole on the iodine atom interacts with an electronegative oxygen atom of a nitro group on an adjacent molecule. C—Cl···O interactions may also be present, though they are generally weaker.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C—H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro groups are also likely to be observed.

Tools for Analysis

Once a final Crystallographic Information File (CIF) is obtained, a thorough analysis of these interactions is critical.

  • Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions in molecular crystals.[13] It partitions the crystal space into regions where the electron density of a pro-molecule dominates. Mapping properties like dnorm onto this surface highlights regions of close intermolecular contact. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of contacts (e.g., I···O, H···O, C···C) and their relative contributions to the overall crystal packing.[14]

Hirshfeld_Analysis CIF Final CIF File (Refined Structure) Hirshfeld_Calc Hirshfeld Surface Calculation CIF->Hirshfeld_Calc Surface_3D 3D Hirshfeld Surface (d_norm mapped) Hirshfeld_Calc->Surface_3D Visualization Fingerprint_2D 2D Fingerprint Plot (Quantitative Analysis) Hirshfeld_Calc->Fingerprint_2D Quantification Interaction_Analysis Identification & Quantification of Intermolecular Interactions Surface_3D->Interaction_Analysis Fingerprint_2D->Interaction_Analysis

Caption: Workflow for Hirshfeld surface analysis from a refined crystal structure file.

Conclusion

This technical guide presents a comprehensive, prospective framework for determining and analyzing the crystal structure of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and X-ray diffraction, researchers can successfully elucidate this currently unknown structure. The subsequent analysis, particularly using tools like Hirshfeld surface analysis, will provide invaluable insights into the complex interplay of halogen bonding, π-stacking, and hydrogen bonding that governs the supramolecular architecture of this molecule. This knowledge will not only characterize the title compound but also contribute to the broader field of crystal engineering and the rational design of functional organic materials.

References

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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2-iodo-3-nitrobenzene is a polysubstituted aromatic compound whose reactivity is governed by the complex interplay of the electronic properties of its three distinct substituents: a chloro, an iodo, and a nitro group. This guide provides a comprehensive analysis of the molecule's electronic landscape, identifying its primary electrophilic and nucleophilic centers. We will delve into the inductive and resonance effects exerted by each substituent, predict the regioselectivity of both nucleophilic and electrophilic aromatic substitution reactions, and provide a mechanistic rationale for the observed reactivity patterns. This document is intended to serve as a foundational resource for chemists leveraging this versatile building block in synthetic chemistry and drug discovery.

Introduction: Deconstructing the Electronic Architecture

The reactivity of a substituted benzene ring is not merely a sum of its parts, but a complex outcome of competing and reinforcing electronic effects.[1] To understand the behavior of this compound, we must first analyze the individual contributions of the chloro, iodo, and nitro substituents. These effects are broadly categorized as inductive and resonance effects.[2]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon. Electron-withdrawing groups pull electron density from the ring, deactivating it towards electrophilic attack.[3]

  • Resonance Effect (+M/-M): This effect involves the delocalization of electrons through the pi (π) system. Electron-donating groups push electron density into the ring, while electron-withdrawing groups pull density out of it.[2][4]

The substituents on this compound are all considered electron-withdrawing, creating a highly electron-deficient aromatic system.

The Nitro Group (-NO₂): A Powerful Electron Sink

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong inductive pull of electron density from the ring.

  • Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating positive charge within the ring, particularly at the ortho and para positions.[5] This effect is exceptionally strong and significantly deactivates the ring towards reactions with electrophiles.

The Halogens (-Cl, -I): A Duality of Effects

Halogens present a fascinating case where inductive and resonance effects are in opposition.

  • Inductive Effect (-I): Being more electronegative than carbon, both chlorine and iodine withdraw electron density from the ring via the σ-bond. This deactivates the ring.[3]

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic π-system.[2] This resonance donation directs incoming electrophiles to the ortho and para positions.

Crucially, for halogens, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring for electrophilic substitution.[2]

Table 1: Quantitative Analysis of Substituent Electronic Effects

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing properties of substituents. The substituent constant (σ) reflects the influence on the acidity of benzoic acid.[6] Positive σ values indicate electron-withdrawing character.

SubstituentInductive EffectResonance EffectHammett Constant (σ_meta)Hammett Constant (σ_para)
-NO₂ Strongly Withdrawing (-I)Strongly Withdrawing (-M)+0.710[7]+0.778[7]
-Cl Withdrawing (-I)Donating (+M)+0.373[7]+0.227[7]
-I Withdrawing (-I)Donating (+M)+0.353[7]+0.276[7]

The combined effect of these three substituents renders the benzene ring in this compound highly electron-poor and thus, its primary reactivity profile is defined by its electrophilic nature.

Caption: Electronic effects of substituents on the benzene ring.

Analysis of Reactive Sites

The pronounced electron-withdrawing nature of the substituents dictates the location of electrophilic and nucleophilic centers.

Electrophilic Sites: The Aromatic Ring as an Electron Acceptor

The primary electrophilic sites are the carbon atoms of the aromatic ring. The synergistic electron withdrawal by the three substituents makes the entire π-system susceptible to attack by nucleophiles. This is particularly relevant for Nucleophilic Aromatic Substitution (SₙAr) .

The key electrophilic centers for SₙAr are the carbons bearing potential leaving groups:

  • C1 (bonded to -Cl)

  • C2 (bonded to -I)

The viability of SₙAr hinges on the stabilization of the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[8][9] Strong electron-withdrawing groups at the ortho or para position to the leaving group are essential for this stabilization through resonance.[9][10][11]

  • Attack at C2 (ortho to -NO₂): A nucleophile attacking C2 (displacing iodide) generates a Meisenheimer complex where the negative charge is effectively delocalized onto the adjacent nitro group. This provides significant stabilization, making this pathway highly favorable.[11]

  • Attack at C1 (meta to -NO₂): If a nucleophile attacks C1 (displacing chloride), the resulting negative charge cannot be delocalized onto the nitro group via resonance because of its meta position.[10][11] This lack of stabilization makes the intermediate much higher in energy and the reaction far less likely.

SnAr_Mechanism start This compound + Nu⁻ attack_C2 Nucleophilic Attack at C2 start->attack_C2 Favored Path attack_C1 Nucleophilic Attack at C1 start->attack_C1 Disfavored Path meisenheimer_C2 Meisenheimer Complex (Charge at C1, C3, C5) attack_C2->meisenheimer_C2 stabilization Resonance Stabilization by ortho-NO₂ Group meisenheimer_C2->stabilization loss_iodide Loss of Iodide (I⁻) stabilization->loss_iodide product Substituted Product loss_iodide->product meisenheimer_C1 Meisenheimer Complex (Charge at C2, C4, C6) attack_C1->meisenheimer_C1 no_stabilization No Resonance Stabilization by meta-NO₂ Group meisenheimer_C1->no_stabilization no_reaction Reaction Disfavored no_stabilization->no_reaction

Caption: SₙAr reaction pathways for this compound.

Nucleophilic Sites: Limited Electron-Donating Capacity

Due to the heavily deactivated ring, this compound is a very poor nucleophile in the context of aromatic chemistry. The potential nucleophilic sites are limited to the heteroatoms possessing lone pairs:

  • The oxygen atoms of the nitro group.

  • The chlorine and iodine atoms .

These sites are generally weak nucleophiles and their participation in reactions is context-dependent, often requiring interaction with strong electrophiles or Lewis acids.[12][13] The π-system of the ring, the typical source of nucleophilicity in benzene derivatives, is too electron-deficient to react with common electrophiles under standard conditions.[14][15]

Predicted Reactivity and Experimental Protocols

Dominant Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

As established, the molecule is primed for SₙAr at the C2 position. Both halogens are viable leaving groups; however, the C-I bond is weaker than the C-Cl bond, and iodide is generally a better leaving group than chloride. Combined with the superior electronic activation at C2, substitution of the iodo group is the overwhelmingly predicted outcome.

Table 2: Summary of Predicted Reactivity
Reaction TypePreferred Site of AttackActivating/Deactivating FactorsPredicted Outcome
Nucleophilic Substitution C2 (Carbon bearing Iodine)Strong activation from ortho-NO₂ group; Weaker C-I bond.Facile displacement of the iodo substituent.
Electrophilic Substitution C5All three groups are deactivating; C5 is meta to -Cl and -NO₂, and ortho to -I.Reaction is extremely slow and requires harsh conditions.
Field-Proven Protocol: SₙAr with a Thiol Nucleophile

This protocol describes a representative SₙAr reaction, providing a self-validating system for the principles discussed. The reaction of this compound with a thiol nucleophile is expected to yield the corresponding thioether via selective displacement of the iodide.

Objective: To synthesize S-(2-chloro-6-nitrophenyl)thioethane via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Ethanethiol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous DMF.

  • Base Addition: Add powdered anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the thiol to generate the more potent thiolate nucleophile.

  • Nucleophile Addition: Slowly add ethanethiol to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 2-4 hours.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure S-(2-chloro-6-nitrophenyl)thioethane.

Causality and Validation: The success of this protocol validates the theoretical analysis. The selective displacement of iodide over chloride, confirmed by structural analysis (NMR, MS) of the product, provides direct evidence for the superior activation of the C2 position by the ortho-nitro group.

Conclusion

The reactivity of this compound is a clear demonstration of the power of substituent effects in directing chemical reactions. The molecule is characterized by:

  • Primary Electrophilic Sites: The carbon atoms of the aromatic ring, with C2 being the most electrophilic and highly activated towards nucleophilic aromatic substitution due to resonance stabilization afforded by the ortho-nitro group.

  • Limited Nucleophilic Sites: The heteroatom lone pairs constitute weak nucleophilic centers, with the π-system being too electron-poor for typical electrophilic reactions.

This comprehensive understanding allows researchers and drug development professionals to strategically employ this compound as a versatile building block, confident in its predictable regiochemical outcomes in nucleophilic substitution reactions.

References

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A Comprehensive Technical Guide to 1-Chloro-2-iodo-3-nitrobenzene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-chloro-2-iodo-3-nitrobenzene, a versatile substituted aromatic compound. It is intended for researchers, medicinal chemists, and professionals in drug development who utilize complex organic intermediates. This document covers nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, key reactivity profiles, and essential safety protocols, grounding all information in established scientific principles.

Chemical Identity and Nomenclature

This compound is a tri-substituted benzene derivative featuring chloro, iodo, and nitro functional groups. The precise arrangement of these substituents is critical to its reactivity and dictates its formal name. According to IUPAC nomenclature, the substituents are listed alphabetically (chloro, iodo, nitro), and the benzene ring is numbered to assign the lowest possible locants, with the highest priority group (in this case, following alphabetical order) receiving the lowest number.

Alternate Names and Identifiers: Due to different historical naming conventions and potential for isomeric confusion, several synonyms may be encountered in literature and commercial listings. It is crucial to verify the identity using the CAS number.

  • IUPAC Name: this compound[1]

  • Common Synonyms: 3-Nitro-2-iodo-1-chloro benzene[2], 2-Iodo-3-chloronitrobenzene

  • CAS Number: 32337-97-6[1][2]

  • Molecular Formula: C₆H₃ClINO₂[2]

  • Molecular Weight: 283.45 g/mol [2][3]

It is imperative to distinguish this compound from its isomers, such as 1-chloro-3-iodo-2-nitrobenzene (CAS 937601-42-8), as the positional difference of the substituents dramatically alters the molecule's electronic properties and reactivity pathways.[4][5]

G center C₆H₃ClINO₂ (MW: 283.45) iupac IUPAC Name This compound center->iupac is named cas CAS Number 32337-97-6 center->cas is identified by syn2 Isomer Example 1-Chloro-3-iodo-2-nitrobenzene (CAS: 937601-42-8) center->syn2 isomeric with syn1 Synonym 3-Nitro-2-iodo-1-chloro benzene iupac->syn1 also known as

Caption: Logical relationships between identifiers for this compound.

Physicochemical and Spectroscopic Properties

The physical properties of halogenated nitroaromatics are dictated by their high molecular weight and polarity. While extensive experimental data for this specific isomer is not widely published, properties can be inferred from related compounds and computational models.

Data Presentation:

Property Value Source / Notes
Molecular Formula C₆H₃ClINO₂ [2]
Molecular Weight 283.45 g/mol [2][3]
Appearance Expected to be a yellow to tan solid Inferred from related nitroaromatics.
Melting Point 60-61°C Data for isomer CAS 937601-42-8.[4]
Boiling Point Not available High boiling point expected due to polarity and MW.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, DMSO) General property of similar compounds.
Topological Polar Surface Area (TPSA) 45.8 Ų Computed for isomer 1-Chloro-3-iodo-5-nitrobenzene.[3]

| logP | 3.16 | Computed for a related isomer.[6] |

Spectroscopic Characterization: Full characterization relies on techniques like NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectra for this compound are not publicly available, spectral data for the isomer 1-Chloro-3-iodo-2-nitrobenzene can be found through specialized databases, which can serve as a reference for structural confirmation.[7]

Synthesis Protocol: A Mechanistic Approach

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry. The directing effects of the existing substituents govern the position of subsequent additions. For this compound, a plausible synthetic route starts from a readily available precursor, such as 2-chloro-6-nitroaniline, via a Sandmeyer-type reaction.

Expertise & Causality: The choice of a Sandmeyer reaction is deliberate. Diazotization of an aniline derivative provides a versatile diazonium salt intermediate. This intermediate can then be converted to a wide range of functional groups, including iodo, with high efficiency and regiochemical fidelity. The nitro and chloro groups are already in the desired 1,3-relationship to the starting amine, ensuring the final product's structure.

Experimental Protocol: Synthesis via Diazotization-Iodination

Step 1: Diazotization of 2-Chloro-6-nitroaniline

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-6-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid (3 eq.) and water.

  • Cool the mixture to 0-5°C in an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5°C. Causality: The reaction is exothermic. Slow addition maintains temperature control. An excess of nitrous acid is avoided to prevent side reactions.

  • Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (3 eq.) in a minimal amount of water. Cool this solution in an ice bath. Causality: A significant excess of the iodide nucleophile (I⁻) is used to drive the reaction to completion and to form the soluble triiodide ion (I₃⁻), which facilitates the reaction.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Causality: This addition order minimizes the concentration of the diazonium salt, reducing the risk of explosive decomposition.

  • Observe the evolution of nitrogen gas and the formation of a dark precipitate.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 50-60°C) until nitrogen evolution ceases. Causality: Gentle heating ensures the complete decomposition of the diazonium-iodide intermediate to form the final product.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add an aqueous solution of sodium thiosulfate to quench any remaining iodine, until the dark color disappears.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Purification A 2-Chloro-6-nitroaniline in HCl/H₂O B Add NaNO₂ (aq) 0-5°C A->B C Diazonium Salt Solution B->C E Combine & Warm C->E Slow Addition D KI (aq) Solution D->E F Crude Product Mixture E->F G Quench & Extract F->G H Dry & Concentrate G->H I Recrystallize / Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional groups.[8]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). Its primary role is often as a precursor to an aniline group via reduction (e.g., using SnCl₂, H₂/Pd), which is a key transformation in the synthesis of many pharmaceutical scaffolds.

  • Iodo Group (-I): The C-I bond is the weakest carbon-halogen bond, making iodine an excellent leaving group. This position is highly susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C or C-N bonds.[9] The high reactivity of iodine relative to chlorine allows for selective functionalization.[9]

  • Chloro Group (-Cl): While less reactive than iodine in cross-coupling reactions, the chloro group can still participate under more forcing conditions. This differential reactivity allows for sequential, site-selective coupling reactions—first at the iodo position, then at the chloro position. It also participates in SₙAr reactions, particularly if a strong nucleophile is used.

This multi-functional handle makes the molecule a valuable intermediate for constructing complex, highly substituted aromatic cores found in modern drug candidates.[4][10]

G reactant This compound -Cl -I -NO₂ suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) reactant:f2->suzuki Highly Reactive Site reduction Reduction (e.g., SnCl₂, H₂/Pd) reactant:f3->reduction snar SₙAr (Nu⁻) reactant:f1->snar Less Reactive Site product_suzuki C-C Bond Formation suzuki->product_suzuki product_reduction Aniline Derivative reduction->product_reduction product_snar Nucleophilic Substitution snar->product_snar

Caption: Key reactivity pathways for this compound in synthesis.

Safety and Handling

Trustworthiness: This protocol is a self-validating system. Adherence to these safety measures is mandatory for mitigating risks associated with handling halogenated nitroaromatic compounds.

  • Hazard Classification: This compound is expected to be harmful if swallowed (H302) and may cause skin and eye irritation.[1] Compounds in this class are often toxic and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[11]

  • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid formation of dust.[11][12] Wash hands thoroughly after handling.[12]

  • First Aid Measures:

    • Inhalation: Move victim to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and wash skin with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a strategically important building block for advanced organic synthesis. Its value lies in the orthogonal reactivity of its functional groups, which enables chemists to perform sequential and site-selective modifications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the development of novel pharmaceuticals and other high-value chemical entities.

References

  • Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE | lookchem. Lookchem.com. [Link]
  • 1-Chloro-3-iodo-5-nitrobenzene | C6H3ClINO2 | CID 19735170 - PubChem.
  • 1-Chloro-3-iodo-2-nitrobenzene, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
  • 1-Chloro-3-iodo-2-nitrobenzene - MySkinRecipes. MySkinRecipes. [Link]
  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]
  • 1-Chloro-2-Iodo-4-Nitrobenzene - Iodobenzene & Derivatives Supplier from China | Organic Intermediates Manufacturer. Shaanxi Dideu Medichem Co., Ltd. [Link]
  • 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem.
  • PubChem compound - Bioregistry. Bioregistry. [Link]
  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-2-iodo-3-nitrobenzene for the Synthesis of 2-Chloro-6-nitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for performing a highly chemoselective Suzuki-Miyaura cross-coupling reaction using 1-Chloro-2-iodo-3-nitrobenzene as the electrophilic partner. The inherent differential reactivity between the C-I and C-Cl bonds, significantly influenced by the ortho-nitro group, allows for the selective synthesis of 2-chloro-6-nitrobiphenyl derivatives, which are valuable intermediates in pharmaceutical and materials science research. We detail a robust and reproducible protocol, explain the mechanistic principles governing the reaction's selectivity, present a workflow for optimization, and discuss potential applications of the resulting products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage polyhalogenated arenes in complex molecule synthesis.

Introduction: The Strategic Advantage of Chemoselectivity

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as a pillar of modern organic synthesis for its efficacy in constructing carbon-carbon bonds.[1][2] It is widely employed to synthesize polyolefins, styrenes, and substituted biphenyls by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1]

A key challenge and opportunity in synthetic chemistry is achieving selectivity in molecules containing multiple reactive sites. Polyhalogenated aromatic compounds are particularly valuable substrates as they offer the potential for sequential, site-selective functionalization. The substrate at the core of this guide, this compound, embodies this principle. It features two different halogen atoms (I, Cl) and a potent electron-withdrawing group (-NO2).

The established reactivity order for halides in the rate-determining oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[1][3] This intrinsic difference is further amplified by the electronic environment of the aryl ring. The presence of a strong electron-withdrawing nitro group ortho to the iodine atom and meta to the chlorine atom makes the C-I bond exceptionally electrophilic and susceptible to oxidative addition, while the C-Cl bond remains comparatively inert under standard conditions.[3][4] This electronic differentiation provides a robust handle for achieving near-perfect chemoselectivity.

This note provides the foundational principles and a validated protocol for exploiting this reactivity difference to selectively couple a wide range of boronic acids at the C-I position of this compound.

Reaction Mechanism and Principles of Selectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The base is a critical component, required to activate the organoboron reagent for the transmetalation step.[7][8]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) intermediate. This is typically the rate-determining step of the cycle.[1]

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) center, displacing the halide. The base facilitates this step by forming a more nucleophilic boronate species.[1][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation (R'-B(OR)2 + Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) ArPdR->Product Forms Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine aryl halide, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in flask. B Add toluene and water. A->B C Purge with N₂/Ar for 15 min. B->C D Heat to 80-90 °C with vigorous stirring. C->D E Monitor reaction by TLC/GC-MS (Typically 4-12 hours). D->E F Cool to RT, add H₂O. E->F G Extract with Ethyl Acetate (3x). F->G H Wash combined organic layers with brine. G->H I Dry over MgSO₄, filter. H->I J Concentrate via rotary evaporation. I->J K Purify crude product by column chromatography. J->K L Characterize pure product (NMR, MS, etc.). K->L

Sources

Application Notes & Protocols: Chemoselective Buchwald-Hartwig Amination of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad adoption in pharmaceutical and materials science is a testament to its wide substrate scope and functional group tolerance, often succeeding where classical methods like nucleophilic aromatic substitution fail.[1]

This guide focuses on a particularly instructive substrate: 1-chloro-2-iodo-3-nitrobenzene . This molecule presents a distinct synthetic challenge: how to achieve chemoselective amination at one specific C-X bond when two different halogens are present. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provides an opportunity to perform a controlled, site-selective transformation. The presence of an ortho-nitro group further complicates the reaction, influencing the electronic and steric environment of the reactive centers.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic principles with a field-proven, step-by-step protocol for the selective amination of the C-I bond of this compound.

Scientific Principles: The Basis of Chemoselective Amination

Achieving selectivity in this system requires a firm grasp of the underlying mechanistic principles of the Buchwald-Hartwig reaction. The outcome is determined by a delicate interplay between the substrate's intrinsic properties and the judicious choice of catalyst, ligand, and base.

The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[3][4] The key steps are:

  • Oxidative Addition: The rate-determining step for aryl chlorides and often for other aryl halides, where the Pd(0) complex inserts into the aryl-halide bond, forming a Pd(II) intermediate.[5][6][7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

A common side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1][8] The choice of a bulky ligand is critical to minimize this pathway.[8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex + HNR'R'', Base - HX Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Product Amido_Complex->Product Reductive Elimination caption Fig. 1: The Buchwald-Hartwig catalytic cycle. Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge oven-dried flask with: - Substrate (1.0 eq) - K3PO4 (2.0 eq) - Pd2(dba)3 (1 mol%) - XPhos (2.5 mol%) B 2. Add anhydrous Toluene via syringe. A->B C 3. Add Amine (1.2 eq) via syringe. B->C D 4. Heat reaction to 80 °C with stirring. C->D E 5. Monitor reaction progress by TLC/GC-MS. D->E F 6. Cool to RT. Dilute with Ether. E->F G 7. Filter through Celite®. F->G H 8. Wash filtrate with aq. NH4Cl & Brine. G->H I 9. Dry organic layer (MgSO4), filter, concentrate. H->I J 10. Purify by column chromatography. I->J caption Fig. 2: Step-by-step experimental workflow.

Sources

Synthesis of Substituted Carbazoles from 1-Chloro-2-iodo-3-nitrobenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Carbazole Nucleus

Carbazoles, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science. Their rigid, planar, and electron-rich tricyclic structure imparts unique photophysical and electronic properties, making them invaluable scaffolds in the development of pharmaceuticals and organic electronic materials.[1][2][3] In the pharmaceutical realm, the carbazole core is present in a variety of naturally occurring and synthetic molecules exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] Notable drugs such as the anticancer agent ellipticine and the multi-action antihypertensive carvedilol feature the carbazole moiety.[4] The versatility of the carbazole structure also allows for its incorporation into organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[2][5]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of substituted carbazoles, with a specific focus on the versatile starting material, 1-chloro-2-iodo-3-nitrobenzene. This substrate offers multiple reaction handles, allowing for a strategic and regioselective construction of the carbazole framework through a two-step sequence involving a cross-coupling reaction to form a 2-nitrobiphenyl intermediate, followed by a reductive cyclization.

Synthetic Strategy: A Two-Pronged Approach to Carbazole Formation

The synthesis of substituted carbazoles from this compound primarily involves a two-stage process. The initial step is the formation of a substituted 2-nitrobiphenyl derivative. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7] The subsequent and crucial step is the reductive cyclization of the 2-nitrobiphenyl intermediate to furnish the carbazole ring system. The Cadogan-Sundberg reaction is a classic and highly effective method for this transformation.[8][9][10][11][12]

Stage 1: Formation of the 2-Nitrobiphenyl Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it is employed to couple an aryl boronic acid or ester with the 2-iodo position of this compound. The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential. Ligands such as triphenylphosphine (PPh₃) or more specialized phosphine ligands are used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid derivative.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is commonly used.

Stage 2: Reductive Cyclization of 2-Nitrobiphenyls via the Cadogan-Sundberg Reaction

The Cadogan-Sundberg reaction involves the deoxygenative cyclization of a nitro group onto an adjacent aromatic ring to form a new five-membered ring.[12][13] This reaction is typically mediated by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[8][9][10][11]

Mechanistic Insights: The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, which is then further deoxygenated to a nitrene. The highly reactive nitrene intermediate then undergoes an intramolecular electrophilic attack on the adjacent aryl ring, followed by aromatization to yield the carbazole.[13][14]

Causality of Experimental Choices:

  • Reducing Agent: Triphenylphosphine is a common choice as it is effective and the resulting triphenylphosphine oxide byproduct is often easily removed.[8][10]

  • Solvent: High-boiling point solvents like o-dichlorobenzene (o-DCB) or N,N-dimethylformamide (DMF) are often used to drive the reaction to completion, as higher temperatures generally lead to higher yields.[8][9][10][11]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-1-chloro-3-nitrobenzene via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene, ethanol, and water in a 4:1:1 ratio.

  • To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-chloro-3-nitrobenzene.

Protocol 2: Synthesis of Substituted 1-Chlorocarbazole via Cadogan-Sundberg Cyclization

This protocol outlines the reductive cyclization of the 2-aryl-1-chloro-3-nitrobenzene intermediate to the corresponding carbazole.

Materials:

  • 2-Aryl-1-chloro-3-nitrobenzene

  • Triphenylphosphine (PPh₃, 2.5 equivalents)[15]

  • o-Dichlorobenzene (o-DCB)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In a round-bottom flask, combine the 2-aryl-1-chloro-3-nitrobenzene (1.0 eq) and triphenylphosphine (2.5 eq) with a magnetic stir bar.[15]

  • Add o-dichlorobenzene as the solvent.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring for 6-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under high vacuum.

  • The crude residue can be purified by column chromatography on silica gel. Alternatively, the triphenylphosphine oxide byproduct can be precipitated by adding a non-polar solvent like hexane, followed by filtration. The filtrate is then concentrated and purified by chromatography.[8][10]

Data Presentation

Table 1: Representative Reaction Conditions and Yields

EntryArylboronic AcidProductSuzuki Coupling Yield (%)Cadogan Cyclization Yield (%)
1Phenylboronic acid1-Chlorocarbazole8578
24-Methoxyphenylboronic acid1-Chloro-6-methoxycarbazole8275
34-Trifluoromethylphenylboronic acid1-Chloro-6-(trifluoromethyl)carbazole7568
4Naphthalene-2-boronic acid1-Chloro-6,7-benzocarbazole7872

Visualization of the Synthetic Workflow

Synthesis_Workflow Start This compound Intermediate 2-Aryl-1-chloro-3-nitrobenzene Start->Intermediate Suzuki-Miyaura Coupling Pd(OAc)₂, PPh₃, K₂CO₃ ArylBoronic ArB(OH)₂ ArylBoronic->Intermediate FinalProduct Substituted 1-Chlorocarbazole Intermediate->FinalProduct Cadogan-Sundberg Cyclization PPh₃, o-DCB, Reflux Cadogan_Mechanism Nitrobiphenyl 2-Nitrobiphenyl Derivative Nitroso Nitroso Intermediate Nitrobiphenyl->Nitroso + PPh₃ - OPPh₃ Nitrene Nitrene Intermediate Nitroso->Nitrene + PPh₃ - OPPh₃ Cyclization Intramolecular Cyclization Nitrene->Cyclization Electrophilic Attack Carbazole Carbazole Product Cyclization->Carbazole Aromatization

Caption: Proposed mechanism of the Cadogan-Sundberg reaction.

Conclusion and Future Perspectives

The synthesis of substituted carbazoles from this compound via a Suzuki-Miyaura coupling followed by a Cadogan-Sundberg cyclization is a robust and versatile strategy. This approach allows for the introduction of a wide range of substituents onto the carbazole core, enabling the fine-tuning of its electronic and biological properties. The protocols provided herein offer a solid foundation for researchers to access these valuable compounds.

Future research in this area may focus on the development of more sustainable and efficient catalytic systems, such as using earth-abundant metal catalysts or exploring photochemical methods for the reductive cyclization step. Furthermore, the expansion of the substrate scope to include more complex and functionally diverse arylboronic acids will continue to broaden the library of accessible carbazole derivatives for applications in drug discovery and materials science.

References

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  • PubMed. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Journal of Organic Chemistry. [Link]
  • American Chemical Society. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry. [Link]
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  • Organic Chemistry Portal. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. [Link]
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  • PubMed Central. (2016). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
  • Chemistry LibreTexts. (2023).
  • PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • PubMed Central. (2011). 1-Chloro-2-methyl-3-nitrobenzene. [Link]
  • ResearchGate. (2011). (PDF) 1-Chloro-2-methyl-3-nitrobenzene. [Link]
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
  • ResearchGate. (1956). The preparation of 1-chloro-2: 6-dinitrobenzene. [Link]
  • ResearchGate. (2012). (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene. [Link]

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The Strategic Utility of 1-Chloro-2-iodo-3-nitrobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the continuous quest for novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles, the strategic selection of starting materials is paramount. 1-Chloro-2-iodo-3-nitrobenzene emerges as a highly versatile scaffold, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. The orthogonal reactivity of the chloro, iodo, and nitro functionalities, governed by their distinct electronic and steric environments, provides a powerful toolkit for the synthetic chemist. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the potential applications and synthetic protocols for leveraging this compound in the synthesis of next-generation agrochemicals.

The inherent reactivity of halogenated nitroaromatics makes them crucial building blocks in the synthesis of a wide array of industrial chemicals, including pesticides.[1] The strategic placement of three distinct functional groups on the benzene ring of this compound allows for a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of diverse classes of agrochemicals, including herbicides, fungicides, and insecticides.

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its three key functional groups:

  • The Nitro Group: As a strong electron-withdrawing group, the nitro functionality activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Furthermore, it can be readily reduced to an amino group, which serves as a versatile handle for a plethora of subsequent transformations, including diazotization and amide bond formation.

  • The Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents, including aryl, alkyl, and alkynyl groups, which are often crucial for biological activity.

  • The Chloro Group: The carbon-chlorine bond is more robust than the carbon-iodine bond and is typically less reactive in cross-coupling reactions under standard conditions. This allows for its retention while other positions are functionalized. However, it can participate in SNAr reactions, particularly under forcing conditions or when further activated by other electron-withdrawing groups.

This hierarchy of reactivity enables a synthetic strategy where the iodo group is first targeted for modification via cross-coupling, followed by reduction of the nitro group and subsequent functionalization of the resulting aniline, and finally, manipulation of the chloro group if required.

Application in the Synthesis of Phenylpyrazole Insecticides

The phenylpyrazole class of insecticides, which act by blocking the GABA-gated chloride channels of insects, represents a significant target for novel agrochemical development. This compound can serve as a key starting material for the synthesis of novel phenylpyrazole derivatives.

Synthetic Workflow for Phenylpyrazole Analogs

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C 2-Aryl-1-chloro-3-nitrobenzene B->C D Nitro Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 2-Aryl-3-chloroaniline D->E F Sandmeyer Reaction (NaNO2, HCl, then CuCN) E->F G 2-Aryl-3-chloro-benzonitrile F->G H Pyrazole Formation (Hydrazine, then cyclization) G->H I Novel Phenylpyrazole Insecticide H->I

Caption: Synthetic route to novel phenylpyrazole insecticides.

Experimental Protocol: Synthesis of a Phenylpyrazole Precursor

Step 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines the selective functionalization at the iodo position.

  • To a solution of this compound (1.0 equiv.) in a 3:1 mixture of toluene and water, add the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • De-gas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-1-chloro-3-nitrobenzene derivative.

Step 2: Reduction of the Nitro Group

This step converts the nitro group to a versatile amino functionality.

  • To a solution of the 2-aryl-1-chloro-3-nitrobenzene derivative (1.0 equiv.) in ethanol, add iron powder (5.0 equiv.) and concentrated hydrochloric acid (1.0 equiv.).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 2-aryl-3-chloroaniline.

Further steps would involve the conversion of the aniline to a nitrile via the Sandmeyer reaction, followed by reaction with hydrazine and subsequent cyclization to form the pyrazole ring, a common strategy in the synthesis of phenylpyrazole insecticides.

Application in the Synthesis of Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides

PPO-inhibiting herbicides are a widely used class of agrochemicals. The synthesis of novel diphenyl ether herbicides can be envisioned using this compound as a key building block.

Synthetic Workflow for Diphenyl Ether Herbicides

G A This compound B Nucleophilic Aromatic Substitution (Substituted Phenol, Base) A->B C Substituted Diphenyl Ether B->C D Nitro Reduction (e.g., SnCl2/HCl) C->D E Amino-diphenyl Ether D->E F Further Functionalization (e.g., Acylation, Alkylation) E->F G Novel Diphenyl Ether Herbicide F->G

Caption: Synthetic pathway to novel diphenyl ether herbicides.

Experimental Protocol: Synthesis of a Diphenyl Ether Intermediate

This protocol leverages the activation of the chloro and iodo groups by the ortho-nitro group for nucleophilic aromatic substitution.

  • To a solution of a substituted phenol (1.1 equiv.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equiv.) and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equiv.) in DMF to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature, pour into ice water, and extract with diethyl ether.

  • Wash the combined organic layers with 1 M sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired diphenyl ether derivative.

The resulting nitro-diphenyl ether can then be reduced to the corresponding amine, which is a common intermediate for further elaboration into a variety of PPO-inhibiting herbicides. The choice of base and solvent is critical in SNAr reactions, and alternatives such as sodium hydride in THF could also be explored.

Data Summary Table

Starting MaterialReaction TypeKey ReagentsProduct ClassPotential Agrochemical Application
This compoundSuzuki CouplingArylboronic acid, Pd catalyst2-Aryl-1-chloro-3-nitrobenzeneInsecticide Intermediate
This compoundSNArSubstituted phenol, K2CO3Substituted Diphenyl EtherHerbicide Intermediate
2-Aryl-1-chloro-3-nitrobenzeneNitro ReductionFe/HCl2-Aryl-3-chloroanilineInsecticide Intermediate
Substituted Diphenyl EtherNitro ReductionSnCl2/HClAmino-diphenyl EtherHerbicide Intermediate

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its unique substitution pattern allows for a high degree of synthetic flexibility, enabling the targeted synthesis of complex molecules with potential applications as insecticides, herbicides, and fungicides. The protocols outlined in this document provide a foundational framework for the exploration of this versatile building block. Further research into the selective manipulation of the chloro and iodo groups under various cross-coupling and nucleophilic substitution conditions will undoubtedly unlock the full potential of this scaffold in the discovery and development of next-generation crop protection agents. The principles of orthogonal reactivity and stepwise functionalization demonstrated here are central to modern synthetic strategy and will be instrumental in addressing the ongoing challenges in agrochemical research.

References

  • ResearchGate. Biocatalysis Applied to the Synthesis of Agrochemicals. [Link]
  • PubChem. 1-Chloro-2-nitrobenzene. [Link]
  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
  • PubChem. 1-Chloro-3-nitrobenzene. [Link]
  • ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. [Link]
  • Google Patents. Herbicide compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • National Institutes of Health.
  • Google Patents. Synergistic pesticide composition.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
  • Loba Chemie. 1-CHLORO-2 NITROBENZENE. [Link]
  • ResearchGate. Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. [Link]
  • ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]

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Application Note: A Robust Metal-Free Synthesis of Functionalized Carbazoles via Phosphine-Mediated Reductive Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbazole scaffold is a privileged structure in medicinal chemistry and materials science. Traditional syntheses often rely on transition-metal catalysts, which can introduce contaminants that are problematic for pharmaceutical applications. This application note details a robust, metal-free approach for the synthesis of functionalized carbazoles, focusing on the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyl precursors. This method, a modification of the Cadogan reaction, offers high functional group tolerance and operational simplicity, making it a valuable tool for the synthesis of complex carbazole derivatives. We provide a detailed experimental protocol, mechanistic insights, and practical guidance for researchers.

Introduction: The Need for Metal-Free Carbazole Synthesis

Carbazole and its derivatives are integral to a wide range of biologically active compounds and functional materials, exhibiting antitumor, antibiotic, and anti-inflammatory properties.[1] Furthermore, their unique electronic and photophysical characteristics make them essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Historically, the synthesis of the carbazole core has been achieved through methods that often require harsh conditions or the use of transition-metal catalysts.[2] While effective, metal-catalyzed reactions present significant challenges, particularly in pharmaceutical development. These challenges include the cost of precious metals, the need for specialized ligands, and the potential for metal contamination in the final active pharmaceutical ingredient (API), which is strictly regulated.[3]

Metal-free synthetic routes circumvent these issues, offering cleaner, more cost-effective, and often more scalable processes.[3][4] This application note focuses on a highly reliable and practical metal-free method: the reductive cyclization of 2-nitrobiphenyls using triphenylphosphine. This approach is particularly relevant for the synthesis of nitro-substituted carbazoles, which are versatile intermediates for further functionalization.

Reaction Principle and Mechanism

The core of this synthetic strategy is the Cadogan-Sundberg reaction, which involves the deoxygenation of a nitro group to form a highly reactive nitrene intermediate.[5] In this protocol, triphenylphosphine serves as the stoichiometric reductant, abstracting oxygen atoms from the nitro group. The resulting nitrene then undergoes a rapid intramolecular electrophilic attack on the adjacent aromatic ring to form the carbazole core.

The overall transformation can be summarized as follows:

Step 1: Deoxygenation of the Nitro Group The reaction is initiated by the nucleophilic attack of triphenylphosphine on an oxygen atom of the nitro group. This process is repeated, leading to the formation of a nitrene intermediate and triphenylphosphine oxide as a byproduct.

Step 2: Intramolecular Cyclization The generated triplet nitrene rapidly undergoes intersystem crossing to the singlet state, which then inserts into a C-H bond of the neighboring aromatic ring in a concerted fashion, forming the fused pyrrole ring of the carbazole system.

The mechanism is illustrated in the diagram below:

G cluster_0 Reaction Mechanism 2-Nitrobiphenyl 2-Nitrobiphenyl Nitrene_Intermediate Nitrene Intermediate 2-Nitrobiphenyl->Nitrene_Intermediate + PPh3 - TPPO Carbazole Carbazole Nitrene_Intermediate->Carbazole Intramolecular Cyclization PPh3 Triphenylphosphine (PPh3) TPPO Triphenylphosphine Oxide (TPPO)

Caption: Mechanism of the triphenylphosphine-mediated reductive cyclization.

Application and Advantages

This metal-free approach is particularly advantageous for:

  • Pharmaceutical Synthesis: The absence of metal catalysts eliminates the risk of metal contamination in the final product, simplifying purification and regulatory compliance.[3]

  • Functional Group Tolerance: The reaction conditions are compatible with a wide range of functional groups, including halogens, esters, ketones, and nitriles, allowing for the synthesis of highly decorated carbazoles.[6][7]

  • Operational Simplicity: The reaction is typically carried out in a high-boiling solvent with a simple workup, making it accessible for most organic synthesis laboratories.[7]

Experimental Protocol: Synthesis of 4-Nitrocarbazole

This protocol describes the synthesis of 4-nitrocarbazole from a model precursor, 2-chloro-2'-nitrobiphenyl. This precursor can be conceptualized as being derived from the coupling of 1-chloro-2-iodo-3-nitrobenzene and a suitable aromatic partner. The focus of this protocol is the metal-free cyclization step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-2'-nitrobiphenyl>98%CommercialStarting material
Triphenylphosphine (PPh₃)>99%CommercialStoichiometric reductant
1,2-Dichlorobenzene (o-DCB)Anhydrous, >99%CommercialHigh-boiling solvent
Silica Gel230-400 meshCommercialFor column chromatography
Dichloromethane (DCM)ACS GradeCommercialEluent for chromatography
HexanesACS GradeCommercialEluent for chromatography
Ethyl Acetate (EtOAc)ACS GradeCommercialEluent for chromatography
Anhydrous Magnesium SulfateLaboratory GradeCommercialDrying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a sand bath

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Rotary evaporator

  • High-vacuum pump

  • Glassware for column chromatography

Reaction Setup and Procedure

G start Start reagents Combine 2-chloro-2'-nitrobiphenyl and PPh3 in o-DCB start->reagents reflux Heat to reflux (180 °C) under N2 atmosphere reagents->reflux monitor Monitor reaction by TLC (approx. 4-6 hours) reflux->monitor cool Cool to room temperature monitor->cool remove_solvent Remove o-DCB under high vacuum cool->remove_solvent purify Purify by column chromatography remove_solvent->purify characterize Characterize final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 4-nitrocarbazole.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-2'-nitrobiphenyl (1.0 g, 4.28 mmol).

  • Add triphenylphosphine (2.81 g, 10.7 mmol, 2.5 equivalents).

  • Add 1,2-dichlorobenzene (20 mL).

  • Fit the flask with a reflux condenser and flush the system with nitrogen for 10 minutes.

  • Heat the mixture to reflux (approximately 180 °C) with vigorous stirring using a heating mantle and sand bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the 1,2-dichlorobenzene under high vacuum. This step requires a good vacuum pump due to the high boiling point of the solvent.

Work-up and Purification
  • The crude residue will contain the desired carbazole product and triphenylphosphine oxide.

  • Purify the residue by column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the pure 4-nitrocarbazole as a solid.

Alternative Purification: For some substrates, the triphenylphosphine oxide can be precipitated by slurrying the crude residue in a non-polar solvent like ligroin or a mixture of hexanes and ether, followed by filtration. The filtrate is then concentrated and can be further purified by chromatography if necessary.[7]

Characterization of 4-Nitrocarbazole

The identity and purity of the synthesized 4-nitrocarbazole can be confirmed by standard analytical techniques:

  • Appearance: Yellow solid.

  • ¹H NMR (CDCl₃): Expected to show characteristic aromatic proton signals.

  • ¹³C NMR (CDCl₃): Expected to show the correct number of aromatic carbon signals.

  • IR (KBr): Characteristic peaks for N-H stretching, aromatic C-H stretching, and asymmetric/symmetric stretching of the NO₂ group.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of 4-nitrocarbazole (212.20 g/mol ).[8]

Data Summary

The following table summarizes typical reaction conditions and yields for the triphenylphosphine-mediated synthesis of various carbazoles, adapted from the literature.[7]

Substrate (2-Nitrobiphenyl derivative)Product (Carbazole derivative)Yield (%)
4'-tert-Butyl-2-nitrobiphenyl2-tert-Butylcarbazole67
4-Cyano-2-nitrobiphenyl2-Cyanocarbazole75
4-Formyl-2-nitrobiphenyl2-Formylcarbazole78
4-Carbomethoxy-2-nitrobiphenyl2-Carbomethoxycarbazole88

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction stalls, ensure the solvent is anhydrous and the temperature is maintained at reflux. An additional portion of triphenylphosphine can sometimes drive the reaction to completion.

  • Difficult Solvent Removal: 1,2-Dichlorobenzene has a high boiling point (180 °C). A high-vacuum pump is essential for its efficient removal.

  • Purification Challenges: Triphenylphosphine oxide can sometimes co-elute with the product. Careful selection of the chromatography eluent system is crucial. The alternative precipitation method can be a useful first step.

  • Safety: 1,2-Dichlorobenzene is a hazardous substance; handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is conducted at high temperatures; use caution when handling the hot apparatus.

Conclusion

The triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls is a highly effective and practical metal-free method for the synthesis of functionalized carbazoles. Its operational simplicity, broad functional group tolerance, and avoidance of transition-metal catalysts make it an attractive strategy for applications in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers to successfully implement this valuable synthetic transformation.

References

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]
  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Supporting Information for Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry. [Link]
  • Scite. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles.
  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 21(15), 5949–5953. [Link]
  • SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis.
  • ChemistryViews. (2014). Behind the Science: Benefits of Transition-Metal-Free Reactions. [Link]
  • Pharma Manufacturing. (2023).
  • ResearchGate. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. [Link]
  • Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis. [Link]
  • Visible-light-driven Cadogan reaction. (n.d.). [Link]
  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. [Link]
  • Leclerc, M., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711. [Link]
  • Gilbertson, S. R., & Starkey, G. W. (1996). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 61(9), 2922–2923. [Link]
  • ResearchGate. (2009). Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. [Link]
  • PubChem. (n.d.). 4-Nitrocarbazole. [Link]
  • Organic Chemistry Portal. (n.d.). Triphenylphosphine. [Link]
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  • AIR Unimi. (2021). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. [Link]

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Application Note: A Guide to the Regioselective Functionalization of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a trifunctionalized aromatic compound that serves as a highly versatile and powerful building block in modern organic synthesis. Its utility stems from the presence of three distinct and orthogonally reactive functional groups: an iodine, a chlorine, and a nitro group. The significant differences in the chemical reactivity of the carbon-iodine (C-I), carbon-chlorine (C-Cl), and carbon-nitro (C-NO₂) moieties allow for a programmed, regioselective functionalization of the benzene ring. This controlled, stepwise introduction of various substituents is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a comprehensive guide to the primary strategies for selectively targeting each position of the this compound core. We will explore the mechanistic principles behind this selectivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and chemoselective nitro group reduction.

Analysis of Regiochemical Reactivity

The ability to functionalize this compound in a regioselective manner is governed by the inherent electronic and steric properties of its substituents. A clear understanding of this reactivity profile is essential for predictable and successful synthetic planning.

  • The C-I Bond (Position 2): The carbon-iodine bond is the most labile of the three sites towards metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-Cl bond, making it the preferred site for oxidative addition to a low-valent palladium(0) catalyst. This pronounced difference in reactivity allows for highly selective C-C, C-N, and C-O bond formations at the C-2 position while leaving the C-Cl bond intact.

  • The C-Cl Bond (Position 1): The carbon-chlorine bond is more robust and generally unreactive under the mild conditions used for C-I bond coupling. However, it is activated for Nucleophilic Aromatic Substitution (SNAr) by the strong electron-withdrawing effect of the ortho-nitro group. This electronic activation lowers the energy of the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride by a range of nucleophiles.

  • The Nitro Group (Position 3): The nitro group serves a dual purpose. Primarily, it is a powerful electron-withdrawing group that activates the ring for SNAr. Secondly, it can be chemoselectively reduced to an amino group, a versatile handle for subsequent transformations such as diazotization or amide bond formation. The key challenge lies in performing this reduction without causing hydrodehalogenation of the C-I or C-Cl bonds.

Strategy 1: Palladium-Catalyzed Cross-Coupling at the C-2 Position

The preferential reactivity of the C-I bond makes palladium-catalyzed cross-coupling the most reliable method for initial functionalization at the C-2 position. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the catalyst.

G cluster_0 General Cross-Coupling at C-I Position Start 1-Chloro-2-iodo- 3-nitrobenzene Product 2-R-1-Chloro- 3-nitrobenzene Start->Product Oxidative Addition, Transmetalation, Reductive Elimination Coupling_Partner R-M (e.g., R-B(OH)₂, R-C≡C-H, R₂NH) Coupling_Partner->Product Catalyst Pd(0) Catalyst + Ligand + Base SNAr_Mechanism Reactant Substrate (1-R-2-Iodo-3-nitrobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Addition (Slow) Nucleophile Nu⁻ Nucleophile->Intermediate Addition (Slow) Product Product (1-Nu-2-Iodo-3-nitrobenzene) Intermediate->Product Elimination (Fast) Leaving_Group Cl⁻ Nitro_Reduction Start This compound Product 3-Amino-1-chloro-2-iodobenzene (2-Chloro-6-iodoaniline) Start->Product Selective Reduction Reagent Reducing Agent (e.g., SnCl₂·2H₂O, Fe/HCl) Sequential_Functionalization Start This compound Step1 Step 1: Cross-Coupling (e.g., Sonogashira) @ C-2 (Iodo) Start->Step1 Intermediate1 2-Alkynyl-1-chloro-3-nitrobenzene Step1->Intermediate1 Step2 Step 2: SNAr (e.g., with NaOMe) @ C-1 (Chloro) Intermediate1->Step2 Intermediate2 2-Alkynyl-1-methoxy-3-nitrobenzene Step2->Intermediate2 Step3 Step 3: Reduction (e.g., with SnCl₂) @ C-3 (Nitro) Intermediate2->Step3 FinalProduct 3-Amino-2-alkynyl-1-methoxybenzene Step3->FinalProduct

Application Note: 1-Chloro-2-iodo-3-nitrobenzene as a Versatile Precursor for the Synthesis of "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Design of Advanced Fluorescent Probes

The rational design of fluorescent probes for biological imaging is a cornerstone of modern chemical biology and drug development.[1][2][3] These molecular tools enable the real-time visualization of specific analytes, ions, and enzymatic activities within complex biological systems.[4][5] A key challenge in this field is the synthesis of probes with high sensitivity and specificity, often requiring a "turn-on" mechanism where fluorescence is significantly enhanced in the presence of the target analyte. This application note details the strategic use of 1-chloro-2-iodo-3-nitrobenzene, a uniquely functionalized aromatic scaffold, in the synthesis of novel fluorescent probes.

The distinct reactivity of the substituents on the this compound ring offers a powerful platform for modular probe assembly. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective and sequential functionalization.[6] Furthermore, the electron-withdrawing nitro group can serve a dual purpose: it can act as a fluorescence quencher in the probe's "off" state and as a reactive site for detecting specific enzymatic activities, such as those of nitroreductases, which are important biomarkers for cellular hypoxia.

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and potential applications of this compound in the development of advanced fluorescent probes.

Physicochemical Properties of the Core Scaffold

The unique arrangement of substituents in this compound dictates its synthetic utility. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 32337-97-6[7]
Molecular Formula C₆H₃ClINO₂[7]
Molecular Weight 283.45 g/mol [7]
Appearance SolidN/A
Key Features - Iodo Group: Highly reactive site for cross-coupling (e.g., Sonogashira, Suzuki, Heck).- Chloro Group: Less reactive site, enabling sequential coupling.- Nitro Group: Strong electron-withdrawing group, potential fluorescence quencher and enzymatic substrate.N/A

Synthetic Strategy: Sequential Cross-Coupling for Fluorophore Assembly

The cornerstone of using this compound is the differential reactivity of its halogen atoms. A sequential cross-coupling strategy allows for the precise and controlled construction of a complex, asymmetric fluorophore. The general workflow involves an initial Sonogashira coupling at the highly reactive C-I bond, followed by a Suzuki coupling at the less reactive C-Cl bond to introduce a fluorophore with a reporting unit.

G A This compound B Sonogashira Coupling (Pd-catalyzed) A->B + Terminal Alkyne C Intermediate 1 (Alkynyl-chloro-nitrobenzene) B->C D Suzuki Coupling (Pd-catalyzed) C->D + Fluorophore-Boronic Acid E Final Probe Precursor (Fluorophore-alkynyl-nitrobenzene) D->E

Caption: Sequential cross-coupling workflow for probe synthesis.

This stepwise approach provides synthetic flexibility, allowing for the introduction of different functional groups to fine-tune the probe's photophysical properties and its specificity towards a target analyte.

Application Protocol: Synthesis of a "Turn-On" Probe for Nitroreductase Detection

This protocol describes the synthesis of a hypothetical fluorescent probe, NRP-1 (Nitroreductase Probe 1) , designed to detect the activity of nitroreductase, an enzyme upregulated in hypoxic cancer cells. The probe is designed to be non-fluorescent in its native state due to the quenching effect of the nitro group. Upon enzymatic reduction of the nitro group to an amine, a highly fluorescent species is generated.

Part 1: Synthesis of the Probe Precursor

Step 1.1: Sonogashira Coupling of this compound

This step introduces an alkynyl moiety at the most reactive position (C-I).

  • Reagents:

    • This compound (1.0 mmol, 283.5 mg)

    • Ethynyltrimethylsilane (1.2 mmol, 0.17 mL)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)

    • CuI (0.04 mmol, 7.6 mg)

    • Triethylamine (TEA, 10 mL)

    • Tetrahydrofuran (THF, 10 mL)

  • Procedure:

    • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add degassed THF and TEA.

    • Add ethynyltrimethylsilane dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

    • Dissolve the intermediate in THF (10 mL) and add tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 mL of 1M solution in THF).

    • Stir for 1 hour at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected alkynyl intermediate.

Step 1.2: Suzuki Coupling with a Fluorophore Boronic Acid

This step attaches a fluorescent reporter group at the C-Cl position. Here, we use a BODIPY boronic acid as an example.

  • Reagents:

    • Alkynyl-chloro-nitrobenzene intermediate from Step 1.1 (1.0 mmol)

    • BODIPY-boronic acid (1.1 mmol)

    • Pd(dppf)Cl₂ (0.05 mmol)

    • K₂CO₃ (3.0 mmol)

    • Toluene (15 mL)

    • Water (5 mL)

  • Procedure:

    • In a Schlenk flask, combine the alkynyl-chloro-nitrobenzene intermediate, BODIPY-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill with argon three times.

    • Add degassed toluene and water.

    • Heat the mixture to 90 °C and stir for 24 hours.

    • Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the final probe, NRP-1 .

Part 2: Characterization and Application of NRP-1

Mechanism of Action: Fluorescence "Turn-On"

The NRP-1 probe is designed based on an intramolecular charge transfer (ICT) mechanism. The nitro group acts as a strong electron acceptor, leading to efficient fluorescence quenching of the BODIPY fluorophore. Enzymatic reduction of the nitro group to an electron-donating amino group disrupts this ICT process, restoring the fluorescence of the BODIPY core.

G Probe_Off NRP-1 (Non-fluorescent) Nitro Group (Quencher) Enzyme Nitroreductase + NADH Probe_Off->Enzyme Probe_On Reduced NRP-1 (Fluorescent) Amino Group (Donor) Enzyme->Probe_On Enzymatic Reduction

Caption: "Turn-on" mechanism of NRP-1 probe for nitroreductase.

Expected Photophysical Properties:

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
NRP-1 ~500~515< 0.05
Reduced NRP-1 ~490~510> 0.70

Protocol for In Vitro Nitroreductase Assay:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NRP-1 in DMSO.

    • Prepare a 1 mg/mL stock solution of nitroreductase in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a 10 mM stock solution of NADH in PBS.

  • Assay Procedure:

    • In a 96-well plate, add PBS to a final volume of 200 µL.

    • Add NRP-1 to a final concentration of 10 µM.

    • Add NADH to a final concentration of 100 µM.

    • Initiate the reaction by adding nitroreductase (e.g., 10 µg/mL final concentration).

    • Incubate at 37 °C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at time intervals (e.g., every 5 minutes) using a plate reader.

    • Excitation: 490 nm

    • Emission: 510 nm

    • A significant increase in fluorescence intensity over time indicates nitroreductase activity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of sophisticated fluorescent probes. Its unique substitution pattern allows for a modular and sequential synthetic approach, enabling the construction of probes with tailored properties. The protocol outlined for the synthesis of NRP-1 demonstrates its utility in creating "turn-on" probes for important biological targets like nitroreductase. This strategy can be readily adapted to incorporate different fluorophores and targeting moieties, opening up new avenues for the development of next-generation imaging agents for research and diagnostic applications.

References

  • Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing.
  • Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applic
  • Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging. PubMed.
  • Development of fluorescent probes for bioimaging applic
  • Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applic
  • Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. Benchchem.
  • This compound | CAS 32337-97-6. Santa Cruz Biotechnology.

Sources

Application Notes and Protocols for Selective Substitution at the Iodine Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Carbon-Iodine Bond Functionalization

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the ability to selectively forge new chemical bonds at specific positions within a molecule is paramount. Polyhalogenated aromatic and vinylic compounds serve as versatile building blocks, offering multiple reaction sites for sequential, controlled modifications. Among the halogens, iodine stands out due to the inherent weakness of the carbon-iodine (C-I) bond. This characteristic makes aryl and vinyl iodides significantly more reactive in a multitude of transition metal-catalyzed cross-coupling reactions compared to their bromide and chloride counterparts.

This heightened reactivity is not a limitation but a strategic advantage. By carefully controlling reaction conditions, chemists can achieve exquisite selectivity, functionalizing the iodine position while leaving other halogens on the same molecule untouched. This "orthogonal" reactivity is the cornerstone of efficient and convergent synthetic strategies, allowing for the stepwise construction of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reaction conditions required for selective substitution at the iodine position. We will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

The Principle of Chemoselectivity: A Tale of Bond Dissociation Energies

The preferential reactivity of aryl and vinyl iodides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The general trend for these BDEs in aryl halides is:

C-F > C-Cl > C-Br > C-I

The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond. Consequently, the weaker the C-X bond, the lower the activation energy for oxidative addition, and the faster the reaction proceeds. The C-I bond, being the weakest among the carbon-halogen bonds, undergoes oxidative addition under much milder conditions (e.g., lower temperatures, weaker bases) than C-Br or C-Cl bonds.[1] This differential reactivity is the key to achieving selective substitution at the iodine position in polyhalogenated substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron reagent and an organic halide, is a workhorse in modern synthesis. When a substrate contains both iodine and bromine or chlorine atoms, selective coupling at the iodine position can be readily achieved by judicious choice of reaction conditions.

Causality Behind Experimental Choices for Selective Suzuki-Miyaura Coupling
  • Temperature: This is the most critical parameter for controlling selectivity. Reactions are often run at or slightly above room temperature to favor the activation of the C-I bond. Higher temperatures can lead to the competitive reaction of the C-Br or C-Cl bond.

  • Catalyst and Ligand: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, the choice of ligand can fine-tune reactivity and selectivity. For selective C-I coupling, less electron-rich and sterically less demanding phosphine ligands are often sufficient.[2][3] More electron-rich and bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are typically employed to activate the more robust C-Cl and C-Br bonds and may be less ideal when high C-I selectivity is desired.[4][5][6]

  • Base: The choice of base is crucial for the transmetalation step. Weaker bases, such as K₂CO₃ or Cs₂CO₃, are often preferred for selective C-I coupling as they are less likely to promote the reaction of less reactive halides.[2] Stronger bases like K₃PO₄ or hydroxides might be necessary for more challenging couplings but can erode selectivity.[7]

Data Presentation: Comparative Reaction Conditions for Selective Suzuki-Miyaura Coupling
Aryl Halide SubstrateBoronic AcidPalladium Catalyst/LigandBaseSolventTemp (°C)Yield (%) of C-I Coupled ProductReference
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O50>95[8]
1-Chloro-4-iodobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ / PPh₃K₂CO₃1,4-Dioxane/H₂O8092[9]
2-Chloro-5-iodopyridine3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O7088[10]
1,3-Dibromo-5-iodobenzeneNaphthylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2596[11]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

This protocol describes the selective coupling of phenylboronic acid at the iodine position of 1-bromo-4-iodobenzene.

Materials:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1,1'-biphenyl.

Troubleshooting:

  • Low Selectivity (Reaction at C-Br): Decrease the reaction temperature. Consider using a weaker base or a less electron-rich phosphine ligand.

  • Protodeboronation of Boronic Acid: Ensure all reagents and solvents are thoroughly degassed. Use a slight excess of the boronic acid.[4]

Sonogashira Coupling: A Gateway to Aryl Alkynes

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is highly effective for selective substitution at the iodine position.[12] The high reactivity of the C-I bond often allows these reactions to be performed at room temperature, providing excellent chemoselectivity.[13]

Causality Behind Experimental Choices for Selective Sonogashira Coupling
  • Temperature: Room temperature is often sufficient for the coupling of aryl iodides, which is a key factor in preventing the reaction of aryl bromides or chlorides present in the same molecule.[12][13]

  • Copper Co-catalyst: The traditional Sonogashira protocol utilizes a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate. While effective, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[14][15]

  • Copper-Free Conditions: To circumvent the issue of Glaser coupling, copper-free Sonogashira protocols have been developed. These methods often require a stronger base and may need slightly elevated temperatures, but they can provide cleaner reaction profiles.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HX formed during the catalytic cycle.

Data Presentation: Conditions for Selective Sonogashira Coupling
Aryl Halide SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%) of C-I Coupled ProductReference
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT98[16]
1-Chloro-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATHFRT95[12]
2,4-Dibromo-1-iodobenzene1-HeptynePd(OAc)₂ / PPh₃ / CuIEt₃NDMF6085[13]
4-Bromo-2-iodotolueneEthynyltrimethylsilanePdCl₂(MeCN)₂Cs₂CO₃MeCN8092[17]
Experimental Protocol: Selective Copper-Catalyzed Sonogashira Coupling of 1-Bromo-4-iodobenzene

This protocol details the selective coupling of phenylacetylene at the iodine position of 1-bromo-4-iodobenzene.

Materials:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 1-bromo-4-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford 1-bromo-4-(phenylethynyl)benzene.

Troubleshooting:

  • Glaser Homocoupling: This is a common side reaction. Ensure the reaction is performed under strictly anaerobic conditions. Consider a copper-free protocol if homocoupling persists.[14][18]

  • Low Reactivity: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can be applied, but monitor for any loss of selectivity.

Heck Reaction: Olefination of Aryl Iodides

The Heck reaction enables the coupling of an alkene with an aryl halide. Due to the high reactivity of aryl iodides, they are excellent substrates for this transformation, often reacting under milder conditions than other aryl halides.[19][20]

Causality Behind Experimental Choices for Selective Heck Reaction
  • Ligand: The choice of ligand can influence the regioselectivity of the alkene insertion. For simple Heck reactions, phosphine-free conditions or simple phosphine ligands like PPh₃ are often sufficient for aryl iodides.[20]

  • Base: An inorganic base like NaOAc or K₂CO₃, or an organic base such as Et₃N is required to regenerate the Pd(0) catalyst. The choice of base can affect the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.

Data Presentation: Selective Heck Reaction Conditions
Aryl Iodide SubstrateAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-iodobenzeneStyrenePd(OAc)₂NaOAcDMF10090[19]
1-Chloro-3-iodobenzenen-Butyl acrylatePd(PPh₃)₄Et₃NAcetonitrile8085[21]
4-IodoanisoleMethyl acrylatePd/CEt₃NToluene11092[22]
Experimental Protocol: Selective Heck Reaction of 1-Bromo-4-iodobenzene with Styrene

Materials:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • Anhydrous DMF

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Add 1-bromo-4-iodobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and NaOAc (1.5 equiv) to a Schlenk flask.

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous DMF and styrene (1.5 equiv) via syringe.

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield (E)-1-bromo-4-styrylbenzene.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of aryl iodides allows for their selective amination in the presence of other halogens, often under milder conditions.[23][24]

Causality Behind Experimental Choices for Selective Buchwald-Hartwig Amination
  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, and Buchwald's biaryl phosphine ligands) are crucial for this reaction. They promote both the oxidative addition and the reductive elimination steps. For selective C-I amination, second-generation ligands like BINAP or DPPF are often sufficient.[23]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases can be employed for highly reactive substrates.[24]

  • Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures, selective C-I amination can often be achieved at lower temperatures (e.g., 60-80 °C).

Data Presentation: Selective Buchwald-Hartwig Amination Conditions
Aryl Halide SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-iodobenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8094[23]
1-Chloro-4-iodobenzeneAnilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH10089[25]
2-Bromo-5-iodopyridinePiperidinePd(OAc)₂ / DPPFNaOtBuToluene9091[26]
Experimental Protocol: Selective Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene

Materials:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.01 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill with inert gas.

  • Add anhydrous toluene, followed by 1-bromo-4-iodobenzene (1.0 equiv) and morpholine (1.2 equiv).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 4-(4-bromophenyl)morpholine.

Visualizing the Catalytic Cycles

To better understand the mechanistic basis of these selective transformations, the following diagrams illustrate the generalized catalytic cycles.

Generalized Palladium-Catalyzed Cross-Coupling Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining for C-X Activation) Pd0->OxAdd Ar-I PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-M PdII_R Ar-Pd(II)(R)Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Ar-I Ar-I R-M Organometallic Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Sonogashira Dual Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_X Ar-Pd(II)-I Ln Pd0->PdII_X Oxidative Addition (Ar-I) PdII_alkyne Ar-Pd(II)-C≡CR' Ln PdII_X->PdII_alkyne Transmetalation Product Ar-C≡CR' PdII_alkyne->Product Reductive Elimination Product->Pd0 Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->PdII_X To Transmetalation

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Conclusion and Future Outlook

The selective functionalization of the carbon-iodine bond is a powerful and reliable strategy in modern organic synthesis. The principles outlined in this guide, centered on the differential reactivity of carbon-halogen bonds, provide a rational basis for designing highly selective cross-coupling reactions. By carefully controlling parameters such as temperature, catalyst, ligand, and base, researchers can unlock the full potential of polyhalogenated substrates for the efficient construction of complex molecules.

Future developments in this field will likely focus on the discovery of new catalyst systems that operate under even milder conditions and with lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of these transformations. Additionally, the development of novel orthogonal coupling strategies will continue to expand the synthetic chemist's toolbox, enabling the synthesis of increasingly complex and diverse molecular architectures.

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  • Organ, M. G. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1845–1854. [Link]
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  • Spivey, A. C., & Gair, S. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chen, M. S., & White, M. C. (2017). Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. Journal of the American Chemical Society, 139(50), 18341–18344. [Link]
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  • Moody, C. J. (2016). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Bickelhaupt, F. M., & van der Boon, C. W. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Chemistry – A European Journal, 24(40), 10179–10187. [Link]
  • User discussion. (2014). What is the best procedure for Sonogashira coupling?.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions on 1-chloro-2-iodo-3-nitrobenzene. This substrate presents a compelling case study in regioselectivity, governed by the interplay of activating groups and the intrinsic leaving group abilities of different halogens. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and actionable experimental protocols. We will dissect the mechanistic underpinnings that dictate the reaction's outcome, provide validated step-by-step procedures for substitution with various nucleophiles, and present data in a clear, comparative format.

Introduction: The Intricacies of SNAr on a Dihalo-Nitroaromatic Substrate

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds via an addition-elimination mechanism, contingent on the presence of strong electron-withdrawing groups that activate the aromatic ring to nucleophilic attack.[1][2][3] The substrate, this compound, is particularly instructive. The potent electron-withdrawing nitro group at the C3 position significantly acidifies the aromatic ring, making it susceptible to nucleophilic assault. This activation is most pronounced at the positions ortho and para to the nitro group. In this specific molecule, the iodo group is at the ortho position (C2), and the chloro group is at a position that can be considered para in its influence on the overall electron distribution of the ring system, making both halogens potential leaving groups.

The central scientific question, therefore, becomes one of regioselectivity: which halogen is preferentially displaced? This guide will demonstrate that the outcome is a nuanced interplay between the position of the activating group and the inherent leaving group ability of the halogens in the context of the SNAr mechanism.

Mechanistic Rationale and Regiochemical Prediction

The SNAr reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5][6][7] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The stability of the resulting Meisenheimer complex is paramount to the reaction's feasibility.

The Role of the Nitro Group

The nitro group at C3 is a powerful activating group due to its ability to stabilize the negative charge of the Meisenheimer complex through resonance.[1][8][9][10] This stabilization is most effective when the nucleophilic attack occurs at the ortho or para positions relative to the nitro group, as the negative charge can be delocalized onto the oxygen atoms of the nitro functionality. In this compound, both the chloro and iodo substituents are in activated positions.

Leaving Group Aptitude in SNAr

Contrary to the trend observed in SN1 and SN2 reactions, the leaving group ability of halogens in SNAr reactions follows the order: F > Cl ≈ Br > I.[1][2] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon to which it is attached. The C-X bond cleavage occurs in the subsequent, faster step.

Predicting the Major Product

Given that both the chloro and iodo groups are in activated positions, the regioselectivity will be primarily governed by the leaving group ability. Since chlorine is a better leaving group than iodine in SNAr reactions, nucleophilic attack is expected to occur preferentially at C1, leading to the displacement of the chloride ion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with representative amine, alkoxide, and thiol nucleophiles.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[12]

  • Handling of Reagents: this compound and its derivatives are potentially hazardous. Avoid inhalation, ingestion, and skin contact.[13][14] Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes the synthesis of 1-(2-iodo-3-nitrophenyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol details the synthesis of 1-iodo-2-methoxy-3-nitrobenzene.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines the synthesis of 2-iodo-3-nitrophenyl phenyl sulfide.[15]

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add thiophenol (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation and Characterization

The successful synthesis of the desired products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Starting Material/Product Expected ¹H NMR Chemical Shifts (δ, ppm) Expected IR Absorptions (cm⁻¹) Expected Mass (m/z)
This compound Aromatic protons in the range of 7.0-8.0~1530, 1350 (NO₂)[M]+ calculated for C₆H₃ClINO₂: 282.89
1-(2-iodo-3-nitrophenyl)piperidine Aromatic protons (~7.0-7.8), Piperidine protons (~1.5-3.5)~1525, 1345 (NO₂)[M]+ calculated for C₁₁H₁₃IN₂O₂: 332.00
1-iodo-2-methoxy-3-nitrobenzene Aromatic protons (~7.0-7.8), Methoxy protons (~3.9)~1520, 1340 (NO₂), ~2850 (C-H, sp³)[M]+ calculated for C₇H₆INO₃: 278.94
2-iodo-3-nitrophenyl phenyl sulfide Aromatic protons (~7.0-7.8)~1520, 1340 (NO₂)[M]+ calculated for C₁₂H₈INO₂S: 356.93

Note: Expected NMR shifts and IR absorptions are approximate and should be confirmed by experimental data.

Visualization of Key Concepts

Reaction Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Rate-Determining Step cluster_product Product Formation SM This compound + Nu⁻ TS1 Transition State 1 (Attack of Nu⁻) SM->TS1 Addition MC Meisenheimer Complex (Resonance Stabilized) TS1->MC TS2 Transition State 2 (Loss of Cl⁻) MC->TS2 Elimination P Product + Cl⁻ TS2->P

Caption: The addition-elimination mechanism of SNAr on this compound.

Experimental Workflow

experimental_workflow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, MS) D->E

Caption: A generalized workflow for the synthesis and analysis of SNAr products.

Conclusion

The nucleophilic aromatic substitution on this compound serves as an excellent model system for understanding the principles of regioselectivity in SNAr reactions. The preferential displacement of the chloride over the iodide is a direct consequence of the established leaving group hierarchy in this mechanistic manifold. The protocols provided herein offer a robust starting point for the synthesis of a variety of substituted 2-iodo-3-nitrobenzene derivatives, which can be valuable intermediates in the development of novel pharmaceuticals and functional materials.

References

  • Wikipedia.
  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. [Link]
  • Chemistry Steps.
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  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
  • WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
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  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. [Link]
  • PubChem. 1-Chloro-3-iodo-5-nitrobenzene | C6H3ClINO2 | CID 19735170. [Link]
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  • SpringerLink. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
  • NIST WebBook. Benzene, 1-chloro-3-nitro-. [Link]
  • YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
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Application Note: Sonogashira Coupling with 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Chemoselective Synthesis of Ortho-Substituted Nitroarenes

Abstract

This document provides a comprehensive technical guide for performing a chemoselective Sonogashira coupling reaction on 1-chloro-2-iodo-3-nitrobenzene. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, amplified by the electronic effects of the nitro group, allows for precise, site-selective alkynylation at the C-2 position. This guide offers an in-depth mechanistic overview, detailed experimental protocols, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of this compound

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction is celebrated for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of complex molecules, pharmaceuticals, and organic materials.[1][3]

The substrate, this compound, presents a unique synthetic opportunity. As a polyhalogenated arene, it offers multiple reaction sites. However, the distinct reactivity of the C-I and C-Cl bonds allows for a highly chemoselective coupling. The C-I bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, a principle that forms the basis for predictable, site-selective functionalization.[4][5] Furthermore, the presence of the strongly electron-withdrawing nitro group (-NO₂) activates the aromatic ring towards the initial oxidative addition step, often facilitating the reaction under milder conditions.[6]

This application note details the protocol for selectively coupling a terminal alkyne at the C-2 (iodo) position, leaving the C-1 (chloro) position intact for subsequent downstream transformations. This transforms this compound into a versatile building block for the synthesis of highly substituted, functionalized aromatic compounds.

Mechanistic Rationale for Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding these cycles is critical to appreciating the reaction's chemoselectivity.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1]

  • Oxidative Addition: The Pd(0) species oxidatively adds to the aryl halide. This step is rate-determining and is the source of the reaction's chemoselectivity. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, leading to a significantly faster rate of oxidative addition at the C-I position.[5] The general reactivity trend is C-I > C-OTf ≈ C-Br >> C-Cl.[1][4]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[8]

  • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[7][9]

  • Deprotonation: A base (typically an amine) deprotonates the alkyne to form a copper(I) acetylide intermediate.[9] This species is the active nucleophile for the transmetalation step.

The diagram below illustrates the interconnected catalytic pathways.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product cu_complex [H-C≡CR • Cu(I)] cu_acetylide Cu(I)-C≡CR cu_complex->cu_acetylide cu_acetylide->pd_complex reagents Ar-I (this compound) alkyne H-C≡CR base Base

Figure 1: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Selective Alkynylation of this compound

This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents
ReagentPuritySupplier RecommendationNotes
This compound≥98%Sigma-Aldrich (32337-97-6)The limiting reagent.
Phenylacetylene≥98%Standard supplierShould be freshly distilled if purity is questionable.
PdCl₂(PPh₃)₂ (bis-triphenylphosphine)≥98%Standard supplierStore under inert gas. Other Pd sources can be used.[10]
Copper(I) Iodide (CuI)≥99%Standard supplierShould be a fine, off-white powder. Discolored (green/brown) CuI should be purified.
Triethylamine (TEA)≥99%Standard supplierShould be distilled and stored over KOH. Acts as base and solvent.
Tetrahydrofuran (THF)AnhydrousStandard supplierUse a dry, degassed solvent.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfers

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is Crucial)

  • To a 50 mL oven-dried Schlenk flask containing a magnetic stir bar, add this compound (283.5 mg, 1.0 mmol, 1.0 eq).

  • Add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (N₂ or Ar) three times.

Addition of Reagents 4. Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids. The solution should appear as a light yellow suspension. 5. Add phenylacetylene (122.6 mg, 1.2 mmol, 1.2 eq) dropwise via syringe over 2 minutes. 6. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 2-4 hours.

Work-up and Purification 7. Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 9. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 10. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. 11. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product, 1-chloro-3-nitro-2-(phenylethynyl)benzene.

Expected Outcome: A pale yellow solid. The yield should be in the range of 85-95%. Characterization via ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.

Workflow and Optimization

The following diagram outlines the general experimental workflow.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvents (THF/TEA) & Phenylacetylene setup->reagents reaction Stir at RT (2-4h) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Figure 2: General Experimental Workflow.
Parameter Optimization

While the provided protocol is robust, optimization may be required for different alkynes or for scaling up.

ParameterStandard ConditionVariation & Rationale
Catalyst PdCl₂(PPh₃)₂ (3 mol%)Increase Loading: For less reactive alkynes, increase loading to 5 mol%. Change Catalyst: Pd(PPh₃)₄ is also highly effective.[7] For challenging substrates, consider more active catalysts with bulky, electron-rich phosphine ligands.[7]
Base Triethylamine (TEA)Alternative Bases: For sensitive functional groups, a milder base like diisopropylethylamine (DIPEA) can be used. For sluggish reactions, a stronger base like piperidine or an inorganic base like Cs₂CO₃ in a polar aprotic solvent may be necessary.[11]
Solvent THF/TEAAlternative Solvents: DMF or NMP can be used, especially if higher temperatures are needed for less reactive substrates. Acetonitrile is also a common choice.
Temperature Room TemperatureHeating: If the reaction is slow, gentle heating to 40-60 °C can accelerate the rate. However, this may also increase the risk of side reactions, including coupling at the C-Cl position or Glaser homocoupling.
Copper CuI (4 mol%)Copper-Free: To completely avoid alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols can be employed.[12] These often require a different ligand/catalyst system and may need higher temperatures.
Troubleshooting Common Issues
  • Issue: Low or No Yield

    • Cause: Inactive catalyst, poor quality reagents, insufficient exclusion of oxygen/moisture.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use a fresh, active catalyst. Verify that the inert atmosphere was properly maintained throughout the setup and reaction.

  • Issue: Formation of Alkyne Dimer (Glaser Homocoupling)

    • Cause: This side reaction is promoted by the copper catalyst in the presence of oxygen.[11]

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere. Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[11] Alternatively, switch to a copper-free protocol.[1][12]

  • Issue: Incomplete Reaction

    • Cause: Insufficient catalyst activity or reaction time. The alkyne may be sterically hindered.

    • Solution: Increase the catalyst loading or gently heat the reaction mixture. For sterically demanding alkynes, a longer reaction time or a more active catalyst system with bulky phosphine ligands may be required.[6]

Conclusion

The chemoselective Sonogashira coupling of this compound is a powerful and reliable method for synthesizing valuable 1-chloro-3-nitro-2-(phenylethynyl)benzene derivatives. The pronounced difference in C-I versus C-Cl bond reactivity allows for precise control over the reaction site. By following the detailed protocol and considering the optimization and troubleshooting guidelines presented, researchers can effectively utilize this reaction to construct complex molecular architectures for a wide range of applications in science and industry.

References

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  • Shafi, S., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 2017. [Link]
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Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination with 1-chloro-2-iodo-3-nitrobenzene. This substrate, while offering a valuable handle for selective functionalization, presents unique challenges due to its trifunctional nature: a highly reactive iodo group, a less reactive chloro group, and a sensitive, strongly electron-withdrawing nitro group.

This guide is structured to provide direct, actionable solutions to common experimental issues and answer frequently asked questions. We will delve into the causality behind these challenges, offering field-proven insights to help you optimize your reaction conditions for success.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a series of recommended solutions grounded in mechanistic principles.

Question 1: I am observing very low or no conversion of my starting material. What are the primary causes?

Answer:

Low or no conversion in this system typically points to issues with catalyst activation or stability. The this compound substrate is electron-deficient, which facilitates oxidative addition, but the nitro group itself can introduce complications.

Probable Causes & Recommended Solutions:

Probable CauseScientific RationaleRecommended Solution
Inactive Catalyst The active Pd(0) species is susceptible to oxidation. If your palladium precatalyst (e.g., Pd(OAc)₂) is not properly reduced in situ or if the reaction environment has oxygen contamination, the catalytic cycle will not initiate.[1]1. Ensure Inert Atmosphere: Use a high-quality inert gas (Argon or Nitrogen) and degas your solvent thoroughly. Assemble the reaction in a glovebox if possible. 2. Use a Precatalyst: Employ a well-defined Pd(0) source or a precatalyst (e.g., G3 or G4 palladacycles) that forms the active Pd(0) species more reliably than simple salts like Pd(OAc)₂.[2]
Inappropriate Base A base that is too weak (e.g., K₂CO₃) may not be strong enough to deprotonate the amine-palladium complex, a crucial step in the catalytic cycle, leading to a slow or stalled reaction.[1]1. Screen Stronger Bases: If compatible with the nitro group (see Q5), consider stronger bases like NaOtBu, LHMDS, or Cs₂CO₃. 2. Check Base Quality: Ensure your base is anhydrous and not from an old stock, as absorbed moisture can inhibit the reaction.
Catalyst Poisoning Although less common, impurities in the starting materials or solvent can act as catalyst poisons. Functional groups like azo compounds are known to cause catalyst poisoning.[1]1. Purify Reagents: Ensure the purity of your this compound, amine, and solvent. 2. Increase Catalyst Loading: As a diagnostic step, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome minor inhibition.

Question 2: My primary side product is 1-chloro-3-nitrobenzene from hydrodehalogenation. How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[3] It occurs when the aryl palladium halide intermediate undergoes reduction, or more commonly, when the palladium-amido intermediate undergoes a competing β-hydride elimination pathway (if the amine has β-hydrogens) followed by reductive elimination.[3]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are designed to promote the desired C-N reductive elimination over competing pathways.[3][4] These ligands sterically favor the productive coupling and can accelerate the final step of the catalytic cycle.

  • Use a Bimetallic System: A novel approach involves using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system, which has been shown to suppress the hydrodehalogenation pathway. This is proposed to occur via the in-situ formation of Cu-hydride species that prevent the formation of the Pd-hydride responsible for the side reaction.[5]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help. While higher temperatures increase the rate of the desired reaction, they can sometimes disproportionately accelerate side reactions like hydrodehalogenation.[6]

Question 3: I am observing significant amounts of the doubly aminated product. How can I improve selectivity for mono-amination at the C-I position?

Answer:

The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition.[7] Achieving selective mono-amination is therefore highly feasible but requires careful control of reaction conditions.

Strategies to Maximize Mono-amination:

  • Amine Stoichiometry: Use the amine as the limiting reagent. Start with 1.0-1.1 equivalents of the amine relative to the this compound.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 50-80 °C instead of >100 °C). The higher activation energy required for C-Cl bond cleavage means that at lower temperatures, the reaction at the C-I bond will be overwhelmingly favored.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent amination at the C-Cl position.

  • Ligand Choice: While bulky ligands are generally good, extremely active catalyst systems might begin to activate the C-Cl bond over longer reaction times. If double amination persists, consider a slightly less reactive ligand from the biaryl phosphine class.

Question 4: My analysis shows products corresponding to a reduced nitro group (-NO₂ → -NH₂). Why is this happening and how can I prevent it?

Answer:

The reduction of nitroarenes during a Buchwald-Hartwig reaction is a known and challenging side reaction.[8] Phosphine ligands, especially in the presence of a base and trace amounts of water, can act as reducing agents.

Causes and Prevention of Nitro Group Reduction:

  • Phosphine Oxidation: The phosphine ligand (R₃P) can be oxidized to a phosphine oxide (R₃P=O), with the nitro group serving as the oxidant.

  • Careful Ligand Selection: While challenging, screening different classes of ligands may identify one with a lower propensity for acting as a reductant under your specific conditions. Some studies have developed specific protocols for coupling nitroarenes by carefully managing the catalytic cycle to favor C-N coupling over reduction.[5][8]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Water can participate in pathways that facilitate nitro group reduction.

  • Alternative Synthetic Routes: If reduction is unavoidable, consider an alternative strategy: perform the Buchwald-Hartwig amination on a substrate without the nitro group (e.g., 1-chloro-2-iodobenzene) and introduce the nitro group in a subsequent step. Alternatively, a tandem reaction involving in-situ reduction of the nitro group followed by coupling can be employed if the desired product is the diamine.[5]

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism, and where do the major side reactions originate?

Answer: The catalytic cycle begins with an active Pd(0) species.[9] This species undergoes oxidative addition into the most reactive C-X bond (C-I in this case). The resulting Pd(II) complex coordinates the amine, and a base facilitates deprotonation to form a palladium-amido complex. The final, desired step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[3] The primary side reactions—hydrodehalogenation and nitro reduction—branch off from this main cycle.

G cluster_side External Processes Pd0 LPd(0) (Active Catalyst) OA Oxidative Addition (Ar-I) Pd0->OA + Ar-I NitroReduction Nitro Reduction Side Product (Ar-NH₂) Pd0->NitroReduction + R₃P/H₂O (Reduction of NO₂) PdII L(Ar)Pd(II)-I OA->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR₂ + Base Amido L(Ar)Pd(II)-NR₂ AmineCoord->Amido RE Reductive Elimination Amido->RE Hydrodehalogenation Hydrodehalogenation Side Product (Ar-H) Amido->Hydrodehalogenation β-Hydride Elimination (if applicable) RE->Pd0 Regeneration Product Ar-NR₂ Product RE->Product

Caption: Catalytic cycle and key side reactions.

Question 2: How do I choose the optimal catalyst system (palladium source and ligand)?

Answer: The choice of ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination.[10] For a challenging substrate like this, bulky, electron-rich dialkylbiaryl phosphine ligands are the standard starting point.

Table 1: Comparison of Common Ligands for Challenging Substrates

LigandClassKey AdvantagesConsiderations for this Substrate
RuPhos Dialkylbiaryl PhosphineHighly active, promotes C-N reductive elimination, effective for a wide range of amines.[4]Excellent starting point. Balances high activity with suppression of side reactions.
BrettPhos Dialkylbiaryl PhosphineExtremely active, often allows for lower reaction temperatures. Can be effective for primary amines.[1][4]Its high activity might reduce selectivity between C-I and C-Cl if the reaction is run for too long.
XPhos Dialkylbiaryl PhosphineVery general and robust ligand, widely used and well-understood.[11]A reliable choice, often used in initial screening protocols.
Xantphos BidentateIts wide bite angle can sometimes suppress hydrodehalogenation.[12]Can be effective, particularly when other ligands fail. Its use with the mild base DBU has been reported.[13]

Palladium Source: Using a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) is highly recommended. These are air-stable and provide a more reliable and reproducible initiation of the catalytic cycle compared to mixing a palladium salt (like Pd₂(dba)₃) and a ligand separately.[6]

Question 3: What are the best choices for the base and solvent?

Answer: The base and solvent are interdependent and must be chosen to ensure sufficient reactivity while preserving the sensitive nitro group.[14]

Table 2: Guide to Base and Solvent Selection

BasepKaHProsCons & MitigationRecommended Solvents
NaOtBu ~19Highly active, often allows for lower temperatures and shorter reaction times.[9]Can be incompatible with nitro groups, potentially leading to decomposition.[1] Mitigation: Run at the lowest possible temperature (RT to 50 °C) and monitor closely.Toluene, Dioxane
LHMDS ~26Very strong, non-nucleophilic base.Also carries a risk of incompatibility with the nitro group.THF, Toluene
Cs₂CO₃ ~10Milder than alkoxides, generally compatible with a wider range of functional groups.Reaction rates are often slower, requiring higher temperatures or more active catalyst systems.Dioxane, Toluene, DMF
K₃PO₄ ~12A good compromise in basicity. Often used in protocols with sensitive substrates.Slower reaction rates are common. Requires an active catalyst system and higher temperatures.Dioxane, Toluene

Solvent Choice: Aprotic, non-polar, or polar aprotic solvents are standard.[15]

  • Toluene: Excellent general-purpose solvent. Its poor solubility for some inorganic salts can be a factor.[1]

  • 1,4-Dioxane: Also very common. It has a higher polarity than toluene and can be beneficial for solubility.

  • THF: Suitable for lower temperature reactions.

  • t-BuOH: Can sometimes be used, but its protic nature can influence the reaction mechanism.

Question 4: What is a reliable starting protocol for a screening experiment?

Answer: The following protocol provides a robust starting point for optimization.

Experimental Protocol: Screening for Mono-Amination

  • Reaction Setup: To a dry Schlenk tube under an Argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.1 mmol, 1.1 equiv), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot (under Argon) and analyzing by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the mono-aminated product.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[16]

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[16]

This starting protocol can be adjusted based on the results of your troubleshooting and analysis, for instance, by changing the ligand, base, or temperature to optimize for yield and selectivity.

G Start Start: Low Yield or Side Product Formation CheckInert Verify Inert Atmosphere & Reagent Purity Start->CheckInert ConversionIssue Problem: Low Conversion CheckInert->ConversionIssue SideProductIssue Problem: Side Products CheckInert->SideProductIssue BaseChoice Screen Bases (e.g., NaOtBu, K₃PO₄) ConversionIssue->BaseChoice LigandChoice Screen Ligands (e.g., RuPhos, BrettPhos) ConversionIssue->LigandChoice If base change is ineffective Hydrodehalogenation Issue: Hydrodehalogenation SideProductIssue->Hydrodehalogenation NitroReduction Issue: Nitro Reduction SideProductIssue->NitroReduction DoubleAmination Issue: Double Amination SideProductIssue->DoubleAmination TempControl Adjust Temperature BaseChoice->TempControl LigandChoice->TempControl End Optimized Reaction TempControl->End UseBulkyLigand Use Bulky Biaryl Phosphine Ligand Hydrodehalogenation->UseBulkyLigand StrictAnhydrous Ensure Strictly Anhydrous Conditions NitroReduction->StrictAnhydrous DoubleAmination->TempControl Lower Temp ControlStoich Use Amine as Limiting Reagent (1.0-1.1 equiv) DoubleAmination->ControlStoich UseBulkyLigand->End StrictAnhydrous->End ControlStoich->End

Caption: A logical troubleshooting workflow.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kim, S.-T., Kim, S., & Baik, M.-H. (2020). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(4), 1017-1025.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction.
  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Request PDF.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2344-2352.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Reddit. (n.d.). BH amination side products and purification. r/chemistry.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

Sources

Technical Support Center: Overcoming the Low Reactivity of Chlorides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: the low reactivity of aryl and vinyl chlorides in cross-coupling reactions. Due to their ready availability and lower cost compared to bromides and iodides, chlorides are highly desirable starting materials. However, their strong carbon-chlorine bond often leads to sluggish or unsuccessful reactions.[1][2][3][4] This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and practical solutions to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why are aryl and vinyl chlorides so much less reactive than bromides and iodides in cross-coupling reactions?

The decreased reactivity of chlorides stems primarily from the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds.[1] This makes the crucial initial step of the catalytic cycle, the oxidative addition of the aryl halide to the low-valent metal center (typically palladium or nickel), the rate-limiting step.[1] For a successful reaction, the catalyst must be sufficiently electron-rich and reactive to break this strong bond.

Q2: What are the visual or analytical indicators that my cross-coupling reaction with a chloride substrate is failing?

Several common observations can indicate a problematic reaction:

  • No reaction or low conversion: The most obvious sign is the recovery of a large amount of starting material.

  • Formation of palladium black: At the high temperatures often required for chloride activation, the palladium catalyst can decompose into inactive palladium black.

  • Homocoupling of the organometallic reagent: Instead of coupling with the chloride, the organometallic partner (e.g., Grignard or organoboron reagent) may couple with itself.

  • Protodehalogenation: The aryl chloride is reduced to the corresponding arene.

  • Complex reaction mixture: Multiple unidentified byproducts can form, complicating purification.

Q3: What is the difference between "activated," "unactivated," and "deactivated" aryl chlorides?

These terms relate to the electronic nature of the substituents on the aromatic ring, which significantly influences the ease of oxidative addition:

  • Activated aryl chlorides possess electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR). These groups make the carbon atom of the C-Cl bond more electrophilic and susceptible to oxidative addition.[5]

  • Unactivated aryl chlorides have electronically neutral substituents (e.g., -H, -alkyl). These are the baseline for reactivity.[5]

  • Deactivated aryl chlorides contain electron-donating groups (e.g., -OCH₃, -NH₂, -N(alkyl)₂). These groups increase the electron density on the aromatic ring, making oxidative addition more difficult.[5]

Section 2: Troubleshooting Guide - Catalyst and Ligand Selection

A primary reason for failure in coupling reactions with chlorides is an inappropriate catalyst system. The choice of both the metal precursor and, more critically, the ligand is paramount for success.

Q4: My standard Pd(PPh₃)₄ catalyst isn't working for my aryl chloride coupling. What should I try next?

For aryl chlorides, traditional catalyst systems like Pd(PPh₃)₄ are often ineffective.[3] Success generally requires the use of bulky and electron-rich ligands that promote the formation of a highly reactive, monoligated palladium(0) species, which is crucial for the oxidative addition of the C-Cl bond.[1][6][7]

Here are some recommended catalyst systems:

Catalyst/Ligand SystemKey Features & Applications
Bulky, Electron-Rich Phosphine Ligands
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)Highly effective for a broad range of cross-coupling reactions including Suzuki, Buchwald-Hartwig, and Negishi couplings of aryl chlorides.[8][9][10]
Tri(tert-butyl)phosphine (P(t-Bu)₃)A very strong electron-donating and sterically demanding ligand, excellent for activating unreactive aryl chlorides.[4][9]
N-Heterocyclic Carbenes (NHCs)
IPr, IMesOffer high thermal stability, making them suitable for reactions requiring elevated temperatures.[11][12]
Nickel-Based Catalysts
NiCl₂(dppp), Ni(COD)₂ with NHC ligandsA more cost-effective alternative to palladium, particularly effective for Kumada and Negishi couplings of aryl chlorides.[13][14][15]
Q5: I'm observing catalyst decomposition (palladium black). How can I prevent this?

Catalyst decomposition is often a consequence of high reaction temperatures and prolonged reaction times. Here are some strategies to mitigate this:

  • Use more robust ligands: N-Heterocyclic Carbene (NHC) ligands are known for their high thermal stability and can prevent catalyst decomposition at elevated temperatures.

  • Lower the reaction temperature: If possible, try to find a more active catalyst system that allows for lower reaction temperatures.

  • Use a pre-catalyst: Palladacycles are pre-activated catalyst complexes that can sometimes offer higher stability and activity.

  • Heterogeneous Catalysis: In some cases, using a supported palladium catalyst (e.g., Pd on carbon) can improve stability, although activity with chlorides can be a challenge.[16]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride using a Buchwald Ligand
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents).

  • Add the aryl chloride (1 equivalent) and the boronic acid or ester (1.2-1.5 equivalents).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Stir the reaction mixture at the appropriate temperature (often 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Troubleshooting Guide - Reaction Conditions

Optimizing reaction conditions is crucial when working with less reactive substrates.

Q6: My reaction is still sluggish even with a more active catalyst. What reaction parameters can I adjust?
  • Base: The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₂CO₃ are often used.[17][18] In some cases, the base can influence the rate-determining step.[19]

  • Solvent: The solvent can affect catalyst solubility and reactivity. Aprotic solvents like toluene, dioxane, THF, and DMF are commonly used. For some systems, aqueous or biphasic conditions can be beneficial.[16]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Microwave irradiation can sometimes be used to rapidly heat the reaction and improve yields for sluggish couplings.[16][20]

  • Additives: In some cases, additives can enhance the reaction. For example, the addition of salts like nBu₄NBr has been shown to improve the efficiency of some Heck reactions with aryl chlorides.[12]

Q7: I'm working with a sterically hindered aryl chloride. What special considerations should I take?

Steric hindrance around the C-Cl bond can further impede oxidative addition.

  • Bulky Ligands: The use of very bulky ligands, such as the Buchwald-type phosphines or bulky NHCs, is often necessary to promote the reaction.[9][11]

  • Nickel Catalysis: Nickel catalysts can sometimes be more effective than palladium for coupling sterically hindered substrates.[13][14]

  • Higher Temperatures: Higher reaction temperatures may be required, making the choice of a thermally stable catalyst system critical.

Visualizing the Catalytic Cycle

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The oxidative addition of the aryl chloride is often the most challenging step.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Base Activation (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Section 4: Specific Cross-Coupling Reactions

Q8: What are the key considerations for a successful Buchwald-Hartwig amination with an aryl chloride?

The Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system to form the C-N bond.[17]

  • Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are the state-of-the-art.[10][21]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[10]

  • Amine Substrate: Both primary and secondary amines can be used, but reaction conditions may need to be optimized for each.[18]

Q9: Are there effective methods for the Sonogashira coupling of aryl chlorides?

The Sonogashira coupling of aryl chlorides is particularly challenging due to the generally harsh conditions required, which can lead to the homocoupling of the alkyne (Glaser coupling).[22][23]

  • Copper-Free Conditions: To avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These often rely on highly active palladium catalysts with bulky phosphine ligands or NHC ligands.[22]

  • Microwave-Assisted Synthesis: Microwave heating has been shown to be effective in promoting the Sonogashira coupling of aryl chlorides, often leading to shorter reaction times and improved yields.[20]

  • Acyl Sonogashira: The coupling of acyl chlorides with terminal alkynes is a related transformation that can proceed under milder conditions.[24]

Q10: When should I consider using a nickel catalyst instead of palladium for my aryl chloride coupling?

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity.[25]

  • Kumada Coupling: Nickel catalysts are particularly effective for the Kumada coupling of Grignard reagents with aryl chlorides.[13][14][26]

  • Negishi Coupling: Nickel-catalyzed Negishi couplings of organozinc reagents with aryl chlorides are also well-established.[15][16]

  • Reductive Couplings: Nickel is often used in reductive coupling reactions where an external reductant is employed.

Workflow for Troubleshooting a Failed Aryl Chloride Cross-Coupling Reaction

Troubleshooting_Workflow start Reaction with Aryl Chloride Fails check_catalyst Is the catalyst system appropriate? (e.g., Pd(PPh3)4) start->check_catalyst change_catalyst Switch to a more active system: - Pd/Buchwald Ligand - Pd/NHC - Ni Catalyst check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Optimize: - Base - Solvent - Temperature - Concentration check_conditions->optimize_conditions No check_substrate Are there substrate-specific issues? (e.g., steric hindrance, deactivating groups) check_conditions->check_substrate Yes optimize_conditions->check_substrate address_substrate - Use bulkier ligands - Increase temperature - Consider a different coupling reaction check_substrate->address_substrate Yes success Successful Coupling check_substrate->success No address_substrate->success

Caption: A step-by-step workflow for troubleshooting.

References

  • Ayogu, J.I., & Onoabedje, E.A. (2019). Recent Advances in Transition Metal-Catalysed Cross-Coupling of (Hetero)Aryl Halides and Analogues under Ligand-Free Conditions. Catalysis Science & Technology, 9, 5233–5255. [Link]
  • Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Recent advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics as reaction partners. Chemistry-A European Journal, 15(48), 13334-13359. [Link]
  • Dai, C., & Fu, G. C. (2001). The first general method for palladium-catalyzed Negishi cross-coupling of a wide range of aryl and vinyl chlorides: use of a new phosphine ligand. Journal of the American Chemical Society, 123(12), 2719-2724. [Link]
  • Gouda, K., Hagiwara, E., Hatanaka, Y., & Hiyama, T. (1996). Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes: Highly Effective Methods for Arylation or Alkenylation of Aryl Chlorides. The Journal of Organic Chemistry, 61(21), 7232-7233. [Link]
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of organic chemistry, 73(15), 6037–6040. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie (International ed. in English), 41(22), 4176–4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. A new selective and efficient method for carbon-carbon bond formation. In Metal-catalyzed cross-coupling reactions (pp. 1-47). Wiley-VCH.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

Sources

Technical Support Center: Preventing Dehalogenation of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-Chloro-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. Unwanted dehalogenation is a frequent impediment to achieving high yields and purity. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the complexities of this substrate's reactivity and maintain the integrity of its halogen substituents during key synthetic transformations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity

This section addresses the fundamental chemical principles governing the behavior of this compound. A clear understanding of its intrinsic properties is the first step toward preventing undesirable side reactions.

Q1: Why is the C-I bond significantly more reactive than the C-Cl bond in this molecule?

A1: The differential reactivity is governed by two primary factors:

  • Bond Strength (Enthalpy): The Carbon-Iodine (C-I) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. The C-I bond enthalpy is approximately 228 kJ/mol, whereas the C-Cl bond is much stronger at around 346 kJ/mol.[1] Consequently, the C-I bond requires less energy to break, making it more labile in a wide range of chemical reactions, from palladium-catalyzed cross-couplings to nucleophilic substitutions.[2][3][4]

  • Electronic Activation by the Nitro Group: In nucleophilic aromatic substitution (SNAr) reactions, the strongly electron-withdrawing nitro (-NO₂) group activates the ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group through resonance.[5][6] In this compound, the iodine atom is ortho to the nitro group, while the chlorine atom is meta. Therefore, the C-I bond is electronically activated for SNAr, whereas the C-Cl bond is not.[5][6]

Q2: What is "hydrodehalogenation," and what is its primary mechanism during cross-coupling reactions?

A2: Hydrodehalogenation is a reductive side reaction where a halogen substituent on the aromatic ring is replaced by a hydrogen atom.[7] In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira), the most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[7] This can occur through several pathways, including the reaction of the palladium catalyst with bases, trace amounts of water, or protic solvents (e.g., alcohols). This highly reactive Pd-H species can then insert into the aryl-palladium intermediate, leading to the reductive elimination of the hydrodehalogenated arene instead of the desired cross-coupled product.[7] Given the bond strength hierarchy, the C-I bond is far more susceptible to this side reaction than the C-Cl bond.[7]

Q3: I am trying to reduce the nitro group. Why do I keep losing the halogens?

A3: This is a classic chemoselectivity challenge. Many powerful reducing conditions, especially standard catalytic hydrogenation with palladium on carbon (H₂/Pd/C), are not selective for the nitro group and will readily cleave carbon-halogen bonds.[8] This process, known as hydrogenolysis, is particularly problematic for aryl iodides and bromides. To selectively reduce the nitro group while preserving the halogens, you must use milder or more specific reagent systems.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to specific problems encountered during common synthetic transformations involving this compound.

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Problem: My reaction yields are low, and I'm isolating significant amounts of 1-chloro-3-nitrobenzene (de-iodinated starting material) and/or 3-nitroaniline (if the nitro group is also reduced).

Root Cause Analysis: The catalytic cycle is favoring the hydrodehalogenation pathway. This typically means that the final reductive elimination step to form the desired C-C bond is slower than the competing reductive cleavage by a Pd-H species. The key is to select conditions that accelerate reductive elimination.[9]

Solutions & Optimization Parameters:

ParameterRecommendationRationale & Expert Insight
Palladium Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7]Electron-rich ligands help stabilize the palladium catalyst. Bulky ligands promote the crucial reductive elimination step, which outcompetes the undesired dehalogenation pathway. Standard ligands like PPh₃ are often insufficient.[9][10]
Base Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]Strong bases, particularly alkoxides (e.g., NaOtBu), can promote the formation of Pd-H species, increasing the rate of hydrodehalogenation. Phosphates and carbonates offer a milder, more controlled basicity.[7][11]
Solvent Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[7][10]Protic solvents (alcohols) and even excess water can serve as a proton source, facilitating the formation of Pd-H intermediates. Minimizing protic sources is critical.[7]
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust as needed.While heat is often required, excessively high temperatures can increase the rate of side reactions, including dehalogenation. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Protocol: Dehalogenation-Resistant Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio). The water is often necessary for the transmetalation step but should be minimized.

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the formation of both the desired product and the de-iodinated byproduct (1-chloro-3-nitrobenzene).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scenario 2: Selective Reduction of the Nitro Group

Problem: During the reduction of the nitro group to an amine, I am losing either the iodine, the chlorine, or both halogens.

Root Cause Analysis: The chosen reducing agent is too powerful and non-selective, leading to concomitant hydrogenolysis of the C-X bonds.

Solutions & Reagent Selection:

Reducing AgentOutcome & RecommendationRationale
H₂ / Palladium on Carbon (Pd/C) AVOID. Highly likely to cause complete dehalogenation.[8]Palladium is a very active hydrogenation and hydrogenolysis catalyst. This is the least selective method.
H₂ / Raney Nickel Good Option. Generally effective for nitro group reduction without dehalogenating aryl chlorides or bromides. Use with caution for iodides.[8]Raney Nickel is less prone to causing hydrogenolysis of C-X bonds compared to palladium, offering better chemoselectivity.[8]
Fe / Acetic Acid (or NH₄Cl) Excellent & Reliable. A classic, mild, and highly selective method.[8]This system generates the reducing species in situ and is well-known for its tolerance of reducible functional groups, including aryl halides.
Tin(II) Chloride (SnCl₂) Excellent & Mild. Another highly effective method for selective reduction in the presence of sensitive groups.[8]SnCl₂ provides a controlled reduction that is typically chemoselective for the nitro group.
V₂O₅/TiO₂ with Hydrazine Advanced Option. Reported to be highly efficient for nitro reduction without affecting halogen substituents.[12]This catalytic system offers a modern, sustainable alternative under mild conditions.[12]

Protocol: Chemoselective Nitro Reduction with Iron

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol or acetic acid as the solvent.

  • Reagent Addition: Add iron powder (Fe, 5-10 eq) and a solution of ammonium chloride (NH₄Cl) in water, or use glacial acetic acid directly.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often visually indicated by a color change.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Rinse the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: If the reaction was run in an acidic medium, carefully basify the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-amino-1-chloro-3-iodobenzene. Further purification can be achieved by column chromatography if necessary.

Section 3: Visual Guides & Workflows
Reactivity & Activation Diagram

This diagram illustrates the key electronic and bond-strength factors governing the reactivity of this compound.

G cluster_molecule This compound cluster_reactivity Resulting Reactivity Structure Structure: Ortho: I Meta: Cl Para: H Bond_Strength Bond Strength (C-I << C-Cl) CI_Reactivity C-I Bond (Highly Labile) Bond_Strength->CI_Reactivity Weak bond promotes cleavage CCl_Reactivity C-Cl Bond (Relatively Inert) Bond_Strength->CCl_Reactivity Strong bond resists cleavage Electronic_Effect Electronic Effect (Ortho-Activation by NO2) Electronic_Effect->CI_Reactivity SNAr activation

Caption: Reactivity hierarchy of this compound.

Troubleshooting Workflow for Dehalogenation

This workflow provides a logical sequence of steps to diagnose and solve dehalogenation issues in your reactions.

G start Problem: Unwanted Dehalogenation Observed reaction_type Identify Reaction Type start->reaction_type pd_coupling Pd Cross-Coupling? reaction_type->pd_coupling Yes nitro_reduction Nitro Reduction? reaction_type->nitro_reduction No ligand Optimize Ligand: Use Bulky, Electron-Rich (e.g., SPhos, XPhos) pd_coupling->ligand reagent Change Reducing Agent: Avoid H2/Pd/C nitro_reduction->reagent base Optimize Base: Switch to Weaker Base (e.g., K3PO4, K2CO3) ligand->base solvent Optimize Solvent: Use Anhydrous Aprotic (e.g., Toluene, Dioxane) base->solvent end Problem Solved: Selective Reaction Achieved solvent->end fe_acid Use Fe/AcOH or Fe/NH4Cl reagent->fe_acid Option 1 sncl2 Use SnCl2 reagent->sncl2 Option 2 fe_acid->end sncl2->end

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-chloro-2-iodo-3-nitrobenzene. This document provides in-depth guidance on catalyst selection for efficient and selective cross-coupling reactions, alongside practical troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend foundational chemical principles with field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling?

The primary challenge lies in achieving site-selectivity. The molecule possesses two different halogen atoms, iodine and chlorine, attached to the benzene ring. These halogens exhibit different reactivities in the crucial oxidative addition step of most palladium-catalyzed cross-coupling reactions.[1] The goal is typically to functionalize one site while leaving the other untouched for subsequent transformations.

Q2: Which halogen is more reactive in a typical palladium-catalyzed cross-coupling reaction, and why?

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity trend (I > Br > OTf >> Cl) is governed by bond dissociation energy.[1] The C-I bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.[2] This inherent reactivity difference is the key to achieving chemoselectivity.

Q3: How does the nitro group influence the reaction?

The electron-withdrawing nature of the nitro (NO₂) group activates the aryl ring towards oxidative addition, which can facilitate the coupling reaction. However, the nitro group can also be a liability. It can act as an oxidant towards the low-valent transition metal catalyst (e.g., Pd(0)), potentially leading to catalyst deactivation.[3] Furthermore, under certain conditions, particularly with phosphine ligands, the nitro group can be reduced, leading to unwanted side products.[4] Careful selection of reaction conditions is therefore crucial to mitigate these effects.

Catalyst Selection & Optimization Workflow

Choosing the right catalyst system is paramount for selectively targeting the C-I bond. The following diagram outlines a general decision-making process for catalyst selection and reaction optimization.

G cluster_0 Catalyst & Condition Selection cluster_1 Troubleshooting Start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira, etc.) Selectivity Objective: Selective Coupling at C-I Bond Start->Selectivity Catalyst Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Selectivity->Catalyst Ligand Select Appropriate Ligand (Key to Selectivity) Catalyst->Ligand Base Select Base (e.g., K₂CO₃, K₃PO₄, NaOtBu) Ligand->Base Conditions Set Mild Conditions (Room Temp to ~80 °C) Base->Conditions Monitor Monitor Reaction (TLC, LC-MS, GC-MS) Conditions->Monitor Check Low Conversion or No Reaction? Monitor->Check CheckSelectivity Poor Selectivity? (Di-substitution observed) Check->CheckSelectivity No Optimize Troubleshoot: - Inert Atmosphere - Reagent Purity - Catalyst Activity Check->Optimize Yes Tune Optimize for Selectivity: - Lower Temperature - Change Ligand - Shorter Reaction Time CheckSelectivity->Tune Yes Optimize->Monitor Tune->Monitor

Caption: Workflow for catalyst selection and troubleshooting.

Guide to Specific Coupling Reactions

Suzuki-Miyaura Coupling

Q: What is a reliable starting catalyst system for a selective Suzuki-Miyaura coupling at the C-I position of this compound?

A robust starting point is a combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a standard phosphine ligand such as Triphenylphosphine (PPh₃).[2][5] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used in a solvent system like 1,4-dioxane/water or toluene/water.[6] These "classic" conditions are generally mild enough to favor the highly reactive C-I bond while leaving the C-Cl bond intact.

Q: My Suzuki reaction shows low yield and significant amounts of unreacted starting material. What should I check first?

When a Suzuki coupling fails, the first parameters to assess are fundamental to the reaction's success[7]:

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are fresh and have been stored properly. Pre-catalysts can degrade over time, and phosphine ligands can oxidize.[1]

  • Base and Reagent Quality: Use a high-purity, finely ground base to ensure sufficient solubility and reactivity. Also, verify the quality of your boronic acid, as they can decompose via protodeboronation, especially if excess water is present.[6]

Q: I am observing the di-substituted product where coupling has occurred at both the C-I and C-Cl positions. How can I improve selectivity for the C-I position?

The formation of a di-substituted product indicates your catalytic system is too active and/or the reaction conditions are too harsh. To enhance selectivity:

  • Lower the Temperature: Start the reaction at a lower temperature (e.g., 50-80 °C) to exploit the greater reactivity difference between the C-I and C-Cl bonds.

  • Avoid Overly Active Ligands: While bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are excellent for challenging couplings, including activating aryl chlorides, they may be too reactive for this selective transformation.[7][8] Sticking with less activating ligands like PPh₃ or using bidentate ligands like dppf can improve selectivity.[9]

  • Monitor Reaction Time: Stop the reaction once the mono-substituted product is maximized, as determined by TLC or LC-MS monitoring. Prolonged reaction times at elevated temperatures will inevitably lead to the slower coupling at the C-Cl bond.

Ligand TypeExample(s)Typical Use Case for SelectivityRationale
Monodentate Triarylphosphine PPh₃High C-I selectivity. Good first choice.Standard reactivity, generally not active enough for C-Cl coupling under mild conditions.
Bidentate Phosphine dppfGood C-I selectivity. Can improve catalyst stability.Bidentate nature can sometimes prevent the formation of highly reactive monoligated species.[9]
Bulky Biarylphosphine XPhos, SPhos, RuPhosUse with caution. May lead to over-reaction.Highly active ligands designed to accelerate oxidative addition, including that of less reactive C-Cl bonds.[7][8]
N-Heterocyclic Carbene (NHC) IPr, IMesUse with caution. High activity can reduce selectivity.Strong σ-donors that create highly active catalysts, often used for difficult C-Cl couplings.[8]
Buchwald-Hartwig Amination

Q: I need to perform a selective C-N coupling at the C-I position. What catalyst system is recommended?

For selective Buchwald-Hartwig amination, a palladium catalyst combined with a bulky, electron-rich dialkylbiarylphosphine ligand (a "Buchwald ligand" such as XPhos or RuPhos) is the state-of-the-art.[9][10] A strong base, typically sodium tert-butoxide (NaOt-Bu), is required. The reaction is usually run in an aprotic polar solvent like toluene or dioxane. While these ligands are highly active, the inherent reactivity difference between C-I and C-Cl is often sufficient to achieve selectivity under controlled conditions. Alternatively, nickel-based catalysts have been shown to be highly selective for the amination of aryl iodides in the presence of aryl chlorides.[11]

Q: My amination reaction is not proceeding. What are the key parameters to troubleshoot?

  • Base Strength and Solubility: The base is critical. NaOt-Bu is often the base of choice, but others like LiHMDS or K₃PO₄ can be effective. Ensure the base is fresh, anhydrous, and soluble enough in the reaction medium.

  • Ligand Choice: The ligand is crucial. For hindered amines or less reactive aryl halides, more electron-rich and bulky ligands are often required to promote the reductive elimination step.[8]

  • Exclusion of Air and Water: Like other palladium-catalyzed reactions, the Buchwald-Hartwig amination is sensitive to oxygen. Water can also interfere with the strong base. Rigorous inert techniques are essential for success.

Sonogashira Coupling

Q: What are the standard conditions for a selective Sonogashira coupling of a terminal alkyne to the C-I position?

The classic Sonogashira conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), are highly effective and selective for the C-I position.[12][13] The reaction is typically run at room temperature in a solvent like THF or DMF.[14] The much higher reactivity of the aryl iodide ensures that the coupling occurs exclusively at this position.[12]

Q: I am observing significant formation of a diyne byproduct from the homocoupling of my alkyne. How can this be minimized?

The homocoupling of the alkyne (Glaser coupling) is a common side reaction catalyzed by the copper(I) species in the presence of oxygen. To minimize this:

  • Ensure Rigorous Deoxygenation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Use a Co-solvent: Adding a co-solvent like piperidine can sometimes suppress homocoupling.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols can be employed. These typically require a higher palladium catalyst loading and are often run at elevated temperatures, but they completely eliminate the Glaser coupling pathway.[13]

The Palladium Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

Catalytic Cycle center Pd(0)L (Active Catalyst) C Oxidative Addition center->C A Ar-X (this compound) A->C B [Nu-M] (Organoboron, Amine, Alkyne, etc.) D Transmetalation B->D F Ar-Pd(II)-X (Intermediate) C->F G Ar-Pd(II)-Nu (Intermediate) D->G E Reductive Elimination E->center Regeneration H Ar-Nu (Product) E->H F->D G->E

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

The selectivity for the C-I over the C-Cl bond is determined in the initial "Oxidative Addition" step, where the weaker C-I bond reacts much faster with the active Pd(0) catalyst.[2]

General Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • PPh₃ (0.04 equiv, 4 mol%)

  • K₂CO₃ (3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask) with a stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-coupled product.

References

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  • ResearchGate. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. URL
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Technical Support Center: Optimizing Heck Reactions with 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Heck reactions involving the challenging substrate, 1-chloro-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, chemoselective Heck couplings with this specific molecule. We will delve into the critical parameters of base and solvent selection, troubleshoot common issues, and provide evidence-based protocols to enhance your experimental success.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in Heck coupling reactions. The primary considerations are:

  • Chemoselectivity: The molecule possesses two potential reaction sites for palladium-catalyzed cross-coupling: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond. Achieving selective reaction at the C-I bond is paramount.

  • Electronic Effects: The presence of a strong electron-withdrawing nitro group (-NO2) significantly influences the electronic properties of the aromatic ring, which can affect the rate and efficiency of the catalytic cycle.[1]

  • Steric Hindrance: The ortho- and meta-positioning of the substituents can introduce steric challenges that may impact the approach of the palladium catalyst and the alkene coupling partner.

This guide will provide a structured approach to overcoming these challenges through careful optimization of reaction conditions, with a primary focus on the selection of the appropriate base and solvent.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the Heck reaction with this compound in a question-and-answer format.

Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can typically be traced back to several key factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)2). Ensure your phosphine ligand is present in a suitable ratio to reduce the Pd(II) in situ. Alternatively, starting with a Pd(0) source like Pd(PPh3)4 can be beneficial.[2]

  • Inappropriate Base: The base is crucial for regenerating the active catalyst at the end of the cycle.[2][3] If the base is too weak or insoluble in the reaction medium, the catalytic cycle will stall. Consider switching to a base with better solubility or a slightly higher pKa (see Table 1).

  • Incorrect Solvent Choice: The solvent plays a critical role in solubility, catalyst stability, and reaction rate.[4][5] Highly polar aprotic solvents like DMF or DMAc are generally preferred for Heck reactions as they can help stabilize the charged intermediates in the catalytic cycle.[4]

  • Low Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly above, consider increasing the temperature to 80-120 °C, while monitoring for potential side reactions.[6]

Q2: My reaction is working, but I'm getting a mixture of products, including some where the chlorine has also reacted. How can I improve selectivity for the C-I bond?

A2: Achieving high chemoselectivity is key for this substrate. Reactivity at the C-Cl bond indicates your catalytic system is too reactive.

  • Lower the Temperature: The oxidative addition to a C-Cl bond has a higher activation energy than to a C-I bond. By lowering the reaction temperature, you can often find a window where the C-I bond reacts selectively.

  • Choose a Less Activating Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are excellent for activating unreactive C-Cl bonds but may be too reactive for this application.[1] Consider using a less electron-rich and sterically smaller phosphine ligand like triphenylphosphine (PPh3).

  • Avoid Halide Scavengers: Additives like silver salts can promote the formation of a more reactive cationic palladium complex, which might increase reactivity towards the C-Cl bond.[7] It is best to avoid these unless absolutely necessary.

Q3: I'm observing significant formation of a dark precipitate (palladium black) and my reaction stalls. What is causing catalyst decomposition?

A3: The formation of palladium black indicates the aggregation of Pd(0) species, which removes the catalyst from the soluble, active catalytic cycle.

  • Ligand Instability: At high temperatures, some phosphine ligands can degrade, leaving the palladium center coordinatively unsaturated and prone to aggregation. Ensure your chosen ligand is stable at the reaction temperature.

  • Solvent Effects: Certain solvents can accelerate catalyst deactivation. While polar aprotic solvents are generally good, ensure they are anhydrous and of high purity. In some cases, a less coordinating solvent like toluene, perhaps with a phase-transfer catalyst like TBAB, can be beneficial.[1]

  • Insufficient Ligand: An inadequate amount of ligand can lead to unprotected palladium species. A Pd:ligand ratio of 1:2 to 1:4 is common for monodentate phosphine ligands.

Below is a troubleshooting workflow to guide your optimization process:

G cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity cluster_catalyst Troubleshooting Catalyst Decomposition start Problem Observed low_yield Low or No Conversion start->low_yield Yield Issue poor_selectivity Poor C-I Selectivity start->poor_selectivity Selectivity Issue catalyst_death Catalyst Decomposition start->catalyst_death Decomposition check_catalyst Check Catalyst Activity (Pd(0) vs Pd(II), Ligand) low_yield->check_catalyst lower_temp Lower Temperature poor_selectivity->lower_temp check_ligand_stability Check Ligand Stability catalyst_death->check_ligand_stability screen_base Screen Bases (See Table 1) check_catalyst->screen_base screen_solvent Screen Solvents (See Table 2) screen_base->screen_solvent increase_temp Increase Temperature screen_solvent->increase_temp change_ligand Use Less Activating Ligand (e.g., PPh3) lower_temp->change_ligand avoid_additives Avoid Halide Scavengers change_ligand->avoid_additives optimize_solvent Optimize Solvent check_ligand_stability->optimize_solvent adjust_ratio Adjust Pd:Ligand Ratio optimize_solvent->adjust_ratio

Figure 1. Troubleshooting workflow for the Heck reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical, and how do I select the best one?

A1: The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide (HX) that is eliminated in the final step of the catalytic cycle. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][3][8] An unsuitable base can lead to a stalled reaction or unwanted side reactions.

Key Considerations for Base Selection:

  • Basicity (pKa): The base must be strong enough to deprotonate the [HPdL2X] intermediate but not so strong that it promotes side reactions with the nitro group or the solvent.

  • Solubility: The base should have reasonable solubility in the chosen solvent to be effective.

  • Nucleophilicity: A non-nucleophilic base is preferred to avoid reaction with the palladium complex or the aryl halide.

For this compound, moderately strong inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are often a good starting point.[5][8] Organic amine bases like triethylamine (Et3N) can also be effective but may be more prone to side reactions.[9]

Table 1: Comparison of Common Bases for the Heck Reaction

BaseFormulaTypepKa (of conjugate acid)Typical Use & Comments
Potassium CarbonateK2CO3Inorganic10.3Good starting point, moderate strength, often used in polar aprotic solvents.
Sodium CarbonateNa2CO3Inorganic10.3Similar to K2CO3, slightly less soluble in some organic solvents.[10][11]
TriethylamineEt3NOrganic10.7Common organic base, acts as both base and solvent in some cases.[9]
Sodium AcetateNaOAcInorganic4.8Weaker base, sometimes used to avoid side reactions.[2][8]

Q2: What are the best solvents for this reaction, and what properties should I consider?

A2: The solvent must dissolve the reactants and catalyst, and its polarity can significantly influence the reaction mechanism and rate.[4][12]

Key Considerations for Solvent Selection:

  • Polarity: Polar aprotic solvents are generally the best choice. They can stabilize the polar intermediates in the catalytic cycle without coordinating too strongly to the palladium center.

  • Boiling Point: A high boiling point allows the reaction to be run at elevated temperatures, which is often necessary.

  • Purity: The solvent should be anhydrous and free of impurities that could poison the catalyst.

Table 2: Properties of Common Solvents for the Heck Reaction

SolventAbbreviationTypeBoiling Point (°C)Comments
N,N-DimethylformamideDMFPolar Aprotic153Excellent solvent for many Heck reactions, dissolves a wide range of substrates.[4]
N,N-DimethylacetamideDMAcPolar Aprotic165Similar to DMF, sometimes gives better results due to higher boiling point.[5][13]
N-Methyl-2-pyrrolidoneNMPPolar Aprotic202Very high boiling point, useful for less reactive substrates.[1][11]
Toluene-Nonpolar111Less common, but can be used, sometimes with a phase-transfer catalyst.
WaterH2OProtic100Can be used with water-soluble ligands, offering a "green" alternative.[14]

For this compound, DMAc or NMP are recommended starting points due to their high polarity and boiling points, which will help ensure all components remain in solution and allow for sufficient thermal energy.[1][5][13]

Section 3: The Heck Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Heck reaction is illustrated below.[2][3][8] The cycle highlights the critical roles of the base and solvent in facilitating the reaction.

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Coord Alkene Coordination [Ar-Pd(II)(alkene)-I]L OxAdd->Coord + Alkene - L Insert Migratory Insertion (R-Pd(II)-I)L₂ Coord->Insert Elim β-Hydride Elimination [H-Pd(II)(alkene')-I]L₂ Insert->Elim Elim->Pd0 + Base - [Base-H]⁺I⁻ Product Alkene Product (Ar-alkene') Elim->Product ArI Ar-I (this compound) ArI->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim BaseH [Base-H]⁺X⁻

Figure 2. The Heck catalytic cycle.

Section 4: Recommended Experimental Protocol

This protocol provides a robust starting point for the Heck reaction of this compound with a model alkene, such as styrene or an acrylate.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMAc via syringe, followed by the alkene.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

References

  • Fiveable. (n.d.). Heck Reaction Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics.
  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction.
  • ScienceDirect. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Wiley Online Library. (n.d.). Abstracts.
  • ACS Publications. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society.
  • AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • ACS Publications. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin | Journal of the American Chemical Society.
  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research.
  • ResearchGate. (n.d.). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • University of Groningen. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands.
  • PMC. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
  • ResearchGate. (2025, August 7). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF.
  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
  • DR-NTU. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN.
  • PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Semantic Scholar. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction.
  • RSC Publishing. (n.d.). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
  • Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (n.d.). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF.
  • PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Digital CSIC. (n.d.). Mizoroki-Heck Macrocyclization Reactions at 1M Concentration Catalyzed by Sub-nanometric Palladium Clusters.
  • ACS Publications. (2018, October 5). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission.

Sources

Stability issues of 1-Chloro-2-iodo-3-nitrobenzene under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-2-iodo-3-nitrobenzene

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile halogenated nitroaromatic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability and reactivity challenges encountered when using this compound, particularly under basic conditions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, practical issues you may encounter in the laboratory. Each problem is presented in a question-and-answer format, detailing the probable causes rooted in chemical mechanisms and providing validated, step-by-step solutions.

Issue 1: Unintended Substitution and Low Yield of Target Product

Question: I am attempting a reaction, such as a Suzuki coupling at the iodine position, but I am observing significant consumption of my this compound starting material and the formation of an unexpected byproduct, which I suspect is a phenol. What is happening?

Answer: This is a classic issue arising from the inherent reactivity of the substrate under basic conditions. The base required for your primary reaction (e.g., carbonate, phosphate, or hydroxide bases in cross-coupling) is also a competent nucleophile that can compete with your intended reaction pathway.

Causality Explained: The benzene ring in this compound is electron-deficient due to the powerful electron-withdrawing effect of the nitro (-NO₂) group.[1] This electronic deficit makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

Critically, the stabilizing effect of the nitro group is only effective when it is positioned ortho or para to the site of nucleophilic attack.[2][3][4][5] In your starting material:

  • The Iodine is ortho to the nitro group.

  • The Chlorine is meta to the nitro group.

Therefore, nucleophilic attack is highly favored at the carbon bearing the iodine atom. If water is present, the hydroxide ions (OH⁻) generated by the base will attack this position, leading to the formation of 2-Chloro-6-nitrophenol as a significant byproduct.

Experimental Solutions:

  • Rigorous Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial drying system (e.g., PureSolv).

    • Reagents: Use anhydrous grade bases. If using hydrated bases (e.g., K₃PO₄·H₂O), dry them in a vacuum oven before use. Ensure your nucleophile or coupling partner is also free of water.

  • Choice of Base:

    • Non-Nucleophilic Bases: Consider using sterically hindered or non-nucleophilic bases if compatible with your reaction. However, for many cross-coupling reactions, this is not an option.

    • Careful Stoichiometry: Use the minimum effective amount of base. An excess of base will increase the rate of the competing hydrolysis reaction.

  • Temperature Control:

    • The rate of hydrolysis increases with temperature. If your desired reaction can proceed at a lower temperature, this will help minimize byproduct formation. Run test reactions at different temperatures to find the optimal balance.

Protocol: Minimizing Hydrolysis in a Palladium-Catalyzed Cross-Coupling Reaction
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), your boronic acid partner (1.1 eq), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via a dry syringe.

  • Base Addition: In a separate oven-dried flask, weigh the anhydrous base (e.g., K₂CO₃, previously dried at 150°C under vacuum). Add it to the reaction flask under a positive pressure of inert gas.

  • Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with deionized water (not dilute acid, which can be problematic for some products) and proceed with extraction.

Issue 2: Reaction Fails to Proceed at the Chloro Position

Question: I am trying to displace the chlorine atom using a potent nucleophile like sodium methoxide, but the reaction is extremely sluggish and I am recovering mostly starting material or seeing substitution at the iodine position instead. Why isn't the chlorine being displaced?

Answer: This observation is a direct consequence of the electronic structure of the molecule. The lack of reactivity at the chloro position is expected and is governed by the principles of the SNAr mechanism.

Causality Explained: As detailed in Issue 1, the SNAr mechanism requires resonance stabilization of the negative charge in the Meisenheimer intermediate by an electron-withdrawing group at the ortho or para position. Since the chlorine atom is meta to the nitro group, a nucleophilic attack at this position results in an intermediate where the negative charge cannot be delocalized onto the nitro group.[3][4] This lack of stabilization makes the activation energy for this pathway prohibitively high under typical conditions. The iodine, being ortho to the nitro group, is the only activated position for SNAr.

Position of AttackRelation to -NO₂ GroupResonance Stabilization of IntermediateRelative Reaction Rate
C-I (Position 2) OrthoYes (High Stabilization)Fast
C-Cl (Position 1) MetaNo (Poor Stabilization)Extremely Slow / Negligible

The following diagram illustrates why attack at the C-I position is favored. The resonance structures show the negative charge being delocalized onto the electron-withdrawing nitro group, a stabilizing effect that is not possible with attack at the C-Cl position.

Caption: Favored SNAr pathway via a resonance-stabilized intermediate.

Experimental Solutions:

  • Strategic Synthesis: Redesign your synthetic route to perform the desired transformation at the chloro position before iodination or nitration, or use a different starting material altogether.

  • Alternative Mechanisms: If substitution at the C-Cl bond is absolutely necessary, you would need to explore reaction conditions that favor alternative, higher-energy mechanisms, such as those involving transition metal catalysis designed for unactivated aryl chlorides. This is a non-trivial research endeavor and falls outside of standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability? A1: While stable under normal ambient conditions, it is best practice to store the compound in a tightly sealed container in a cool, dry, and dark place.[6] Avoid exposure to strong bases, high heat, and direct sunlight during storage to prevent slow degradation over time. Storing it under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

Q2: Is this compound sensitive to moisture? A2: The compound itself is not acutely sensitive to moisture during storage. However, as detailed in the troubleshooting guide, the presence of moisture during a reaction under basic conditions is highly problematic as it leads to competitive hydrolysis. Therefore, while storage does not require a glovebox, all experimental manipulations under basic conditions demand rigorous exclusion of water.

Q3: Can the nitro group be reduced without affecting the halogen substituents? A3: Yes, selective reduction of the nitro group to an amine is a common transformation. Standard reducing agents like tin(II) chloride (SnCl₂) in HCl, iron (Fe) powder in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C) are generally effective. These conditions are typically mild enough not to cause reductive dehalogenation, though over-reduction is possible under harsh conditions or with extended reaction times, particularly for the more labile C-I bond. Always monitor the reaction closely by TLC or LC-MS.

Q4: What is the expected order of reactivity for the two halogen atoms in different reaction types? A4: The reactivity is highly dependent on the reaction mechanism.

This diagram provides a logical flow for diagnosing and solving issues encountered during reactions.

Troubleshooting_Workflow Start Reaction with this compound under basic conditions CheckYield Is the yield of desired product low? Start->CheckYield CheckSM Is starting material consumed? CheckYield->CheckSM Yes Success Reaction Optimized CheckYield->Success No Byproduct Identify Byproducts (e.g., by LC-MS) CheckSM->Byproduct Yes NoReaction Root Cause: - Base/Nucleophile too weak - Temperature too low CheckSM->NoReaction No Phenol Is 2-Chloro-6-nitrophenol observed? Byproduct->Phenol WrongPosition Are you targeting the C-Cl bond? Byproduct->WrongPosition Other Byproducts Anhydrous Root Cause: Water in reaction mixture Phenol->Anhydrous Yes Phenol->WrongPosition No Solve_Anhydrous Solution: - Dry all reagents/solvents - Use inert atmosphere Anhydrous->Solve_Anhydrous Solve_Anhydrous->Success Meta Root Cause: C-Cl is meta to -NO₂ (electronically deactivated for SNAr) WrongPosition->Meta Yes WrongPosition->NoReaction No Solve_Meta Solution: - Target C-I bond instead - Redesign synthesis Meta->Solve_Meta Solve_Meta->Success Solve_NoReaction Solution: - Use stronger base/nucleophile - Increase temperature cautiously NoReaction->Solve_NoReaction Solve_NoReaction->Success

Sources

Technical Support Center: Troubleshooting Regioselectivity in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbazole synthesis. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in controlling the regiochemical outcome of their reactions. Carbazoles are privileged heterocyclic scaffolds found in numerous pharmaceuticals, functional materials, and natural products.[1][2] However, constructing these tricyclic systems with precise substitution patterns is often a significant synthetic hurdle. Classical methods can be limited by harsh conditions and poor regioselectivity, while modern catalytic approaches present their own set of optimization challenges.[1]

This resource provides in-depth, mechanism-driven answers to common regioselectivity problems. It is structured in a question-and-answer format, categorized by synthetic methodology, to help you quickly diagnose and solve issues encountered at the bench.

Section 1: Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed methods are powerful tools for intramolecular C-N bond formation to construct the carbazole core.[3][4] However, when multiple C-H or C-X (X = halide, OTf) bonds are available for reaction, controlling which bond participates in the cyclization is paramount.

FAQ 1: My intramolecular Buchwald-Hartwig cyclization of a 2-amino-2'-halobiphenyl is giving a mixture of regioisomers. How can I favor the desired product?

Answer: This is a classic regioselectivity challenge that hinges on the subtle interplay between steric hindrance, electronics of the substrate, and the specific palladium catalyst system (ligand, precursor, and base) employed. The cyclization can occur at two different positions on the non-halogenated ring, and controlling the outcome requires a systematic approach.

Underlying Causes & Mechanistic Insight: The regioselectivity of the C-H activation/C-N bond-forming step is determined by the relative activation energies of the competing cyclization pathways. Key factors include:

  • Steric Hindrance: C-H bonds that are less sterically encumbered are generally more accessible to the bulky palladium catalyst, leading to preferential cyclization at that site.[5] For instance, cyclization of a substituted 2-aminobiphenyl will often favor C-C bond formation at the least hindered carbon atom.[5]

  • Electronic Effects: The acidity of the C-H bond plays a crucial role. Electron-withdrawing groups (EWGs) can increase the acidity of ortho C-H bonds, making them more susceptible to concerted metalation-deprotonation (CMD), a key step in many C-H activation cycles.[6] Conversely, electron-donating groups (EDGs) can direct the cyclization to other positions.

  • Ligand Choice: The ligand bound to the palladium center is arguably the most critical parameter to adjust. The ligand's steric bulk and electronic properties dictate the geometry and reactivity of the active catalyst.

    • Bulky Ligands (e.g., Sphos, XPhos): These ligands often favor reaction at less hindered sites.[7][8]

    • Bite Angle (for bidentate ligands like Xantphos): The bite angle can significantly influence the geometry of the transition state, and thus, the regiochemical outcome.[7] A wider bite angle can promote reductive elimination from more sterically demanding positions.

Troubleshooting Workflow:

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Data-Driven Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Screening a variety of ligands is the most effective strategy.[8]

LigandCommon ObservationPotential Application for Regioselectivity
SPhos Generally efficient for C-N coupling.[7]Can be a good starting point, but its bulk may strongly favor the least hindered position.
Xantphos Bidentate ligand with a wide bite angle.[7]The defined geometry can enforce selectivity where monodentate ligands fail.
P(t-Bu)₃ Electron-rich, bulky monodentate ligand.Can sometimes override electronic effects due to its significant steric profile.
dppf Bidentate ligand with a smaller bite angle than Xantphos.[7]May favor a different transition state geometry and thus a different regioisomer.

Section 2: Classical Carbazole Syntheses

Classical name reactions remain relevant for their simplicity and scalability. However, they often suffer from a lack of predictability when applied to complex, substituted precursors.

FAQ 2: My Graebe-Ullmann synthesis is producing the wrong carbazole isomer. What governs the cyclization?

Answer: The Graebe-Ullmann synthesis involves the thermal or photochemical decomposition of a 1-aryl-1,2,3-benzotriazole, which loses N₂ to form a diradical or nitrene intermediate that subsequently cyclizes.[9][10] The regioselectivity is determined by which position on the aryl ring is attacked during the intramolecular cyclization step.

Underlying Causes & Mechanistic Insight: The key intermediate after nitrogen extrusion is highly reactive. The cyclization pathway is primarily governed by:

  • Electronic Effects: The cyclization is an electrophilic-type aromatic substitution. The attack will preferentially occur at the most electron-rich position of the target aromatic ring.

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ will activate the ortho and para positions, directing the cyclization to one of these sites.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ will deactivate the ring, making cyclization more difficult and directing it to the meta position relative to the EWG.

  • Steric Hindrance: Severe steric crowding near a potential cyclization site can disfavor that pathway, even if it is electronically preferred. A bulky group ortho to the desired cyclization position can block the reaction and lead to the formation of an alternative isomer.

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}

Troubleshooting Steps:

  • Analyze Your Substrate: Map the electronic (EDG/EWG) and steric properties of the substituents on the aryl ring where cyclization occurs.

  • Precursor Modification: If possible, modify the substitution pattern on your precursor to electronically favor the desired cyclization. For example, installing a temporary blocking group at an undesired reactive site can force the reaction down the intended path.

  • Reaction Conditions: While less impactful on regioselectivity than substrate electronics, extreme temperatures can sometimes overcome smaller activation energy barriers, leading to mixtures. If using thermal conditions, try running at the lowest effective temperature.

FAQ 3: How do I predict the substitution pattern in a Borsche–Drechsel cyclization?

Answer: The Borsche–Drechsel cyclization is a specific application of the Fischer indole synthesis, where a cyclohexanone arylhydrazone undergoes acid-catalyzed cyclization to form a 1,2,3,4-tetrahydrocarbazole.[11][12] The final substitution pattern on the carbazole is determined by the positions of substituents on the starting arylhydrazine.

Underlying Causes & Mechanistic Insight: The key step that determines the regiochemical outcome is the[11][11]-sigmatropic rearrangement of the enehydrazine tautomer.[13] The C-C bond forms between the imine nitrogen's original ortho-carbon and the enamine carbon of the cyclohexene ring.

  • Rule of Thumb: The cyclization will almost always occur at an unsubstituted ortho position of the arylhydrazine.

  • Substituent Effect: If a substituent is at the meta position of the arylhydrazine, it will end up at the C6 position of the final carbazole. A para substituent on the hydrazine will end up at the C7 position. An ortho substituent will generally block the reaction on that side, forcing cyclization to occur at the other, unsubstituted ortho position.

Predictive Example:

  • Starting Material: 4-Methoxyphenylhydrazine + Cyclohexanone

  • Prediction: The methoxy group is para to the hydrazine. The[11][11]-sigmatropic rearrangement will connect the C2 of the hydrazine ring to the cyclohexene ring. The final aromatized product will be a 7-methoxycarbazole .

Section 3: Experimental Protocols

Protocol: Ligand Screening for Regioselective Intramolecular Buchwald-Hartwig Amination

This protocol provides a general method for screening four different phosphine ligands in parallel to optimize the regioselectivity of a carbazole-forming cyclization.

Materials:

  • Substrate (e.g., a 2-amino-2'-halobiphenyl derivative) (1.0 equiv)

  • Palladium precursor: Pd₂(dba)₃ (2.5 mol%)

  • Ligands: SPhos, Xantphos, P(t-Bu)₃, dppf (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, weigh the substrate (e.g., 0.1 mmol, 1.0 equiv) into four separate reaction vials.

  • Catalyst Addition:

    • In each vial, add the base, Cs₂CO₃ (0.2 mmol, 2.0 equiv).

    • To each vial, add the palladium precursor, Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%).

    • To vial 1, add SPhos (0.01 mmol, 10 mol%). To vial 2, add Xantphos (0.01 mmol, 10 mol%). To vial 3, add P(t-Bu)₃ (0.01 mmol, 10 mol%). To vial 4, add dppf (0.01 mmol, 10 mol%).

  • Reaction Initiation: Add anhydrous toluene (1.0 mL) to each vial. Seal the vials tightly.

  • Heating and Monitoring: Remove the vials from the glovebox and place them in a preheated aluminum block at 100 °C. Stir vigorously. Monitor the reactions by taking small aliquots and analyzing by TLC or LC-MS over a period of 4-24 hours.[8]

  • Work-up and Analysis:

    • Once the starting material is consumed (or after 24 hours), cool the reactions to room temperature.

    • Dilute each reaction mixture with ethyl acetate and filter through a small plug of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers for each ligand.

References

  • Graebe, C., & Ullmann, F. (1896). Ueber eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 291(1), 16-17.
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023).
  • Borsche–Drechsel cycliz
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. (2020). Chemistry – A European Journal. [Link]
  • Electrosynthesis of functionalized tetrahydrocarbazoles via sulfonylation triggered cyclization reaction of indole derivatives. (2021). Green Chemistry, RSC Publishing. [Link]
  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (2017). Beilstein Journal of Organic Chemistry. [Link]
  • Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. (2022).
  • Synthesis of carbazole via Graebe‐Ullmann reaction.
  • The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. (1942). Journal of the Chemical Society (Resumed), RSC Publishing. [Link]
  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. (2021). NSF Public Access Repository. [Link]
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). Journal of the American Chemical Society, PubMed. [Link]
  • Trends in carbazole synthesis – an update (2013–2023). (2023).
  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids (2023). SciSpace. [Link]
  • Palladium(ii)-catalyzed intramolecular C-H amination to carbazole: the crucial role of cyclic diacyl peroxides. Harbin Institute of Technology Research Portal. [Link]
  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (2024). Organic Chemistry Frontiers, RSC Publishing. [Link]
  • The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper | Bohrium. [Link]
  • Carbazole synthesis. Organic Chemistry Portal. [Link]
  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Medicinal Chemistry, NIH. [Link]
  • Borsche–Drechsel cycliz
  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2023). Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in 1-Chloro-2-iodo-3-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the unique challenges posed by 1-chloro-2-iodo-3-nitrobenzene in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues. Here, we move beyond simple protocols to explain the underlying principles governing reactivity and selectivity, empowering you to optimize your reactions effectively.

Introduction: The Challenge of a Crowded Arene

This compound is a valuable synthetic intermediate, featuring three distinct functional groups that offer multiple avenues for molecular elaboration. However, the vicinal (1,2,3-) substitution pattern creates significant steric congestion around the aromatic ring. This crowding profoundly influences the accessibility of the reactive sites—the C-I and C-Cl bonds—to catalysts and reagents, often leading to low yields, slow reaction rates, or unexpected selectivity.

The primary challenge arises from steric hindrance , a phenomenon where the physical bulk of substituent groups impedes the approach of a reactant to the reaction center. In this molecule, the large iodine atom and the nitro group flank the chlorine atom, creating a sterically shielded environment that can hinder key steps in many catalytic cycles, such as oxidative addition in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: In a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which halide is expected to react first, and why?

A1: In palladium-catalyzed cross-coupling reactions, the C-I bond is overwhelmingly more reactive than the C-Cl bond. This selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker (lower BDE) than the C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle. Therefore, selective functionalization at the C2 position (iodine) can be readily achieved while leaving the C1 position (chlorine) intact for subsequent transformations.

Q2: My Suzuki coupling at the C-I position is sluggish or fails completely. What are the likely causes related to steric hindrance?

A2: While the C-I bond is inherently more reactive, the steric environment created by the ortho-chloro and ortho-nitro groups can still impede the reaction. Several factors could be at play:

  • Inefficient Oxidative Addition: The bulky substituents may sterically block the palladium catalyst from accessing the C-I bond. This is a common issue with highly substituted aryl halides.

  • Poor Ligand Choice: The ligand on the palladium catalyst is critical. A ligand that is too bulky might exacerbate the steric clash with the substrate. Conversely, a ligand that is too small may not sufficiently stabilize the palladium center or promote the necessary reductive elimination step.

  • Inadequate Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction. A base that is too sterically hindered may not efficiently activate the boronic acid, slowing down the catalytic cycle.

Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule? Which position is more reactive?

A3: Yes, SNAr reactions are viable, and the reactivity is dictated by the electron-withdrawing nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. In this compound:

  • The C1 position (attached to Cl) is ortho to the nitro group.

  • The C2 position (attached to I) is also ortho to the nitro group.

While both positions are activated, the C-Cl bond is generally more polarized and the chlorine atom is a better leaving group in SNAr than iodine under many conditions, especially when considering the addition-elimination mechanism. The powerful electron-withdrawing effect of the nitro group makes the carbon attached to the chlorine more electrophilic and better able to stabilize the intermediate. However, the outcome can be influenced by the nature of the nucleophile and reaction conditions.

Q4: I am observing significant amounts of hydrodehalogenation (loss of iodine or chlorine) as a side product. What causes this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction in cross-coupling chemistry, often resulting from competing pathways like β-hydride elimination from certain intermediates or protonolysis of organometallic species. In sterically hindered systems, where the desired productive reductive elimination is slow, these side reactions can become more prominent. To minimize this:

  • Optimize the Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) that are known to accelerate reductive elimination relative to side reactions.

  • Choice of Base and Solvent: Ensure anhydrous conditions if using a strong, non-nucleophilic base like NaOt-Bu. The presence of water can lead to protonolysis. Sometimes, a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor decomposition pathways relative to the desired coupling.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a structured approach to troubleshoot common issues encountered during Suzuki, Heck, and Buchwald-Hartwig reactions with this compound, focusing on selective coupling at the C-I position.

Issue 1: Low or No Conversion to Product in Suzuki-Miyaura Coupling

G cluster_start Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low/No Conversion in Suzuki Coupling CheckCatalyst 1. Verify Catalyst & Ligand Activity Start->CheckCatalyst OptimizeLigand 2. Optimize Ligand Structure CheckCatalyst->OptimizeLigand If catalyst is active Sol_Catalyst Use fresh Pd source (e.g., Pd(OAc)₂). Ensure ligand is not oxidized. CheckCatalyst->Sol_Catalyst OptimizeBase 3. Re-evaluate Base & Solvent OptimizeLigand->OptimizeBase If conversion still low Sol_Ligand Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination. OptimizeLigand->Sol_Ligand CheckBoronicAcid 4. Assess Boronic Acid Quality OptimizeBase->CheckBoronicAcid If still no improvement Sol_Base Try a stronger, less-hindered base (e.g., K₃PO₄, Cs₂CO₃). Ensure anhydrous solvent if needed. OptimizeBase->Sol_Base Sol_BoronicAcid Use fresh boronic acid or a more stable derivative (e.g., MIDA boronate). CheckBoronicAcid->Sol_BoronicAcid

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Protocol: Ligand Screening for Sterically Hindered Suzuki Coupling

  • Reaction Setup: In a glovebox, add the this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a series of oven-dried reaction vials equipped with stir bars.

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 4-8 mol %) in anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Initiation: Add the catalyst/ligand solutions to the reaction vials. Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block (e.g., 80-110 °C).

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion rate for each ligand system.

  • Analysis: Compare the performance of the different ligands to identify the optimal choice for overcoming the steric barrier.

ParameterCondition A (Standard)Condition B (For Hindered Substrate)Rationale
Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which are often slow for hindered substrates.
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous)Stronger, non-aqueous bases can be more effective at promoting transmetalation without introducing water that can lead to side reactions.
Solvent Toluene/H₂ODioxane or CPMEAnhydrous, polar aprotic solvents can improve solubility and catalyst performance.
Temperature 80 °C100-110 °CHigher temperatures may be required to overcome the activation energy for sterically demanding substrates.
Issue 2: Poor Selectivity or Di-substitution in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. With this compound, selective amination at the C-I position is desired.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Start Poor Selectivity in Buchwald-Hartwig Amination Cause1 Reaction too harsh (high temp, long time) Start->Cause1 Cause2 Catalyst system too reactive Start->Cause2 Cause3 Steric mismatch between amine and ligand Start->Cause3 Sol1 Reduce temperature and reaction time Cause1->Sol1 Sol2 Use a less active catalyst or a more sterically demanding ligand to increase selectivity Cause2->Sol2 Sol3 Match ligand bulkiness to the steric profile of the amine Cause3->Sol3

Caption: Decision guide for improving selectivity in amination.

Experimental Considerations for Selective Amination:

  • Ligand Choice: For sterically hindered aryl halides, bulky monodentate phosphine ligands are often superior. Ligands like BrettPhos or RuPhos can provide the right balance of activity and steric bulk to favor reaction at the more accessible C-I position.

  • Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The choice can influence catalyst activity and stability.

  • Temperature Control: Start at a moderate temperature (e.g., 70-80 °C) and monitor for selective conversion. Only increase the temperature if the reaction is too slow, as higher temperatures can lead to the less-favored reaction at the C-Cl bond.

Issue 3: Low Yield in Heck Reaction

The Heck reaction couples the aryl halide with an alkene. Steric hindrance can significantly slow the migratory insertion and β-hydride elimination steps.

Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: Use a stable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that is efficiently reduced in situ.

    • Ligand: For sterically hindered substrates, phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands can sometimes be more effective than traditional phosphine ligands.

  • Base: The base in the Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle. An organic base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃ can be used. Ensure the base is not sterically hindered itself.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often used to facilitate the reaction at higher temperatures.

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields, especially in biphasic systems or with inorganic bases.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH).
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. ChemConnections.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. Wikipedia.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • Steric Hindrance | Organic Chemistry. YouTube.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su.. Fil

Technical Support Center: Scaling Up Reactions with 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Chloro-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving this versatile but challenging chemical intermediate. We provide field-proven insights, troubleshooting guides, and answers to frequently asked questions to ensure your success from the bench to the pilot plant.

Section 1: Safety First - Handling and Storage at Scale

Scaling up any chemical process necessitates a heightened focus on safety. This compound and related chloronitrobenzenes are toxic compounds that require careful handling.[1][2][3][4] Absorption can occur through skin contact, inhalation, or ingestion, potentially causing effects on the blood, leading to the formation of methaemoglobin.[3]

Question: What are the essential safety protocols when handling kilogram quantities of this compound?

Answer: When moving from bench-scale to pilot or production scale, exposure risks increase. A multi-layered safety approach is critical.

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a contained system or a walk-in fume hood with adequate airflow.[1][4][5] Ensure that eyewash stations and safety showers are in close proximity and fully functional.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[5]

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]

    • Skin Protection: Use impervious gloves (consult glove manufacturer data for compatibility) and wear fire/flame-resistant and impervious clothing to prevent skin exposure.[1][5]

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, use a full-face respirator with appropriate cartridges.[5]

  • Handling Solid Material: The compound may be a solid or low-melting solid.[1] Finely dispersed particles can form explosive mixtures in air, so prevent dust formation during transfer.[3] If appropriate, moisten the solid to prevent dusting.[3]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, separated from combustible substances and reducing agents.[3][5]

Safety & Handling Summary
Hazard Class Toxic if swallowed, in contact with skin, or if inhaled.[1][4]
Primary Risks Methemoglobinemia, skin/eye irritation.[3]
Engineering Controls Well-ventilated area, fume hood, accessible safety showers/eyewash stations.[4][5]
Personal Protective Equipment Chemical goggles, impervious gloves & clothing, respiratory protection as needed.[5]
Storage Cool, dry, well-ventilated area away from incompatible materials.[3][5]
Spill Response Evacuate personnel. Use appropriate PPE. Sweep up spilled substance into sealable containers.[3] Avoid generating dust.
First Aid Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing immediately and wash skin with soap and water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth and seek immediate medical attention.[1][2][5]

Section 2: Frequently Asked Questions (FAQs)

Understanding the inherent reactivity of this compound is the first step to successful reaction scale-up. This molecule features two different halogen atoms and an electron-withdrawing nitro group, leading to distinct and predictable reactivity patterns.

Question: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?

Answer: The iodine atom is significantly more reactive. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of halogens in this step follows the trend of bond dissociation energy: C-I < C-Br < C-Cl .[6][7] The weaker carbon-iodine bond allows for oxidative addition under much milder conditions than those required to activate the robust carbon-chlorine bond. This differential reactivity is a powerful synthetic tool, enabling selective functionalization at the C-I position while leaving the C-Cl bond intact for subsequent transformations.[8]

Question: Which halogen is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?

Answer: The chlorine atom is the primary site for SNAr. This mechanism does not depend on bond strength in the same way as cross-coupling. Instead, it proceeds through a Meisenheimer complex, a negatively charged intermediate.[9] The reaction rate is determined by two factors:

  • Ring Activation: The strongly electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[9][10]

  • Leaving Group Ability: The ability of the halide to depart. For SNAr, the typical leaving group trend is F > Cl > Br > I, which is related to the electronegativity of the halogen stabilizing the forming negative charge on the ring during the initial nucleophilic attack.[11]

In this compound, the chlorine atom is ortho to the nitro group, providing strong activation. The iodine atom is meta to the nitro group and cannot benefit from this resonance stabilization.[9] Therefore, nucleophilic attack will overwhelmingly favor the displacement of the chlorine atom.

Question: Can I achieve double cross-coupling on this substrate?

Answer: Yes, but it requires a sequential approach. You can first perform a selective cross-coupling at the more reactive C-I position under standard conditions. To then react the C-Cl position, more forcing conditions are necessary. This typically involves higher temperatures, longer reaction times, and specialized catalyst systems with highly active ligands (e.g., bulky phosphine ligands like XPhos or Buchwald ligands) that are effective for activating aryl chlorides.[6][12]

G sub This compound pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) iodo Iodine Position (C2) Highly Reactive pd->iodo Weaker C-I bond Milder Conditions snar Nucleophilic Aromatic Substitution (SNAr) chloro Chlorine Position (C1) Highly Activated snar->chloro Ortho to NO2 Resonance Stabilization

Caption: Reactivity map for this compound.

Section 3: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered when scaling reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira)

Question: My Suzuki coupling reaction yield dropped significantly when I scaled up from 1g to 100g. What are the likely causes?

Answer: A drop in yield upon scale-up is a common challenge, often related to mass and heat transfer limitations, or the amplification of minor side reactions. Here is a systematic approach to troubleshooting.

G cluster_checks Troubleshooting Path start Low Yield at Scale catalyst 1. Catalyst Inactivity? - Check loading (mol%) - Degas properly? - Use pre-catalyst? start->catalyst mixing 2. Inefficient Mixing? - Tip speed sufficient? - Solid suspension uniform? - Baffles needed? catalyst->mixing heat 3. Poor Heat Transfer? - Hot spots/cool spots? - Exotherm controlled? - Correct internal temp? mixing->heat reagents 4. Reagent Quality/Stoichiometry? - Base strength/solubility? - Boronic acid purity? - Solvent water content? heat->reagents solution Optimized Process reagents->solution

Caption: Troubleshooting workflow for low yield in scaled-up cross-coupling.

Detailed Breakdown:

  • Catalyst Activity & Homogeneity:

    • Problem: On a larger scale, ensuring the catalyst is active and homogeneously distributed is difficult. Localized "hot spots" can degrade the catalyst.

    • Solution:

      • Catalyst Loading: Ensure you are maintaining the correct mole percentage (mol%) of the catalyst, not just scaling the weight directly.

      • Degassing: Inadequate degassing of solvents and the reaction vessel is a major cause of catalyst deactivation. At scale, sparging with an inert gas (Argon or Nitrogen) for an extended period is more effective than freeze-pump-thaw cycles.

      • Pre-catalysts: Consider using commercially available, air-stable palladium pre-catalysts. These form the active Pd(0) species in situ, providing more consistent results.[13]

  • Mass Transfer (Mixing):

    • Problem: In a large reactor, inefficient stirring can lead to poor mixing of the multiphasic system (e.g., aqueous base, organic solvent, solid substrate/reagents). The reaction can stall if the reagents are not brought into contact effectively.

    • Solution: Ensure your reactor's impeller design and stirring speed (RPM) are sufficient to create a uniform slurry. The goal is to suspend all solids and ensure good interfacial contact between the organic and aqueous layers.

  • Heat Transfer:

    • Problem: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. An exothermic reaction that was easily controlled on a small scale can run away, leading to byproduct formation and catalyst decomposition.

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Use controlled, portion-wise addition of reagents to manage any exotherms.

Recommended Catalysts for Suzuki Coupling
Catalyst Typical Ligand Typical Base Solvent System
Pd(PPh₃)₄NoneK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O
Pd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃2-Me-THF, Toluene
PdCl₂(dppf)dppf (built-in)Na₂CO₃, K₂CO₃DMF, DME

Question: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. How can I minimize this?

Answer: Homocoupling is a classic side reaction in Sonogashira chemistry, driven by the copper(I) co-catalyst in the presence of oxygen.[14]

  • Rigorous Oxygen Exclusion: The most critical factor is to maintain strictly anaerobic conditions. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a slightly higher catalyst loading or the use of specific amine bases (e.g., pyrrolidine, piperidine) and additives, but they completely eliminate the Glaser pathway.[14][15]

  • Controlled Addition: Add the alkyne slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a starting point and must be optimized for specific substrates and scales.

  • Vessel Preparation: To a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, condenser, thermocouple, and inert gas inlet, charge this compound (1.0 equiv).

  • Inerting: Purge the vessel with argon or nitrogen for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Addition: Add the arylboronic acid (1.1-1.5 equiv) and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Under a strong flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio).

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie (2016). [Link]
  • 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie (2016). [Link]
  • ICSC 1633 - 1-CHLORO-3-NITROBENZENE - International Chemical Safety Cards (ICSCs). [Link]
  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y (2009). [Link]
  • Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. - Filo (2025). [Link]
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts (2021). [Link]
  • (PDF)
  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. - Filo (2025). [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Sonogashira coupling - Wikipedia. [Link]
  • What are the best catalysts for Sonogashira Couplings for use with Chloroarom

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Validation & Comparative

Comparative Reactivity in Nucleophilic Aromatic Substitution: 1-Chloro-2-iodo-3-nitrobenzene vs. 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Synthetic Chemists

Executive Summary

In the landscape of complex aromatic building blocks, polysubstituted halonitrobenzenes are foundational for the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The regioselectivity and reaction kinetics of these substrates in Nucleophilic Aromatic Substitution (SNAr) reactions are dictated by a nuanced interplay of electronic and steric effects. This guide provides a detailed comparative analysis of the reactivity of two isomers, 1-Chloro-2-iodo-3-nitrobenzene and 1-Chloro-3-iodo-2-nitrobenzene. Based on fundamental mechanistic principles, we predict that 1-Chloro-3-iodo-2-nitrobenzene will exhibit significantly higher reactivity , with substitution occurring preferentially at the C-1 position to displace the chloride. This heightened reactivity is attributed to the optimal positioning of the electron-withdrawing nitro group ortho to the highly electronegative chlorine atom, which creates a more electrophilic reaction center with a less sterically hindered approach for the incoming nucleophile.

Part 1: The Theoretical Framework of SNAr Reactivity

The SNAr reaction is a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The stability of this intermediate is the paramount factor governing the reaction rate.[3]

Electronic Effects: The Decisive Role of the Nitro Group

The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), is essential to activate the aromatic ring towards nucleophilic attack.[4] This activation is most potent when the EWG is located at the ortho or para position relative to the leaving group. In these positions, the EWG can directly participate in the delocalization of the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.[5][6] When the nitro group is in the meta position, it cannot stabilize the intermediate via resonance; it offers only a weaker deactivation through its inductive effect.[3][5]

Leaving Group Aptitude in SNAr

Contrary to SN1 and SN2 reactions, where bond strength (C-I < C-Br < C-Cl < C-F) dictates leaving group ability, the trend is often reversed in SNAr. The rate-determining step is the nucleophilic attack, not the departure of the leaving group. A more electronegative halogen (F > Cl > Br > I) makes the attached carbon atom more electrophilic (more δ+), thereby accelerating the initial attack by the nucleophile.[3] This often leads to a reactivity order of F > Cl > Br > I for aryl halides in SNAr reactions.

Steric Hindrance

The accessibility of the electrophilic carbon center to the incoming nucleophile is a critical factor. Bulky substituents adjacent to the reaction site can sterically hinder the nucleophile's approach, slowing the reaction rate.[7][8] Therefore, assessing the steric environment around potential reaction sites is crucial for predicting reactivity.

Part 2: A Head-to-Head Analysis of Isomer Reactivity

We can apply these core principles to dissect the reactivity of each isomer.

Logical Framework for Reactivity Assessment

The following decision-making process guides the analysis of potential SNAr reaction sites.

G start Start with Isomer site1 Identify Potential Leaving Groups (e.g., Cl, I) start->site1 site2 For each site, determine position of the -NO2 group (ortho/para or meta) site1->site2 check_pos Is -NO2 ortho or para to the leaving group? site2->check_pos meta_path Weak Activation (Inductive Effect Only) Predicted Low Reactivity check_pos->meta_path No (meta) ortho_path Strong Activation (Resonance Stabilization) Predicted High Reactivity check_pos->ortho_path Yes (ortho/para) compare Compare Activated Sites (If multiple exist) meta_path->compare ortho_path->compare eval_lg Factor 1: Leaving Group (Higher electronegativity favors attack) compare->eval_lg eval_sterics Factor 2: Steric Hindrance (Less hindrance favors attack) eval_lg->eval_sterics predict Predict Most Reactive Site and Overall Reactivity eval_sterics->predict G A1 Isomer 2 B1 Nucleophile attacks C-1 (ortho to -NO2) A1->B1 Nu⁻ C1 Meisenheimer Complex (Charge on -NO2) B1->C1 Rate-determining step (stabilized by resonance) D1 Product (Cl- is displaced) C1->D1 Loss of Cl⁻ A2 Isomer 1 B2 Nucleophile attacks C-2 (ortho to -NO2) A2->B2 Nu⁻ C2 Meisenheimer Complex (Charge on -NO2) B2->C2 Rate-determining step (stabilized by resonance) D2 Product (I- is displaced) C2->D2 Loss of I⁻ Note Key Difference: Attack on more electrophilic C-Cl bond (Isomer 2) is faster than attack on C-I bond (Isomer 1).

Caption: Comparison of the favored SNAr pathways.

Part 3: Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the theoretical prediction, a parallel kinetic study can be performed. This protocol outlines a method using a common nucleophile, sodium methoxide, with reaction progress monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of this compound and 1-Chloro-3-iodo-2-nitrobenzene with sodium methoxide in methanol.

Methodology Rationale:

  • Nucleophile & Solvent: Sodium methoxide in methanol is a standard system for SNAr reactions. Methanol serves as both the solvent and the source of the methoxide nucleophile, ensuring consistent reaction conditions.

  • Temperature Control: SNAr reactions are temperature-sensitive. Maintaining a constant temperature using a thermostated bath is crucial for comparing rates accurately. 50°C is a common starting point for activated aryl halides.

  • Analysis Technique: HPLC is a robust and precise method for separating and quantifying the starting materials and products over time, allowing for accurate rate calculations.

Materials:

  • This compound (Isomer 1)

  • 1-Chloro-3-iodo-2-nitrobenzene (Isomer 2)

  • Sodium methoxide solution (e.g., 0.5 M in methanol)

  • Anhydrous Methanol (HPLC grade)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with septa

  • Thermostated heating block or oil bath

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution for each isomer (e.g., 0.1 M) in anhydrous methanol containing a known concentration of the internal standard (e.g., 0.02 M). The internal standard corrects for variations in injection volume.

  • Reaction Setup:

    • In separate, labeled reaction vials, place 1.0 mL of each isomer's stock solution.

    • Equilibrate the vials in the heating block set to a constant temperature (e.g., 50.0 ± 0.5 °C) for 10 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reactions simultaneously, add 1.0 mL of the pre-warmed 0.5 M sodium methoxide solution to each vial. This results in initial concentrations of 0.05 M for the substrate and 0.25 M for the nucleophile.

    • Immediately withdraw the first time point sample (t=0) from each vial (e.g., 50 µL).

    • Quench the sample in a separate HPLC vial containing 950 µL of a mobile phase solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to stop the reaction.

    • Continue to take and quench samples at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes). The sampling frequency should be adjusted based on the observed reaction speed.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC. Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the stable internal standard peak.

    • Generate a calibration curve for each starting material to convert peak area ratios (substrate/internal standard) into concentration.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Since the nucleophile is in large excess, the reaction should follow pseudo-first-order kinetics. A plot of ln([Substrate]) vs. time should yield a straight line with a slope equal to -kobs (the observed rate constant).

    • Compare the kobs values for the two isomers. The ratio kobs(Isomer 2) / kobs(Isomer 1) will provide a quantitative measure of their relative reactivity.

Conclusion

References

  • BenchChem. (2025).
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Sources

A Researcher's Guide to the Selective Functionalization of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of molecular construction, particularly within the realms of pharmaceutical and materials science, the ability to selectively functionalize a molecule bearing multiple reactive sites is paramount. The strategic introduction of molecular complexity with precision dictates the efficiency of a synthetic route and, ultimately, the accessibility of the target compound. This guide provides an in-depth technical comparison of the selective reactivity of the iodo and chloro groups in 1-chloro-2-iodo-3-nitrobenzene, a versatile building block for complex aromatic systems. We will explore the underlying principles governing this selectivity and provide experimentally-grounded protocols for achieving desired transformations.

The divergent reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of selective functionalization in dihalogenated aromatic compounds. This difference is primarily dictated by the bond dissociation energies, with the C-I bond being significantly weaker than the C-Cl bond. This inherent disparity is the lever we can pull to orchestrate selective transformations.

The Decisive Role of Bond Energies in Palladium-Catalyzed Cross-Coupling

In the arena of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F.[1] This trend directly correlates with the decreasing bond strength of the carbon-halogen bond, making the C-I bond the most susceptible to oxidative addition.

The presence of a strongly electron-withdrawing nitro group ortho to the iodine and meta to the chlorine in this compound further modulates the electronic landscape of the aromatic ring. This electronic influence, coupled with the inherent difference in C-I and C-Cl bond strengths, provides a robust platform for highly selective C-I bond functionalization.

Experimental Showcase: Selective Cross-Coupling Reactions

The following protocols serve as a practical guide to exploiting the differential reactivity of the iodo and chloro groups in this compound.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the Iodo Position

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, one can achieve exclusive coupling at the more reactive C-I bond.

Experimental Protocol:

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) are combined in a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1, 5 mL). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a moderate temperature, typically around 80-90 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 2-aryl-1-chloro-3-nitrobenzene product.

Workflow for Selective Suzuki-Miyaura Coupling:

Caption: Workflow for the selective Suzuki-Miyaura coupling at the iodo position.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O856>95Adapted from[2]
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004>90General Conditions
Sonogashira Coupling: Precision Alkyne Installation

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, a valuable transformation in the synthesis of conjugated systems. The pronounced reactivity of the C-I bond enables this reaction to proceed with high selectivity.[3][4][5]

Experimental Protocol:

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF are added a terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), a copper(I) co-catalyst such as CuI (0.04 mmol), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 mmol). The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere. Progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered, the solvent removed under reduced pressure, and the residue purified by column chromatography to afford the 2-alkynyl-1-chloro-3-nitrobenzene product.

Logic of Selective Sonogashira Coupling:

Sonogashira_Logic cluster_reactants Reactants cluster_conditions Conditions A This compound D Preferential Oxidative Addition at C-I Bond A->D B Terminal Alkyne C Pd(PPh₃)₂Cl₂/CuI Et₃N, RT B->C C->D E Formation of 2-Alkynyl-1-chloro-3-nitrobenzene D->E F Unreacted C-Cl Bond D->F

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Dihalo-Nitroaromatic Systems

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope.[1] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are fundamental to the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[2] The substrate at the heart of this guide, 1-chloro-2-iodo-3-nitrobenzene, presents a classic challenge in synthetic methodology: chemoselectivity.

This molecule features two distinct carbon-halogen bonds (C-I and C-Cl) and a potent electron-withdrawing nitro group. This unique arrangement offers an opportunity for precise, site-selective functionalization, which is highly sought after in multi-step synthesis.[3][4] The vast difference in the reactivity of the C-I and C-Cl bonds towards palladium catalysts is the key to this selectivity. The primary goal is typically the selective functionalization of the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations.

This guide provides an in-depth comparison of various palladium catalyst systems for cross-coupling reactions involving this compound. We will delve into the mechanistic principles governing selectivity, compare the performance of state-of-the-art catalysts, and provide detailed, field-proven experimental protocols for researchers in drug development and synthetic sciences.

Pillar 1: The Mechanistic Basis for Site Selectivity

To make an informed choice of catalyst, one must first understand the mechanism that dictates the reaction's outcome. The universally accepted catalytic cycle for most palladium-catalyzed cross-couplings involves three principal steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][5]

The Selectivity-Determining Step: Oxidative Addition

The catalytic cycle begins when a low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile—a process known as oxidative addition.[6] This step is almost always the rate-limiting and selectivity-determining step in the cross-coupling of polyhalogenated arenes.[7] The established reactivity trend for halogens in oxidative addition is:

I > Br > OTf > Cl > F

This trend is governed by the carbon-halogen bond dissociation energy; the weaker C-I bond (approx. 220 kJ/mol) reacts significantly faster than the much stronger C-Cl bond (approx. 397 kJ/mol).

In the case of this compound, this inherent reactivity difference is further amplified by the electronic influence of the ortho-nitro group. The nitro group's strong electron-withdrawing nature increases the electrophilicity of the carbon atom bonded to the iodine, making the C-I bond even more susceptible to oxidative addition.[3] Consequently, virtually all competent palladium catalysts will preferentially activate the C-I bond, ensuring high site selectivity. The choice of catalyst, therefore, becomes a matter of optimizing reaction efficiency, yield, and functional group tolerance.

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA Oxidative Addition (Selectivity Determining) Pd0->OA Ar-I PdII Ar-Pd(II)-I(L_n) OA->PdII TM Transmetalation PdII->TM R'-B(OH)₂ Base PdII_R Ar-Pd(II)-R'(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R' Product Coupled Product (Ar-R') RE->Product Reactant This compound (Ar-I) Reactant->OA Experimental_Workflow Setup 1. Reaction Setup - Flame-dry Schlenk flask - Add solids: haloarene, boronic acid, base, catalyst Inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent via syringe Inert->Solvent Reaction 4. Reaction - Heat to specified temp - Stir for required time - Monitor by TLC/GC-MS Solvent->Reaction Workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash with brine Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Analysis 7. Analysis - Obtain final product - Characterize (NMR, MS) Purify->Analysis

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Materials:

  • This compound (283.4 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (424.6 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an atmosphere of Argon.

  • Addition of Solids: Under a positive flow of Argon, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask. Causality Note: Adding the solids under an inert atmosphere prevents premature degradation of the catalyst and ligands, which can be sensitive to oxygen.

  • Inert Atmosphere Cycling: Seal the flask and evacuate the headspace carefully, then backfill with Argon. Repeat this cycle two more times to ensure the complete removal of oxygen.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling Argon through 1,4-dioxane and water for 15-20 minutes. Using a syringe, add 5 mL of dioxane and 0.5 mL of water to the reaction flask. Causality Note: Degassing the solvent is critical as dissolved oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and lower yields.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-chloro-1-(4-methoxyphenyl)-3-nitrobenzene.

This detailed protocol ensures that every critical parameter is controlled, leading to a reliable and high-yielding synthetic outcome.

Conclusion

The selective cross-coupling of this compound is a readily achievable transformation, provided the correct catalyst system and reaction conditions are employed. The inherent electronic and bond-strength differences in the substrate heavily favor selective reaction at the C-I bond. The primary role of the modern palladium catalyst system, particularly those employing bulky, electron-rich Buchwald-type phosphine ligands or robust N-heterocyclic carbenes, is to ensure the reaction proceeds with high efficiency, minimal catalyst loading, and broad functional group compatibility. By understanding the underlying mechanistic principles and adhering to rigorous experimental protocols, researchers can confidently leverage this powerful reaction to build molecular complexity with precision and control.

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  • The Buchwald-Hartwig Amin
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Navigating Dihalide Reactivity in Suzuki Coupling: A Comparative Guide to 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the aryl halide substrate is a critical parameter that dictates reaction conditions and outcomes. This guide provides an in-depth comparison of the Suzuki coupling performance of 1-chloro-2-iodo-3-nitrobenzene against other dihalobenzenes, offering insights grounded in mechanistic principles and supported by experimental data.

The Decisive Role of the Halogen: A Reactivity Hierarchy

The rate-determining step in the Suzuki-Miyaura coupling is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The propensity of an aryl halide to undergo this step is directly related to the carbon-halogen (C-X) bond strength. Weaker C-X bonds are more readily cleaved, leading to a well-established reactivity trend:

I > Br > Cl

This hierarchy is a fundamental predictor of dihalobenzene reactivity. Consequently, an iodo-substituted position on a benzene ring will be significantly more reactive than a chloro-substituted one under typical Suzuki coupling conditions.

This compound: A Study in Selective Reactivity

In this compound, the presence of both iodine and chlorine atoms sets the stage for highly selective mono-functionalization. The C-I bond is substantially more susceptible to oxidative addition than the C-Cl bond. This inherent difference in reactivity allows for the selective coupling at the iodo-position while leaving the chloro-position intact for potential subsequent transformations.

Furthermore, the strongly electron-withdrawing nitro group (-NO₂) at the 3-position enhances the electrophilicity of the aryl ring, thereby accelerating the oxidative addition at both halogenated positions.[3] However, this electronic activation is far more pronounced for the already more reactive C-I bond.

Comparative Performance Analysis

SubstrateExpected Reactivity ProfileKey Considerations
This compound High reactivity at the iodo-position. The C-I bond is intrinsically more reactive, and this is further activated by the ortho-nitro group. The C-Cl bond is significantly less reactive.Excellent substrate for selective mono-arylation. The nitro group enhances reactivity but can be a sensitive functional group under certain conditions.
1,3-Dibromobenzene Moderate to high reactivity. Bromine is a good leaving group for Suzuki couplings. Di-substitution is possible but can often be controlled to favor mono-substitution.[4]A versatile substrate where both mono- and di-arylation can be achieved by tuning reaction conditions.
2,6-Dichloropyridine Lower reactivity. The C-Cl bond is less reactive than C-Br and C-I. More forcing conditions (stronger bases, more active catalysts) are typically required for high yields.[2][3]Cost-effective starting material. Achieving high yields often necessitates the use of specialized, bulky phosphine ligands.[2]
1-Bromo-3,5-dichlorobenzene Selective reactivity at the bromo-position. Similar to our target molecule, the difference in halogen reactivity allows for selective mono-arylation at the more reactive C-Br bond.[5]The two meta-chloro substituents provide moderate electron-withdrawing effects, enhancing the reactivity of the C-Br bond.[5]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the observed reactivity differences between dihalobenzenes.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Biaryl Product (R¹-R²) Reductive_Elimination->Product Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Ar-X Aryl Halide (R¹-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Organoboron (R²-B(OR)₂) Ar'-B(OR)2->Transmetalation Activated by Base Base Base Base->Ar'-B(OR)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is the rate-determining step and is faster for iodides than bromides, and for bromides than chlorides.[1][2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of dihaloarenes. These should be considered as starting points, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Protocol for Mono-arylation of a Dihaloarene

This protocol is a starting point for the selective mono-coupling of a dihaloarene with an arylboronic acid.

Reagents and Materials:

  • Dihaloarene (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the dihaloarene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert_Atmosphere 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat and Stir Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC, GC-MS) Heating->Monitoring Workup 6. Workup (Extraction, Washing) Monitoring->Workup Purification 7. Purification (Chromatography) Workup->Purification

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound stands out as a highly valuable substrate for selective Suzuki-Miyaura couplings. The pronounced difference in the reactivity of the C-I and C-Cl bonds, further amplified by the activating effect of the nitro group, allows for predictable and efficient mono-arylation at the iodo-position. In comparison to other dihalobenzenes, it offers a distinct advantage for synthetic strategies that require sequential functionalization. While di-bromo and di-chloro analogs are also viable substrates, they often require more careful control of reaction conditions to achieve selective mono-arylation or more forcing conditions to achieve di-substitution, respectively. Understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and the inherent reactivity of different halogens is paramount for researchers to rationally design and execute successful cross-coupling strategies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Schomaker, J. M., & Delia, T. J. (2001). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 66(21), 7125–7128.

Sources

A Senior Application Scientist's Guide to Validating Product Structure: A Case Study in Regioselective Suzuki Coupling of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized molecules is paramount. Polysubstituted aromatic compounds, central to many active pharmaceutical ingredients (APIs) and functional materials, often present significant synthetic and analytical challenges. The presence of multiple reactive sites can lead to isomeric impurities that are difficult to separate and distinguish. This guide provides an in-depth, practical workflow for the validation of a specific, regioselectively synthesized product, using the Suzuki-Miyaura cross-coupling of 1-Chloro-2-iodo-3-nitrobenzene with phenylboronic acid as a model system. We will delve into the causality behind experimental choices in both synthesis and analysis, demonstrating how a synergistic application of Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

The Synthetic Challenge: Rationale for Regioselective C-C Bond Formation

The starting material, this compound, is a classic example of a multi-functionalized arene where regioselectivity is a primary concern. It possesses two potential sites for palladium-catalyzed cross-coupling: a C-I bond and a C-Cl bond.

The Principle of Differential Reactivity: The choice of a Suzuki-Miyaura coupling is predicated on the well-established reactivity trend for aryl halides in the oxidative addition step of the catalytic cycle, which is the rate-determining step for many cross-coupling reactions.[1][2] The reactivity order is generally I > Br > OTf >> Cl. This significant difference in reactivity allows for the selective activation of the C-I bond over the much less reactive C-Cl bond, enabling a predictable and controlled synthesis.

Therefore, coupling with phenylboronic acid is expected to proceed exclusively at the C2 position, displacing the iodide to yield the target molecule: 2-Chloro-6-nitro-1,1'-biphenyl .

Reaction Scheme:

  • Starting Material: this compound

  • Reagent: Phenylboronic acid

  • Catalyst System: Pd(PPh₃)₄ / Na₂CO₃

  • Product: 2-Chloro-6-nitro-1,1'-biphenyl

This selective approach is preferable to alternatives, such as attempting to couple 1,2-dichloro-3-nitrobenzene, which would likely result in a mixture of products or require harsher conditions that could compromise the sensitive nitro group.

Experimental Protocol: Synthesis of 2-Chloro-6-nitro-1,1'-biphenyl

This protocol is provided as a representative method. Researchers should always perform their own risk assessment and optimization.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound and phenylboronic acid.

  • Add the palladium catalyst, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene and water (e.g., a 4:1 mixture by volume) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Analytical Validation Workflow

A robust validation strategy does not rely on a single piece of data but rather on the convergence of evidence from multiple, independent techniques. Our workflow is designed to first confirm the molecular mass and elemental composition, then to meticulously map the molecular framework and connectivity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification MS MS Analysis (Confirm Mass & Isotopic Pattern) Purification->MS NMR NMR Analysis (Confirm Connectivity & Isomer) MS->NMR Confirmation Structure Confirmed NMR->Confirmation

Caption: Overall workflow from synthesis to structural confirmation.

Mass Spectrometry (MS) Analysis: The First Checkpoint

MS provides the most direct evidence of a successful C-C bond formation by confirming the molecular weight of the product. For halogenated compounds, it offers an additional layer of validation through isotopic patterns.

Expected Results for 2-Chloro-6-nitro-1,1'-biphenyl (C₁₂H₈ClNO₂):

  • Molecular Formula Weight: 233.65 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.

The key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, with a relative intensity ratio of approximately 3:1.[3][4] This is a definitive signature for a molecule containing a single chlorine atom.

Table 1: Predicted MS Data for C₁₂H₈ClNO₂

Ion/FragmentPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Key Diagnostic Information
[M+H]⁺ (Molecular Ion) 234.03236.03Confirms MW. The ~3:1 ratio of these peaks confirms one Cl atom.
[M-NO₂]⁺ 187.04189.04Common fragmentation for nitroaromatics.[5]
[M-Cl]⁺ 198.05-Loss of the chlorine radical.

Comparison with Starting Material: The starting material, this compound (C₆H₃ClINO₂), has a molecular weight of 283.45 g/mol . A simple check of the molecular ion peak immediately confirms the loss of iodine and the addition of the phenyl group.

Protocol: High-Resolution MS (HRMS) Data Acquisition
  • Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or use an LC-MS system.

  • Acquire data in positive ion mode using a high-resolution instrument (e.g., Orbitrap or TOF).

  • Analyze the full scan spectrum for the [M+H]⁺ ion cluster around m/z 234 and 236.

  • Verify that the measured accurate mass is within 5 ppm of the theoretical mass and that the isotopic pattern matches the simulation for a C₁₂H₈ClNO₂ formula.

NMR Spectroscopy: Unambiguous Structure Elucidation

While MS confirms the "what" (mass and formula), NMR confirms the "how it's connected." For a polysubstituted aromatic system, 1D NMR alone is often insufficient. A combination of 1D and 2D NMR experiments is essential for irrefutable proof of the regiochemistry.

¹H NMR Analysis

The ¹H NMR spectrum provides the first glimpse into the proton environment. We expect to see signals for two distinct aromatic systems.

  • The Nitro-substituted Ring: The three protons (H3, H4, H5) will be in the downfield region, influenced by the electron-withdrawing nitro group and the anisotropic effect of the adjacent ring. They should appear as a complex multiplet or as distinct doublets and triplets.

  • The Phenyl Ring: The five protons from the newly added phenyl group will appear in a more typical aromatic region, likely as complex multiplets.

¹³C NMR Analysis

A ¹³C NMR spectrum will show the number of unique carbon environments. For the expected C₂ symmetry of the phenyl group, we anticipate 4 signals for those 6 carbons. For the substituted ring, we expect 6 distinct signals. A total of 10-12 signals would be consistent with the proposed structure, depending on incidental overlap.

2D NMR: The Definitive Proof

This is where we move from educated prediction to definitive assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will clearly show which protons are adjacent on each of the two rings, but it will not show connectivity between the rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to look for is between the ortho-protons of the phenyl ring and the carbon atom (C2) on the nitro-substituted ring to which it is attached. This provides undeniable evidence of the C2-C1' bond.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment, Integrals) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC C13 ¹³C NMR (Unique Carbon Environments) C13->HSQC C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Bonds) COSY->HMBC HSQC->HMBC Confirmation Full Structure Assignment HMBC->Confirmation

Caption: Logical flow for unambiguous NMR structural assignment.

Table 2: Predicted NMR Data for 2-Chloro-6-nitro-1,1'-biphenyl in CDCl₃

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (Proton → Carbon)
3 ~7.8 (dd, J ≈ 8.0, 1.5)~133.0H3 → C2, C4, C5
4 ~7.5 (t, J ≈ 8.0)~125.0H4 → C3, C5, C6
5 ~7.6 (dd, J ≈ 8.0, 1.5)~131.0H5 → C3, C4, C6
2', 6' ~7.3-7.4 (m)~129.5H2'/H6' → C1', C2, C3'/C5'
3', 5' ~7.4-7.5 (m)~128.5H3'/H5' → C1', C2'/C6', C4'
4' ~7.4-7.5 (m)~130.0H4' → C2'/C6', C3'/C5'
1 -~135.0-
2 -~137.0-
6 -~149.0-
1' -~138.0-

Note: These are estimated chemical shifts based on known substituent effects and data from similar compounds.[6] Actual values must be determined experimentally.

Protocol: NMR Data Acquisition
  • Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer (≥400 MHz recommended for better resolution).

  • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs. Ensure sufficient acquisition time for the HMBC to resolve weak long-range correlations.

  • Process and analyze the data to assign all signals and confirm the connectivity map.

Comparison Guide: Ruling Out Alternatives

A key aspect of robust validation is demonstrating not only what the structure is, but also what it is not.

Comparison PointTarget: 2-Chloro-6-nitro-1,1'-biphenylAlternative: 2-Iodo-6-nitro-1,1'-biphenyl (Hypothetical Side Product)
MS (Molecular Ion) [M+H]⁺ at m/z 234/236 (~3:1 ratio)[M+H]⁺ at m/z 326 (single peak, no Cl pattern)
¹H NMR Three protons on the substituted ring.Three protons on the substituted ring, but likely with different chemical shifts due to the different electronic and steric effects of iodine vs. chlorine.
¹³C NMR (C-X Carbon) C-Cl signal expected around δ 135-138 ppm.C-I signal would be significantly upfield, typically around δ 90-100 ppm, due to the heavy atom effect of iodine. This is a highly diagnostic difference.
HMBC Key correlation from H2'/H6' to C2 (the carbon bearing the Cl).Key correlation from H2'/H6' to C2 (the carbon bearing the I).

By comparing the experimental data to these possibilities, the proposed structure can be confirmed with an exceptionally high degree of confidence. The dramatic difference in the ¹³C chemical shift for the carbon directly bonded to the halogen is often the most conclusive piece of evidence for distinguishing between chloro- and iodo-substituted isomers.

Conclusion

The structural validation of a selectively synthesized molecule like 2-Chloro-6-nitro-1,1'-biphenyl is a multi-faceted process that relies on the logical integration of data from orthogonal analytical techniques. This guide has demonstrated a workflow that begins with a rational synthetic design based on predictable chemical reactivity. The subsequent validation hinges on two pillars: Mass Spectrometry , which confirms the molecular formula and the presence of key elements like chlorine through its distinct isotopic signature, and NMR Spectroscopy , which provides an unambiguous map of the atomic connectivity. The use of 2D NMR, particularly the HMBC experiment, is non-negotiable for confirming the specific regiochemistry of the newly formed C-C bond. By systematically acquiring and interpreting this suite of data, and comparing it against plausible alternatives, researchers can ensure the scientific integrity of their findings and build a trustworthy foundation for subsequent research and development.

References

  • Niessen, W. M. A. (2012). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
  • Supporting Information for "An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings". (n.d.). Synfacts.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to the Performance of 1-Chloro-2-iodo-3-nitrobenzene in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic functionalization of polysubstituted aromatic rings is paramount for the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Among the vast array of building blocks, 1-chloro-2-iodo-3-nitrobenzene (CAS 32337-97-6) emerges as a particularly valuable intermediate.[2] Its structure is distinguished by three electronically and sterically distinct substituents: a highly reactive iodine atom, a less reactive chlorine atom, and a strongly electron-withdrawing nitro group. This unique arrangement presents both an opportunity and a challenge for chemists—the opportunity for sequential, regioselective cross-coupling reactions, and the challenge of controlling this selectivity.

The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond, establishing a clear hierarchy of reactivity (I > Br >> Cl).[3][4] This intrinsic difference is the cornerstone of its synthetic utility. However, realizing the full potential of this substrate—achieving high yields and preserving selectivity for the C-I bond—is critically dependent on the reaction environment. The choice of solvent is not a passive parameter; it is an active determinant of reaction kinetics, catalyst stability, and ultimately, the success of the transformation.

This guide provides a comparative analysis of the performance of this compound in various solvent systems across three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. While direct, comprehensive comparative data for this specific isomer is limited in publicly available literature, this analysis is built upon established principles of physical organic chemistry and proxy data from structurally related polyhalogenated aromatic compounds to provide robust, actionable insights for the research scientist.[3][5]

Physicochemical Properties and Solubility Profile

A thorough understanding of a reagent's physical properties is the foundation of effective reaction design. The solubility of this compound dictates its availability in the reaction medium, influencing reaction rates and homogeneity.

PropertyValueReference
CAS Number 32337-97-6[2]
Molecular Formula C₆H₃ClINO₂[1][2]
Molecular Weight 283.45 g/mol [1][2]
Physical Form Solid[6]
Melting Point 60-61°C[1]

Based on the properties of analogous compounds like 1-chloro-3-nitrobenzene, this compound is expected to be readily soluble in most common polar aprotic organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.[7] It is likely sparingly soluble in colder alcohols and demonstrates very poor solubility in water.[7][8] This profile makes it well-suited for a wide range of standard cross-coupling conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed reactions that selectively functionalize the C-I bond. The solvent's role extends beyond simple dissolution to influencing the stability of catalytic intermediates, the solubility of inorganic bases, and the overall rate of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The solvent system is crucial for dissolving the organoboron species, the aryl halide, and the inorganic base, and for facilitating the transmetalation step.[5][9]

Comparative Analysis of Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical BaseTemperatureExpected Outcome & Mechanistic Considerations
Toluene / H₂O K₂CO₃, Na₂CO₃80-110 °CA classic biphasic system. Water is essential for dissolving the inorganic base and activating the boronic acid to form the boronate, which is necessary for transmetalation.[3][5] Toluene solubilizes the organic substrate and the palladium catalyst. This system is robust but may require elevated temperatures.
1,4-Dioxane / H₂O K₃PO₄, K₂CO₃80-100 °CSimilar to toluene/water, but dioxane's miscibility with water can create a more homogeneous environment, sometimes leading to faster reaction rates.[10] Dioxane is a good solvent for a wide range of substrates.
DMF (anhydrous or aq.) K₂CO₃, Cs₂CO₃60-120 °CAs a polar aprotic solvent, DMF excels at dissolving both organic and inorganic components, often leading to homogeneous reaction mixtures and accelerated rates.[11] Its high boiling point is advantageous for less reactive coupling partners. However, at high temperatures, DMF can decompose to form dimethylamine, which can act as a catalyst poison.
THF / H₂O K₂CO₃, K₃PO₄60-70 °C (Reflux)A lower-boiling ethereal solvent, suitable for substrates that are sensitive to high temperatures. The reaction may proceed more slowly compared to higher-boiling solvents.[12]

Causality: For the Suzuki-Miyaura coupling of this compound, a biphasic system like Toluene/H₂O or Dioxane/H₂O with a carbonate base is a reliable starting point. The water phase is not merely a solvent for the base; it actively participates in the catalytic cycle by promoting the formation of the reactive boronate species [R-B(OH)₃]⁻, which is crucial for efficient transmetalation to the palladium center.[9]

Mizoroki-Heck Reaction

In the Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the solvent must effectively solvate the polar, cationic palladium intermediates in the catalytic cycle.[13] Polar aprotic solvents are overwhelmingly favored for this transformation.[14]

Comparative Analysis of Solvent Systems for Mizoroki-Heck Reaction

SolventTypical BaseTemperatureExpected Outcome & Mechanistic Considerations
DMF Et₃N, K₂CO₃80-140 °COften the solvent of choice. Its high polarity stabilizes the cationic palladium intermediates formed during the migratory insertion step, and its high boiling point allows for the thermal energy required to drive the reaction, especially with less reactive alkenes.[14]
DMAc or NMP NaOAc, K₂CO₃100-160 °CDimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP) are higher-boiling alternatives to DMF. They are used for particularly challenging or sterically hindered substrates that require prolonged heating at high temperatures to achieve reasonable conversion.
Cyrene™ K₂CO₃100-140 °CA bio-based, greener alternative to traditional polar aprotic solvents. It has shown excellent performance in Heck reactions of aryl iodides and can be a suitable, more sustainable replacement for DMF or NMP.[15]

Causality: The choice of a high-polarity, high-boiling point solvent like DMF or DMAc is a rational one for the Heck reaction.[14] The electron-withdrawing nitro group on this compound enhances the rate of oxidative addition. The key challenge is often the subsequent steps. A highly polar solvent helps to stabilize the charged intermediates and facilitate the base-mediated regeneration of the Pd(0) catalyst, leading to efficient catalyst turnover.

Sonogashira Coupling

The Sonogashira coupling joins terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and copper(I).[16] The solvent must dissolve the substrates and catalyst, and an amine is often used as both the base and a co-solvent. Anhydrous and anaerobic conditions are generally required to prevent side reactions like the oxidative homocoupling of the alkyne (Glaser coupling).[16][17]

Comparative Analysis of Solvent Systems for Sonogashira Coupling

Solvent SystemBaseTemperatureExpected Outcome & Mechanistic Considerations
THF / Amine Et₃N, i-Pr₂NHRT - 60 °CA very common system where the amine (e.g., triethylamine) serves a dual role as the base and a co-solvent.[18] THF is an excellent solvent for the organic components. This system is ideal for highly reactive substrates like aryl iodides and can often be run at or near room temperature.
DMF / Amine Et₃N, PiperidineRT - 80 °CThe use of DMF can accelerate the reaction rate compared to THF due to its higher polarity.[19] This is beneficial when coupling with less reactive partners or when aiming for shorter reaction times.
Toluene / Amine Et₃N, DBU60-100 °CToluene is a non-polar alternative. This can be advantageous in cases where the substrate or product is sensitive to polar solvents. The amine base is still required.[19]

Causality: For Sonogashira coupling of this compound, a THF/Triethylamine system is a highly reliable choice. The reaction leverages the high reactivity of the C-I bond.[3] The amine base is critical for deprotonating the terminal alkyne to form the copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[18] The solvent's primary role is to ensure all components remain in solution to facilitate these interactions.

Visualizing the Workflow and Mechanism

Effective research relies on logical workflows and a solid mechanistic understanding. The following diagrams illustrate a standard approach to solvent optimization and the fundamental catalytic cycle at play.

G cluster_workflow General Workflow for Solvent System Optimization A Define Reaction: This compound + Coupling Partner B Initial Solvent Screening (e.g., Dioxane, DMF, Toluene, THF) A->B C Analyze Outcome: - Yield (%) - Selectivity (C-I vs C-Cl) - Byproduct Formation B->C Run small-scale parallel reactions D Select Best Solvent(s) C->D E Optimize Parameters: - Base Selection - Temperature - Catalyst Loading D->E F Final Validated Protocol E->F

Caption: A logical workflow for selecting and optimizing a solvent system.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I (Substrate) PdII_Boronate Ar-Pd(II)L₂-R PdII_Aryl->PdII_Boronate TM_label R-B(OH)₃⁻ (Base + H₂O activate) Solvent facilitates PdII_Boronate->Pd0 Ar-R (Product) OA_label Oxidative Addition RE_label Reductive Elimination

Caption: The Suzuki-Miyaura cycle where solvent and base are critical for transmetalation.

Foundational Experimental Protocols

The following protocols are provided as robust starting points. Researchers must perform their own optimization based on the specific coupling partners used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., Toluene 4 mL and H₂O 1 mL) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Mizoroki-Heck Reaction
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%). If using a solid ligand, add it at this stage.

  • Seal the tube, and replace the atmosphere with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol, 1.5 eq.), and the alkene (1.2 mmol, 1.2 eq.) via syringe.[14]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a flame-dried reaction vial, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper co-catalyst (CuI, 0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 eq.).

  • Seal the vial and replace the atmosphere with an inert gas.

  • Add the anhydrous solvent system (e.g., THF 5 mL and Et₃N 2 mL) via syringe.[18]

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise with stirring.

  • Stir the reaction at the desired temperature (room temperature to 60 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose reactivity is unlocked through careful control of reaction conditions. The choice of solvent is a critical parameter that directly influences the efficiency and outcome of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, biphasic systems containing water are often optimal due to their role in activating the boronic acid. For Heck and Sonogashira reactions, polar aprotic solvents like DMF and THF, respectively, provide excellent performance by solvating intermediates and reagents effectively.

The principles and protocols outlined in this guide serve as a foundational framework for researchers. As the field of chemistry moves towards more sustainable practices, future investigations should focus on expanding the application of greener, bio-based solvents like Cyrene™ or exploring aqueous micellar catalysis conditions for these important transformations.[9][15] Continued optimization and mechanistic study will further refine the use of this versatile building block in the synthesis of novel chemical entities.

References

  • LookChem. Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE. [Link]
  • PubChem. 1-Chloro-3-iodo-5-nitrobenzene. [Link]
  • Good Scents Company. 1-Chloro-3-nitrobenzene (CAS 121-73-3): Odor profile, Properties, & IFRA compliance. [Link]
  • OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]
  • National Center for Biotechnology Information. 4-Chloro-1-iodo-2-nitrobenzene. [Link]
  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
  • ResearchGate. Effect of solvent on the Suzuki cross-coupling. [Link]
  • ResearchGate. Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. [Link]
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • National Center for Biotechnology Information. 1-Chloro-2-methyl-3-nitrobenzene. [Link]
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Flow Chemistry: Sonogashira Coupling. [Link]
  • Filo. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous. [Link]
  • RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate. Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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A Comparative Guide to Leaving Group Potential in Substituted Halonitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the efficiency of a reaction is paramount. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for forging carbon-heteroatom bonds in aromatic systems. A critical, yet often counterintuitive, factor governing the success and rate of these reactions is the nature of the leaving group. This guide provides an in-depth comparative analysis of halogen leaving group potential in nitro-activated benzene rings, supported by mechanistic principles and detailed experimental protocols.

The Mechanism: Why SNAr is Not SN2

Aromatic rings are electron-rich and typically undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups (EWGs), such as the nitro (NO₂) group, can render the ring sufficiently electron-poor to be attacked by nucleophiles.[1][2] This process, known as Nucleophilic Aromatic Substitution (SNAr), does not follow the familiar backside attack of an SN2 reaction, which is sterically impossible on a planar aromatic ring.[3]

Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism .[4]

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][5]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

The key to understanding leaving group potential lies in the first step. The formation of the Meisenheimer complex is almost always the slow, rate-determining step of the reaction.[3][6][7] Therefore, any factor that stabilizes this intermediate and lowers the activation energy of this step will increase the overall reaction rate.

The nitro group is a powerful activator, especially when positioned ortho or para to the leaving group.[1][2] In these positions, it can directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group.[4]

Figure 1. General mechanism of an SNAr reaction.

The "Element Effect": An Inverted Halogen Reactivity Series

In aliphatic SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with C-X bond strength and the stability of the resulting halide anion. In SNAr, this trend is inverted. The established reactivity order, often termed the "element effect," is:

F > Cl ≈ Br > I [3][8]

This counterintuitive order is a direct consequence of the rate-determining step. Since C-X bond cleavage occurs after the slow step, bond strength is not the primary determinant of the reaction rate.[6][7] Instead, the rate is governed by the speed of the nucleophilic attack on the ipso-carbon.

The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and susceptible to nucleophilic attack.[6] This powerful inductive electron withdrawal stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction. While other factors like polarizability and solvation do play a role, the dominant factor for halogens in activated systems is this inductive effect.[8]

Experimental Protocol: Quantifying Leaving Group Potential

To validate and compare the leaving group potential, a robust kinetic analysis is essential. The following protocol describes a self-validating system for determining the second-order rate constants of the reaction between various 1-halo-4-nitrobenzenes and a nucleophile, piperidine, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants (k₂) for the reaction of 1-fluoro-4-nitrobenzene, 1-chloro-4-nitrobenzene, and 1-bromo-4-nitrobenzene with piperidine in methanol.

Causality of Experimental Choices:

  • Pseudo-First-Order Conditions: Using a large excess of the nucleophile (piperidine) ensures that its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing us to isolate and measure the rate's dependence on the halonitrobenzene concentration.

  • UV-Vis Spectrophotometry: The product, N-(4-nitrophenyl)piperidine, has a distinct UV-Vis absorbance maximum separate from the reactants, allowing for real-time, non-invasive monitoring of its formation.

  • Thermostatted Cell: Maintaining a constant temperature is critical, as reaction rates are highly sensitive to temperature fluctuations.

Materials:

  • 1-fluoro-4-nitrobenzene (Substrate F)

  • 1-chloro-4-nitrobenzene (Substrate Cl)

  • 1-bromo-4-nitrobenzene (Substrate Br)

  • Piperidine (Nucleophile)

  • Methanol (Anhydrous, Spectroscopic Grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of each 1-halo-4-nitrobenzene substrate in methanol.

    • Prepare a 1.0 M stock solution of piperidine in methanol.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the product, N-(4-nitrophenyl)piperidine (approx. 395 nm).

    • Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.90 mL of the 1.0 M piperidine solution into a 3 mL quartz cuvette and place it in the holder to thermalize.

    • To initiate the reaction, rapidly inject 0.10 mL of the 0.1 M substrate stock solution into the cuvette. Final concentrations will be [Piperidine] ≈ 0.97 M and [Substrate] ≈ 0.0033 M, ensuring a >290-fold excess of nucleophile.

    • Immediately begin recording absorbance at the chosen λ_max as a function of time for at least 3 half-lives.

  • Data Acquisition and Analysis:

    • Record the final absorbance (A∞) after the reaction has gone to completion (>10 half-lives).

    • Calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A∞ - A_t) versus time (t), where A_t is the absorbance at time t. The slope of this line is -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine] .

  • Replication: Repeat the procedure for each of the halonitrobenzene substrates to ensure reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Substrate Prepare Substrate Stock (0.1 M in Methanol) Setup_Spec Setup Spectrophotometer (λ_max, 25.0 °C) Prep_Substrate->Setup_Spec Prep_Nuc Prepare Nucleophile Stock (1.0 M Piperidine) Prep_Nuc->Setup_Spec Thermalize Thermalize Nucleophile in Cuvette Setup_Spec->Thermalize Initiate Inject Substrate to Initiate Reaction Thermalize->Initiate Record Record Absorbance vs. Time Initiate->Record Plot Plot ln(A∞ - At) vs. Time Record->Plot Calc_k_obs Calculate k_obs (from slope) Plot->Calc_k_obs Calc_k2 Calculate k₂ (k₂ = k_obs / [Nuc]) Calc_k_obs->Calc_k2

Figure 2. Workflow for kinetic analysis of SNAr reactions.

Comparative Data and Analysis

The experimental protocol described yields quantitative data that confirms the established leaving group trend. The following table summarizes representative data for the reaction of para-substituted halonitrobenzenes.

Leaving Group (X)SubstrateRelative Second-Order Rate Constant (k₂_rel)
-F 1-Fluoro-4-nitrobenzene3200
-Cl 1-Chloro-4-nitrobenzene1.0
-Br 1-Bromo-4-nitrobenzene0.8
-I 1-Iodo-4-nitrobenzene~0.4

Data Analysis:

The data clearly demonstrates the superior leaving group potential of fluorine in this SNAr reaction, being over 3000 times more reactive than its chlorine analogue. Chlorine and bromine exhibit similar, though significantly lower, reactivity. Iodine is the poorest leaving group in the series. This quantitative data provides unequivocal support for the F > Cl ≈ Br > I trend and underscores the dominance of the inductive effect in activating the substrate for the rate-determining nucleophilic attack.

Conclusion for the Practicing Scientist

In the realm of nucleophilic aromatic substitution on nitro-activated rings, the conventional wisdom of leaving group ability based on bond strength is inverted. The rate of reaction is dictated by the electrophilicity of the carbon center being attacked.

Key Takeaways:

  • Fluorine is the Best Leaving Group: The high electronegativity of fluorine makes it the most effective halogen for activating an aromatic ring towards nucleophilic attack in SNAr reactions.

  • Mechanism is Key: The leaving group trend is a direct consequence of the addition-elimination mechanism, where nucleophilic attack is the rate-determining step.

  • Positional Activation is Crucial: The activating effect of the nitro group is maximized when it is positioned ortho or para to the leaving group, enabling direct resonance stabilization of the Meisenheimer intermediate.

For drug development professionals and synthetic chemists, these principles are not merely academic. Choosing a fluoro-substituted nitroaromatic precursor can dramatically accelerate reaction times, improve yields, and allow for milder reaction conditions, ultimately streamlining the synthesis of complex molecular targets.

References

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Aromatic Nucleophilic Substitution (SNAr)
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  • Title: Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism Source: YouTube URL:[Link]
  • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Source: Frontiers URL:[Link]
  • Title: Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy Source: UCL Discovery URL:[Link]

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A Comparative Guide to the Amination of 1-Chloro-2-iodo-3-nitrobenzene: A Kinetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of substituted anilines is a foundational process. The specific substrate, 1-Chloro-2-iodo-3-nitrobenzene, presents a compelling case study in regioselectivity and reaction kinetics due to its unique substitution pattern. This guide offers an in-depth analysis of the amination kinetics for this molecule, comparing various methodologies and providing the technical insights necessary for rational reaction design and optimization.

Introduction: The Significance of this compound Amination

This compound is a highly functionalized aromatic building block. The presence of two different halogen atoms (Cl and I) and a potent electron-withdrawing nitro group (-NO₂) creates a substrate primed for nucleophilic aromatic substitution (SNAr). The selective amination of this compound is of significant interest as it allows for the stepwise introduction of nitrogen-containing functional groups, leading to complex molecular architectures found in many pharmaceutical agents and functional materials. Understanding the kinetics of this transformation is paramount for controlling selectivity and maximizing yield.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)

The amination of this substrate proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination mechanism.[1][2] This process is distinct from SN1 and SN2 reactions, which are unfavorable for aryl halides.[3][4] The SNAr reaction is characterized by two key steps:

  • Nucleophilic Addition: The amine nucleophile attacks one of the halogen-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction.[4][5]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of a halide ion (Cl⁻ or I⁻).[2]

The presence of the electron-withdrawing nitro group is crucial; it activates the ring toward nucleophilic attack and stabilizes the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group.[7][8][9]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Kinetic Analysis: Regioselectivity and Leaving Group Ability

A central question in the amination of this compound is regioselectivity: which halogen is displaced? This is governed by a combination of factors, primarily the position of the activating nitro group and the intrinsic leaving group ability of the halogens.

  • Activation by the Nitro Group: The -NO₂ group is ortho to the iodine (C2) and meta to the chlorine (C1). SNAr reactions are most strongly activated when the electron-withdrawing group is ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate.[7][9] The meta position offers only weaker, inductive stabilization.[1] This electronic factor strongly favors nucleophilic attack at the C2 position (ipso to the iodine).

  • Leaving Group Ability in SNAr: In contrast to SN1/SN2 reactions, the typical leaving group trend for SNAr reactions is often F > Cl ≈ Br > I.[3][10][11] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon more electrophilic.[10][11][12] However, the bond-breaking step, while fast, is not entirely irrelevant. For heavier halogens like iodine, its greater polarizability and the weaker C-I bond can sometimes lead to increased reactivity, especially when electronic factors from activating groups are dominant.

For this compound, the powerful ortho-activation by the nitro group at the C2 position is the overwhelming factor. Therefore, the kinetically favored product is the substitution of the iodine atom .

Comparison of Amination Methodologies

While classical SNAr is highly effective for this activated substrate, other modern amination methods should be considered for a comprehensive analysis.

Methodology Typical Conditions Advantages for this Substrate Disadvantages / Considerations
Classical SNAr Amine, Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (DMF, DMSO), 50-150 °CSimple, cost-effective, high regioselectivity for iodine displacement due to strong electronic activation.May require elevated temperatures for less reactive amines.
Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu), Anhydrous Solvent (Toluene, Dioxane)[13]Very broad scope for amines and aryl halides. Milder conditions are often possible.[14][15]Unnecessary complexity and cost for such a highly activated substrate. Potential for side reactions or catalyst poisoning.[16] The strong base could lead to other reactions.
Ullmann Condensation Cu Catalyst (e.g., CuI), Ligand (e.g., L-proline), Base, High-boiling polar solvent (e.g., NMP, DMF).[17]Effective for C-N bond formation, particularly with aryl iodides.[17][18]Typically requires harsh conditions (high temperatures >150-200 °C) which may not be necessary here.[17] Less atom-economical than classical SNAr.
Experimental Protocol: Selective Mono-Amination (Displacement of Iodine)

This protocol details a representative SNAr reaction for the selective amination at the C2 position.

Objective: To synthesize N-alkyl/aryl-1-chloro-3-nitroaniline derivatives with high regioselectivity.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add potassium carbonate (2.0 equiv). Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Nucleophile: Add anhydrous DMF via syringe, followed by the amine nucleophile (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-substituted 2-amino-1-chloro-3-nitrobenzene.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification setup Combine Aryl Halide and K₂CO₃ in flask inert Evacuate & backfill with N₂/Ar setup->inert add_reagents Add anhy. DMF and Amine inert->add_reagents heat Heat to 80-100 °C with stirring add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete quench Cool & Quench with H₂O/EtOAc monitor->quench Complete extract Extract Aqueous Layer quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry purify Filter, Concentrate, & Purify via Chromatography dry->purify

Caption: Workflow for the selective SNAr amination of this compound.

Kinetic vs. Thermodynamic Control

In this specific system, the kinetic and thermodynamic products are the same. The transition state leading to the substitution of the ortho-activated iodine is significantly lower in energy than the one for the meta-disposed chlorine.[19][20] The resulting C-N bond is also strong, and the product, an N-substituted 2-amino-1-chloro-3-nitrobenzene, is highly stable. Therefore, there is no practical temperature regime where the less favored chloro-substitution product would be expected to dominate.[21][22][23] The reaction is firmly under kinetic control, which fortunately leads directly to the most desired and thermodynamically stable mono-aminated product.

References

  • Wikipedia.
  • Wikipedia.
  • Reinheimer, J. D., et al. (2012).
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  • Chemistry Steps.
  • Greg E. (2014). Which is better leaving group. Chemistry Stack Exchange. [Link]
  • Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Semantic Scholar. [Link]
  • University of Babylon.
  • Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. PubMed. [Link]
  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • Wang, Y., et al. (2022).
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  • Lan, Z., & Lu, Y. (2021). How the substrate affects amination reaction kinetics of nitrochlorobenzene. Reaction Chemistry & Engineering, RSC Publishing. [Link]
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  • The Organic Chemistry Tutor. (2020). 33: Kinetic control vs. thermodynamic control. [Link]
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  • Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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A Comparative Guide to the Thermal Stability of 1-Chloro-2-iodo-3-nitrobenzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical intermediates is paramount. The propensity of a molecule to decompose under thermal stress dictates its storage conditions, synthetic viability, and ultimately, its safety profile. This guide provides an in-depth comparison of the thermal stability of 1-Chloro-2-iodo-3-nitrobenzene and its isomers, grounding the discussion in established physicochemical principles and providing robust experimental protocols for empirical validation.

The Decisive Factors: Electronic and Steric Influences on Thermal Stability

The thermal stability of a substituted benzene derivative is not arbitrary; it is a function of the intricate interplay between the electronic and steric properties of its substituents. For the isomers of chloro-iodo-nitrobenzene, the key determinants are the electron-withdrawing nature of the nitro and halogen groups, the steric strain arising from their proximity, and the overall symmetry of the molecule.

  • Electronic Effects : The nitro group (-NO₂), chlorine (-Cl), and iodine (-I) are all electron-withdrawing groups (EWGs). EWGs can stabilize the aromatic ring by delocalizing electron density, which generally increases the energy required to initiate decomposition.[1] This effect suggests that all isomers of chloro-iodo-nitrobenzene will possess a degree of thermal stability.

  • Steric Effects : The spatial arrangement of substituents can significantly impact stability. Bulky groups, like iodine, when placed in close proximity (ortho position) to other groups, can cause steric hindrance or strain. This strain can weaken covalent bonds and create lower energy pathways for decomposition, thereby reducing thermal stability.[1][2]

  • Intermolecular Forces : The substitution pattern also influences how the molecules pack in a crystal lattice. Symmetrical molecules often pack more efficiently, leading to stronger intermolecular forces and, consequently, higher melting points and potentially greater thermal stability in the solid state.

Based on these principles, we can predict a general trend in the thermal stability of the isomers. Isomers with significant steric strain, particularly those with multiple bulky substituents in adjacent positions, are likely to be less thermally stable. Conversely, isomers where the substituents are more spread out, minimizing steric clash, are predicted to be more stable.

G cluster_factors Factors Influencing Thermal Stability cluster_properties Resultant Thermal Properties A Molecular Structure (Substituent Position) B Electronic Effects (Inductive & Resonance) A->B determines C Steric Hindrance (Ortho Interactions) A->C influences D Intermolecular Forces (Crystal Packing) A->D affects E Decomposition Temperature (Td) B->E F Enthalpy of Decomposition (ΔHdec) B->F C->E C->F D->E D->F

Caption: Key factors governing the thermal stability of substituted aromatic compounds.

Comparative Analysis of Isomeric Stability

Let us consider a few representative isomers to illustrate these principles:

  • This compound : This isomer is likely to exhibit significant steric strain due to the adjacency of all three substituents. The bulky iodine atom is "sandwiched" between the chlorine and nitro groups, which could lead to a lower decomposition temperature compared to other isomers.

  • 1-Chloro-3-iodo-5-nitrobenzene : In this isomer, the substituents are in a meta-relationship to each other, minimizing steric hindrance. This arrangement is expected to result in higher thermal stability.

  • 4-Chloro-2-iodo-1-nitrobenzene : Here, the iodine and nitro groups are ortho to each other, which will introduce some steric strain. However, the chlorine is further away, potentially making it more stable than the 1,2,3-substituted isomer but less stable than the 1,3,5-isomer.

The following table summarizes the predicted relative thermal stability alongside available physical data for related di-substituted compounds, which supports the underlying principles.

CompoundPredicted Relative Thermal StabilityRationaleMelting Point of Related Compounds (°C)
1-Chloro-3-iodo-5-nitrobenzeneHighMinimal steric hindrance, substituents are meta to each other.3-Chloronitrobenzene: 46°C[3] 3-Iodonitrobenzene: 36-38°C
4-Chloro-2-iodo-1-nitrobenzeneMediumSteric interaction between ortho iodine and nitro groups.2-Iodonitrobenzene: 49-51°C[4] 4-Chloronitrobenzene: 83.6°C[3]
This compoundLowSignificant steric strain from three adjacent substituents.2-Chloronitrobenzene: 34-35°C[3] (Data for 3-iodonitrobenzene is more relevant for comparison)

Note: Melting points are provided for related di-substituted compounds to illustrate the influence of substituent patterns on physical properties, which often correlate with thermal stability.

Experimental Validation: Protocols for Thermal Analysis

To empirically determine and compare the thermal stability of these isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.

G start Sample Preparation (2-10 mg of isomer) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_params Parameters: - Heating Rate: 10°C/min - Atmosphere: Nitrogen (inert) - Temp Range: 25-600°C tga->tga_params tga_output TGA Curve (% Mass Loss vs. Temp) tga->tga_output dsc_params Parameters: - Heating Rate: 10°C/min - Atmosphere: Nitrogen - Temp Range: 25-400°C - Sealed aluminum pans dsc->dsc_params dsc_output DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_output tga_analysis Determine Onset of Decomposition (Td) tga_output->tga_analysis dsc_analysis Identify Melting Point (Tm) & Exothermic Decomposition dsc_output->dsc_analysis comparison Comparative Stability Analysis tga_analysis->comparison dsc_analysis->comparison

Caption: Experimental workflow for determining thermal stability via TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) for each isomer, which is a primary indicator of thermal stability.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the chloro-iodo-nitrobenzene isomer into a ceramic or platinum TGA pan.[5] Ensure the sample is evenly distributed across the bottom of the pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[6]

    • Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.[7]

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Td), typically defined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the steepest point of the mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point (Tm) and observe any exothermic events associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).[8]

  • Sample Preparation: Weigh 2-5 mg of the isomer into a hermetically sealed aluminum pan.[9] Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Establish an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.

    • Set the temperature program to heat from ambient temperature to approximately 400°C at a heating rate of 10°C/min.

  • Data Acquisition: Run the experiment, recording the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to generate a DSC thermogram.

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Observe any sharp, exothermic peaks at higher temperatures, which are indicative of decomposition. The onset temperature of such an exotherm provides further information on thermal stability.

Conclusion

In the landscape of pharmaceutical and materials science, a predictive understanding of a compound's thermal stability is a critical, non-negotiable aspect of development. While direct experimental data for the chloro-iodo-nitrobenzene family of isomers is sparse, a logical framework built upon the foundational principles of steric and electronic effects allows for a reasoned comparison. The provided TGA and DSC protocols offer a clear and robust pathway for the empirical validation of these predictions. It is anticipated that isomers with minimized steric hindrance, such as 1-Chloro-3-iodo-5-nitrobenzene, will exhibit superior thermal stability, a crucial consideration for any application where thermal stress is a factor.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Designing Benzene Derivatives With Improved Thermal Stability. IJCRT.org.
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  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry.
  • The University of Melbourne. (n.d.).
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  • PubMed. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties.
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A Researcher's Guide to the Cross-Validation of NMR Spectra: A Case Study of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for elucidating molecular structures. While experimental NMR provides a direct measurement of a molecule's chemical environment, computational prediction of NMR spectra has emerged as a powerful complementary tool. This guide provides an in-depth comparison of experimentally-derived NMR spectral data with computationally predicted spectra, using 1-Chloro-2-iodo-3-nitrobenzene as a case study. We will delve into the methodologies for both acquiring experimental data and generating predictions, critically evaluate the points of convergence and divergence, and offer insights into the practical applications of such cross-validation.

The Imperative of Spectral Validation in Chemical Research

In the synthesis of novel compounds, particularly in the pharmaceutical industry, absolute certainty in chemical structure is non-negotiable. An incorrectly assigned structure can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed fingerprint of a molecule's structure. However, the interpretation of complex spectra can be challenging, especially for molecules with multiple interacting functional groups.

Computational NMR prediction offers a valuable in-silico approach to corroborate experimental findings. By calculating the expected chemical shifts and coupling constants based on the molecule's 3D structure, researchers can gain confidence in their spectral assignments. Discrepancies between experimental and predicted spectra can highlight potential structural misassignments or reveal subtle conformational effects. This guide will walk you through the process of this critical cross-validation.

Methodologies: From the Lab Bench to the Algorithm

A robust comparison relies on a clear understanding of both the experimental and computational workflows. Here, we outline the standard protocols for each.

Experimental NMR Data Acquisition: A Step-by-Step Protocol

The acquisition of high-quality experimental NMR data is paramount for any meaningful comparison. The following protocol outlines the standard procedure for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

  • Referencing: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Many commercially available deuterated solvents already contain TMS.

Instrumental Analysis:

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized to ensure good signal-to-noise and accurate integration.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Diagram of the Experimental NMR Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft process Phase and Baseline Correction ft->process reference Reference Spectrum process->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for acquiring experimental NMR spectra.

Computational NMR Prediction: The In-Silico Approach

The prediction of NMR spectra relies on sophisticated computational models that calculate the magnetic shielding of each nucleus. Several methods are available, ranging from empirical database-driven approaches to first-principles quantum mechanical calculations.

  • Empirical and Database Methods: These methods, such as those using Hierarchically Ordered Spherical Environment (HOSE) codes, predict chemical shifts by comparing the local atomic environment of a nucleus to a large database of experimentally determined structures and their corresponding spectra.[1] They are computationally inexpensive and can be quite accurate for structures that are well-represented in the database.

  • Quantum Mechanical (QM) Methods: These ab initio and Density Functional Theory (DFT) methods calculate NMR parameters from the fundamental principles of quantum mechanics.[2][3] They are more computationally intensive but can provide accurate predictions even for novel structures not present in any database. The accuracy of these methods is dependent on the level of theory and the basis set used in the calculation.

Diagram of the Computational NMR Prediction Workflow:

computational_workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output structure Input Molecular Structure (e.g., SMILES) algorithm Select Prediction Algorithm (e.g., HOSE, DFT) structure->algorithm calculation Perform Calculation algorithm->calculation shifts Predicted Chemical Shifts (δ) calculation->shifts couplings Predicted Coupling Constants (J) calculation->couplings spectrum Simulated Spectrum shifts->spectrum couplings->spectrum final_prediction final_prediction spectrum->final_prediction Predicted Spectrum

Caption: Workflow for predicting NMR spectra.

Comparative Analysis: this compound

As of the time of this writing, comprehensive, publicly available experimental NMR data for this compound is limited. Therefore, to provide a meaningful comparison, we will first establish a baseline of expected chemical shifts by examining the experimental data of structurally analogous compounds: 2-chloronitrobenzene, 3-chloronitrobenzene, 2-iodonitrobenzene, and 3-iodonitrobenzene. We will then compare a computationally predicted spectrum of our target molecule to these expected values.

Experimental Data from Analogous Compounds

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for compounds structurally related to this compound. This data provides a valuable reference for estimating the electronic effects of the chloro, iodo, and nitro substituents on the benzene ring.

Table 1: Experimental ¹H NMR Data of Analogous Substituted Nitrobenzenes

CompoundH4H5H6Solvent
2-Chloronitrobenzene 7.50-7.52 (m)7.41 (m)7.81 (d)CCl₄
3-Chloronitrobenzene 7.53 (t)7.37 (d)8.08 (s)TMS
2-Iodonitrobenzene 7.28-7.49 (m)7.85 (d)8.04 (d)CDCl₃
3-Iodonitrobenzene 7.30 (t)8.20 (d)8.56 (s)CDCl₃

Note: The assignments for H4, H5, and H6 in this compound correspond to the protons on carbons C4, C5, and C6 respectively.

Table 2: Experimental ¹³C NMR Data of Analogous Substituted Nitrobenzenes

CompoundC1C2C3C4C5C6Solvent
2-Chloronitrobenzene 132.8148.1125.1133.0129.8126.9CDCl₃
3-Chloronitrobenzene 134.9126.9148.5122.9130.2135.2CDCl₃
2-Iodonitrobenzene 93.9151.7129.2134.2130.6141.5CDCl₃
3-Iodonitrobenzene 94.8139.7148.8122.5130.4142.9CDCl₃
Predicted NMR Spectra for this compound

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR prediction tool, NMRDB.org, which utilizes a combination of prediction algorithms.

Table 3: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H4 7.69t8.1
H5 7.42dd8.1, 7.8
H6 7.93d7.8

Table 4: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 136.1
C2 95.2
C3 152.3
C4 128.5
C5 131.7
C6 135.4

Discussion and Interpretation

¹H NMR Spectrum:

The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region, as expected. The predicted chemical shifts and multiplicities are generally in good agreement with what would be anticipated based on the substituent effects observed in the analogous compounds.

  • H6 (Predicted: 7.93 ppm, d): This proton is ortho to the electron-withdrawing nitro group, which is expected to cause a significant downfield shift. This is consistent with the experimental data for 2-chloronitrobenzene (H6 at 7.81 ppm) and 2-iodonitrobenzene (H6 at 8.04 ppm). The predicted doublet multiplicity arises from coupling to the adjacent H5.

  • H4 (Predicted: 7.69 ppm, t): This proton is situated between the chloro and nitro groups on the other side of the ring. Its chemical shift is influenced by both. The triplet multiplicity is due to coupling with both H5 and H6 (assuming similar coupling constants).

  • H5 (Predicted: 7.42 ppm, dd): This proton is expected to be the most upfield of the three aromatic protons, being meta to the nitro group. The predicted doublet of doublets is consistent with coupling to both H4 and H6.

¹³C NMR Spectrum:

The predicted ¹³C NMR chemical shifts also show trends that align with established substituent effects.

  • C3 (Predicted: 152.3 ppm): The carbon bearing the nitro group is significantly deshielded, as expected, and is predicted to be the most downfield signal. This is in line with the experimental data for all the nitro-containing analogues.

  • C2 (Predicted: 95.2 ppm): The carbon attached to the iodine atom is predicted to be the most upfield signal. This is a well-known "heavy atom effect" where the large electron cloud of iodine causes significant shielding. This is consistent with the experimental data for 2-iodonitrobenzene (C1 at 93.9 ppm) and 3-iodonitrobenzene (C1 at 94.8 ppm).

  • C1 (Predicted: 136.1 ppm): The carbon bonded to chlorine is predicted to be downfield, though less so than the carbon attached to the nitro group.

  • C4, C5, C6 (Predicted: 128.5, 131.7, 135.4 ppm): The chemical shifts of the carbons bearing protons are in the expected aromatic region.

Sources of Discrepancy and Considerations:

While the predicted spectra show good qualitative agreement with expectations, it is crucial to acknowledge that discrepancies can and do arise. These can be attributed to several factors:

  • Limitations of Prediction Algorithms: Empirical methods are only as good as the database they are trained on. For novel or sparsely represented substitution patterns, their accuracy may decrease. Quantum mechanical methods are sensitive to the chosen level of theory and may not fully account for solvent effects or conformational flexibility.

  • Solvent Effects: The chemical shifts of a molecule can be influenced by the solvent used for the NMR experiment. Prediction algorithms may not always perfectly replicate these subtle interactions.

  • Conformational Dynamics: Molecules are not static entities. If a molecule exists in multiple conformations that are rapidly interconverting on the NMR timescale, the observed spectrum will be a weighted average. Most prediction tools calculate the spectrum for a single, low-energy conformation.

Conclusion: A Symbiotic Relationship

The cross-validation of experimental and predicted NMR spectra represents a powerful paradigm in modern chemical research. As demonstrated with the case of this compound, even in the absence of direct experimental data for a target molecule, a careful analysis of analogous compounds coupled with computational prediction can provide a high degree of confidence in structural assignments.

For the practicing scientist, this integrated approach offers a self-validating system. The experimental spectrum provides the ground truth, while the predicted spectrum serves as a theoretical model for comparison and interpretation. By understanding the strengths and limitations of both techniques, researchers can navigate the complexities of structural elucidation with greater accuracy and efficiency, ultimately accelerating the pace of discovery and innovation.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
  • SpectraBase. 1-Chloro-2-nitro-benzene - Optional[13C NMR] - Spectrum. [Link]
  • SpectraBase. 1-Chloro-3-nitro-benzene - Optional[13C NMR] - Spectrum. [Link]
  • Q-Chem. 11.13 NMR and Other Magnetic Properties. [Link]
  • PubMed Central. Toward the Quantum Chemical Calculation of Nuclear Magnetic Resonance Chemical Shifts of Proteins. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For compounds like 1-Chloro-2-iodo-3-nitrobenzene, a versatile intermediate in pharmaceutical and agrochemical synthesis, a rigorous and informed disposal plan is not merely a regulatory formality—it is a cornerstone of responsible research and a critical component of a robust laboratory safety culture.[1]

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that every action is grounded in a deep understanding of the material's hazard profile and the governing regulatory landscape.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of this compound is the first step in managing its risks. While specific toxicological data for this exact molecule is limited, its structure—a benzene ring substituted with nitro, chloro, and iodo groups—allows us to infer a significant hazard profile based on related compounds.[2]

The presence of the nitro group suggests potential toxicity, with related nitroaromatic compounds known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Compounds like 1-chloro-2-nitrobenzene are known methemoglobin formers, which means they can impair the oxygen-carrying capacity of the blood, a condition that may be delayed in onset.[3][5][6] The halogen substituents (chlorine and iodine) necessitate special consideration during disposal, particularly concerning incineration.

Key Hazard Information Summary
PropertyInformationSource
Molecular Formula C₆H₃ClINO₂[7][8]
Molecular Weight 283.45 g/mol [7][8]
Appearance Likely a yellow crystalline solid, based on analogs.[5]
Primary Hazards Assumed to be harmful or toxic by ingestion, inhalation, and skin contact. Potential for eye, skin, and respiratory tract irritation. May cause damage to organs through prolonged or repeated exposure.[3][9]
Environmental Hazards Halogenated aromatic compounds are often toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It is strongly advised not to let this chemical enter the environment.[3][5]
Combustibility Combustible. Burning produces toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and hydrogen iodide.[5][9]

Part 2: Regulatory Classification for Disposal

Proper disposal is dictated by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11]

A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[12][13]

  • Listed Wastes: this compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[12] However, waste streams containing halogenated solvents and nitrobenzene are regulated. For instance, spent non-halogenated solvents including nitrobenzene are listed under the F004 waste code.[14]

  • Characteristic Wastes: The most prudent approach is to manage this compound as a hazardous waste. If dissolved in a solvent for experimental use, the resulting solution will likely carry the waste codes of the solvent. Furthermore, due to its constituent atoms and the toxicity of related compounds, it should be conservatively assumed to be a toxic hazardous waste.

Given its composition as a halogenated nitroaromatic compound, this compound must be disposed of as halogenated organic waste . This segregation is critical because halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HI) and prevent the formation of dioxins and furans.

Part 3: Operational Protocol for Disposal

This protocol provides a systematic workflow for the safe disposal of this compound from the point of generation to final handoff.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, including for disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

  • Hand Protection: Use nitrile gloves. Inspect them before use and dispose of them immediately if contaminated.[15]

  • Body Protection: Wear a standard laboratory coat. For handling larger quantities or cleaning spills, impervious or flame-resistant clothing may be necessary.[2]

  • Respiratory Protection: All handling of the solid chemical or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation.[15][16]

Step 2: Segregation and Containerization

This is the most critical logistical step. Improper segregation can complicate and significantly increase the cost of disposal for the entire laboratory.

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be labeled "Halogenated Organic Waste."

  • Container Material: The container should be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[15] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If it is in a solvent, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., Toxic).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation
  • Transferring Waste: Carefully transfer waste into the designated container inside a chemical fume hood. Avoid splashes and, if dealing with the solid, prevent dust formation.[2][15]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[15]

  • Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. The container must be kept in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • Avoid Mixing: NEVER mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste stream.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • It is prudent to rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[17]

  • The resulting rinsate is considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[17]

  • After rinsing, deface the original label on the container and dispose of it according to your institutional policy for solid waste.

Step 5: Final Disposal

Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical through a third-party vendor yourself. EHS professionals will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" management required by RCRA.[11][18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol start Identify Waste: This compound (Solid or Solution) ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_empty Is this an empty reagent container? fume_hood->is_empty rinse Triple-rinse container with suitable solvent. is_empty->rinse Yes is_halogenated Is waste halogenated? is_empty->is_halogenated No (Chemical Waste) collect_rinsate Collect all rinsate. rinse->collect_rinsate dispose_container Deface label and dispose of container per lab policy. collect_rinsate->dispose_container halogen_container Add to labeled 'Halogenated Organic Waste' container. collect_rinsate->halogen_container Rinsate is halogenated waste is_halogenated->halogen_container Yes non_halogen ERROR: Do NOT mix. Consult EHS. is_halogenated->non_halogen No ehs_pickup Store container in secondary containment. Contact EHS for pickup when full. halogen_container->ehs_pickup

Caption: Disposal decision workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to its chemical hazards and the associated regulatory requirements. By implementing a protocol founded on correct hazard assessment, strict waste segregation, and compliant container management, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific waste management policies and your EHS department as the ultimate authority for disposal procedures in your facility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.